molecular formula C14H28N2O2 B571983 4-(N-BOC-Amino)-1-isobutylpiperidine CAS No. 1284584-48-0

4-(N-BOC-Amino)-1-isobutylpiperidine

Cat. No.: B571983
CAS No.: 1284584-48-0
M. Wt: 256.39
InChI Key: OVUVANOLOWCXBN-UHFFFAOYSA-N
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Description

4-(N-BOC-Amino)-1-isobutylpiperidine is a useful research compound. Its molecular formula is C14H28N2O2 and its molecular weight is 256.39. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(2-methylpropyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)10-16-8-6-12(7-9-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUVANOLOWCXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693179
Record name tert-Butyl [1-(2-methylpropyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284584-48-0
Record name tert-Butyl [1-(2-methylpropyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(N-BOC-Amino)-1-isobutylpiperidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(N-BOC-Amino)-1-isobutylpiperidine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a piperidine derivative of significant interest in medicinal chemistry and drug discovery. While this specific N-alkylated compound is a niche molecule, its properties, synthesis, and applications are best understood through the lens of its well-characterized parent compound, 4-(N-BOC-amino)piperidine. This guide synthesizes data from established sources with field-proven chemical principles to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.

Introduction and Molecular Overview

This compound belongs to a class of substituted piperidines that serve as critical building blocks in the synthesis of complex molecular architectures. The core structure features a piperidine ring, a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The molecule is characterized by two key functional groups:

  • A tert-Butoxycarbonyl (BOC) protected amine at the C4 position: This protecting group strategy is fundamental in multi-step organic synthesis. It renders the primary amine nucleophilicity inert, allowing for selective modification at other sites. The BOC group can be readily removed under acidic conditions, unmasking the amine for subsequent coupling reactions.

  • An N-isobutyl group at the C1 position of the piperidine ring: The introduction of this alkyl group significantly influences the molecule's lipophilicity, steric profile, and metabolic stability. The isobutyl moiety can play a crucial role in modulating the binding affinity of a final drug candidate to its biological target.

The strategic combination of a protected nucleophile and a lipophilic side-chain makes this compound a versatile intermediate for constructing diverse chemical libraries aimed at various therapeutic targets.

Caption: Chemical Structure of this compound.

Physicochemical Properties

Experimental data for this compound is not widely published. The properties are therefore calculated or extrapolated from its parent compound, tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0).

PropertyValue (this compound)Reference (tert-butyl piperidin-4-ylcarbamate)
CAS Number 1354733-93-173874-95-0[1][2]
Molecular Formula C₁₅H₃₀N₂O₂C₁₀H₂₀N₂O₂[1][2]
Molecular Weight 270.42 g/mol 200.28 g/mol [1]
Appearance Predicted: Off-white to white crystalline powderOff-white Crystalline Powder[3][4]
Melting Point Not determined162-166 °C[3]
Boiling Point Not determined80 °C at 0.05 mmHg[3]
Solubility Predicted: Soluble in methanol, chloroformSoluble in Chloroform (30 mg/ml)[2], Methanol[3]
pKa Not determined12.39 ± 0.20 (Predicted)[3]

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of this compound involves the N-alkylation of its precursor, 4-(N-BOC-amino)piperidine. Reductive amination is the preferred method due to its high efficiency, mild reaction conditions, and avoidance of harsh alkylating agents that could lead to quaternary ammonium salt byproducts.

Protocol: Synthesis via Reductive Amination

This protocol describes the reaction of 4-(N-BOC-amino)piperidine with isobutyraldehyde in the presence of a mild reducing agent.

Step 1: Imine Formation

  • To a solution of 4-(N-BOC-amino)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add isobutyraldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The reaction can be monitored by TLC or LC-MS.

Step 2: Reduction

  • Once imine formation is evident, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. This reagent is chosen for its mildness and selectivity, preventing the reduction of the BOC group's carbonyl.

  • Allow the reaction to stir at room temperature for 12-24 hours until the starting material is fully consumed.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue using silica gel column chromatography to obtain the final product as a pure solid.

Causality: The choice of NaBH(OAc)₃ is critical. Unlike stronger reducing agents like NaBH₄, it is less basic and does not require acidic conditions for the reduction, which could prematurely cleave the acid-labile BOC group. This self-validating system ensures high yield and purity of the desired N-alkylated product.

start 4-(N-BOC-amino)piperidine + Isobutyraldehyde step1 Mix in DCM (Imine Formation) start->step1 step2 Add NaBH(OAc)₃ (Reduction) step1->step2 step3 Aqueous Work-up (Quench & Extract) step2->step3 step4 Purification (Column Chromatography) step3->step4 end_node Pure 4-(N-BOC-Amino) -1-isobutylpiperidine step4->end_node

Caption: Experimental workflow for the synthesis of the title compound.

Spectral Characterization

While a definitive spectrum for the title compound requires experimental acquisition, its key spectral features can be reliably predicted based on its structure and data from its precursor.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the CH, and a doublet for the CH₂ adjacent to the nitrogen). The signals for the piperidine ring protons would be present, along with the large singlet around 1.4 ppm corresponding to the nine protons of the BOC group's t-butyl moiety.

  • ¹³C NMR: The spectrum will display signals for the four distinct carbons of the isobutyl group, in addition to the carbons of the piperidine ring and the BOC group (the quaternary carbon and the carbonyl carbon).

  • IR Spectroscopy: Key peaks would include C-H stretching vibrations for the alkyl groups, an N-H stretching band from the carbamate, and a strong C=O stretching absorption around 1680-1700 cm⁻¹ characteristic of the BOC carbonyl group.[1][5]

Reactivity and Applications in Drug Development

Chemical Reactivity

The molecule's reactivity is dominated by the BOC-protected amine. This group is stable under a wide range of conditions but can be efficiently cleaved using strong acids like trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in an organic solvent. This deprotection unmasks the 4-amino group, making it available for various coupling reactions, such as:

  • Amide bond formation with carboxylic acids.

  • Urea formation with isocyanates.

  • Sulfonamide formation with sulfonyl chlorides.

  • Further reductive amination with aldehydes or ketones.

Applications

This compound is an advanced intermediate primarily used in the synthesis of potential therapeutic agents. The parent structure, 4-aminopiperidine, is a core component in numerous biologically active compounds. By providing a pre-functionalized version, this building block accelerates the drug discovery process.

Published research on related aminopiperidine structures highlights their use in developing:

  • Antiviral Agents: As building blocks for chemokine receptor 5 (CCR5) antagonists, which are a class of potent anti-HIV drugs.[2]

  • Antibacterial Agents: For the synthesis of novel inhibitors of bacterial type II topoisomerases, targeting a broad spectrum of bacteria.[2]

  • Enzyme Inhibitors: As starting materials for SIRT2 inhibitors, which have potential applications in neurodegenerative diseases and cancer.

  • PROTACs: Piperidine-based linkers are also explored in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[6]

The N-isobutyl group specifically helps in exploring the lipophilic pocket of target proteins, potentially enhancing binding affinity and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.

Safety, Handling, and Storage

The safety profile of this compound is expected to be similar to its unalkylated precursor. It should be handled with appropriate care in a laboratory setting.

  • Hazard Identification:

    • Causes skin irritation (H315).[1][7]

    • Causes serious eye irritation (H319).[1][7]

    • May cause respiratory irritation (H335).[1][7]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[7][8] Avoid breathing dust, fumes, or vapors.[7] Avoid contact with skin and eyes.[8]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[7][9] For dusty conditions, an N95-type dust mask is recommended.[9]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] The material can be air-sensitive.[3][10]

  • First Aid:

    • In case of skin contact: Wash off with plenty of soap and water.[8]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7][8]

Seek medical attention if irritation persists or if you feel unwell.[7][8]

References

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 4-Amino-1-Boc-piperidine CAS 87120-72-7. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-(N-Boc-amino)piperidine, 96%. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. Retrieved from [Link]

Sources

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 4-(N-BOC-Amino)-1-isobutylpiperidine

This guide provides a comprehensive technical overview of tert-butyl (1-isobutylpiperidin-4-yl)carbamate, a substituted piperidine derivative of significant interest in medicinal chemistry. As this specific molecule is a synthetic target rather than a commercially available starting material, a dedicated CAS number is not cataloged in major chemical databases. Therefore, this document focuses on its synthesis from the key precursor, 4-(N-BOC-Amino)piperidine (CAS Number: 73874-95-0) , and its potential applications in drug discovery. We will explore its chemical properties, detailed synthetic protocols, and the strategic rationale behind its use as a versatile building block.

The target molecule, this compound, is structurally defined as a piperidine ring substituted at the 1-position with an isobutyl group and at the 4-position with an amino group protected by a tert-butoxycarbonyl (BOC) group. The core of this molecule is the readily available 4-(N-BOC-Amino)piperidine . Understanding the properties of this precursor is critical for developing a successful synthesis of the target derivative.

Table 1: Physicochemical Properties of the Key Precursor
PropertyValueSource(s)
Chemical Name tert-butyl N-piperidin-4-ylcarbamate
Synonyms 4-BOC-Aminopiperidine, 4-(N-BOC-Amino)piperidine[1]
CAS Number 73874-95-0[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol
Appearance Off-white crystalline powder[1]
Melting Point 162-166 °C[1]
Solubility Soluble in Methanol.[1]
pKa 12.39 ± 0.20 (Predicted)[1]
SMILES CC(C)(C)OC(=O)NC1CCNCC1[2]

Synthesis of this compound

The most efficient and common method for synthesizing N-alkylated piperidines is through reductive amination. This strategy offers high yields and operational simplicity, avoiding the potential for over-alkylation that can occur with direct alkylation using alkyl halides. The process involves the reaction of the secondary amine on the piperidine ring with an aldehyde (isobutyraldehyde) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Expert Rationale for Method Selection

Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred method for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is a mild and selective reagent that does not reduce the aldehyde starting material but efficiently reduces the intermediate iminium ion. This selectivity prevents side reactions and simplifies the purification process. The reaction can be performed as a one-pot procedure at room temperature, making it highly practical for a research setting.

Diagram of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product A 4-(N-BOC-Amino)piperidine (CAS: 73874-95-0) R Reductive Amination (Room Temperature, 12-16h) A->R B Isobutyraldehyde B->R C Sodium Triacetoxyborohydride (Reducing Agent) C->R D Dichloromethane (DCM) (Solvent) D->R W1 Aqueous Workup (e.g., NaHCO₃ wash) R->W1 Reaction Mixture W2 Extraction with DCM W1->W2 W3 Drying (Na₂SO₄) & Concentration W2->W3 P Flash Column Chromatography W3->P Crude Product FP This compound P->FP Purified Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 4-(N-BOC-Amino)piperidine (1.0 eq, e.g., 1.0 g, 5.0 mmol) in dichloromethane (DCM, 25 mL), add isobutyraldehyde (1.2 eq, 0.55 mL, 6.0 mmol).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq, 1.59 g, 7.5 mmol) portion-wise over 10 minutes. Note: The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide range of biological receptors.

The target molecule, this compound, is a valuable building block for constructing compound libraries for several reasons:

  • Vector for Diversity: The isobutyl group provides a lipophilic anchor, which can be crucial for interactions within hydrophobic pockets of target proteins.

  • Protected Amine Handle: The BOC-protected amine at the 4-position is stable to many reaction conditions. Upon successful synthesis of a molecular core, the BOC group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal a primary amine.[3]

  • Secondary Functionalization: This newly exposed primary amine serves as a key functionalization point for building diversity through amide bond formation, sulfonylation, or further reductive amination, allowing for extensive exploration of the surrounding chemical space. This approach is instrumental in establishing Structure-Activity Relationships (SAR).[4]

Piperidine derivatives are central to the development of therapeutics for CNS disorders, muscarinic M3 receptor antagonists for respiratory diseases, and agents targeting various other biological pathways.[5] The ability to synthetically elaborate on both the N1 and C4 positions of the piperidine ring makes compounds like this compound highly sought after in pharmaceutical research.[6][7]

Diagram of the Molecule's Role as a Scaffold

G cluster_mods Synthetic Modifications cluster_apps Therapeutic Targets Core This compound (Core Scaffold) Deprotection BOC Deprotection (TFA/DCM) Core->Deprotection Step 1 AmideCoupling Amide Coupling (R-COOH, EDC/HOBt) Deprotection->AmideCoupling Step 2a Sulfonylation Sulfonylation (R-SO₂Cl, Base) Deprotection->Sulfonylation Step 2b Alkylation Reductive Amination (R'-CHO, NaBH(OAc)₃) Deprotection->Alkylation Step 2c CNS CNS Receptor Ligands AmideCoupling->CNS GPCR GPCR Antagonists Sulfonylation->GPCR Enzyme Enzyme Inhibitors Alkylation->Enzyme Ion Ion Channel Modulators Alkylation->Ion

Caption: Role as a versatile scaffold in medicinal chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the target compound is unavailable, a hazard assessment can be made based on its precursors and structural analogues.

  • Precursor Hazards: The precursor, 4-(N-BOC-Amino)piperidine, is classified as a skin and eye irritant and may cause respiratory irritation.

  • General Precautions: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood.[8] Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory.[8]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9] In case of accidental contact, rinse the affected area with plenty of water.[9] Store the compound in a tightly sealed container in a dry, cool place.[1]

This self-validating protocol, grounded in established chemical principles, ensures that researchers can confidently synthesize and utilize this valuable compound while adhering to the highest standards of laboratory safety.

References

  • Sigma-Aldrich. (n.d.). 4-(N-Boc-amino)piperidine 96%.
  • ChemBK. (2024). 4-AMINO-1-N-BOC-PIPERIDINE.
  • Thermo Fisher Scientific. (n.d.). 4-Amino-1-Boc-piperidine, 97%.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate.
  • Sigma-Aldrich. (n.d.). 4-Amino-1-Boc-piperidine 97%.
  • ChemicalBook. (n.d.). 4-Amino-1-Boc-piperidine synthesis.
  • Alichem. (n.d.). 4-Amino-1-Boc-piperidine.
  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov [CID 723833]
  • ChemicalBook. (2025). 4-N-BOC-Aminopiperidine.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • BenchChem. (n.d.). The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide.
  • BenchChem. (n.d.). Synthesis routes of 4-Amino-1-Boc-piperidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery.
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov [CID 1268291]
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - tert-Butyl carbamate.
  • Cayman Chemical. (2023). Safety Data Sheet - 3,4-MDMA tert-butyl Carbamate.
  • Chem-Impex. (n.d.). 4-N-Boc-amino-1-(pirrolidin-3-il)piperidina.
  • ChemicalBook. (2025). TERT-BUTYL N-BENZYL-N-(PIPERIDIN-4-YL)CARBAMATE - Safety Data Sheet.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Chemical Building Blocks: The Power of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Research.
  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).

Sources

4-(N-BOC-Amino)-1-isobutylpiperidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight Determination of 4-(N-BOC-Amino)-1-isobutylpiperidine

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to drugs targeting the central nervous system, cancer, and infectious diseases, valued for their ability to impart favorable pharmacokinetic properties like improved solubility and metabolic stability.[1][3] This guide focuses on a specific, functionalized derivative: This compound .

As a novel compound, the first and most critical step in its characterization is the unambiguous determination of its molecular formula and, consequently, its precise molecular weight. This process is fundamental to all subsequent research and development, from confirming successful synthesis to ensuring purity and enabling correct dosage calculations in pharmacological studies.

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the authoritative methodologies for verifying the molecular weight of this compound. We will move from theoretical calculation to the gold-standard experimental verification techniques of High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis, explaining the causality behind each procedural choice to ensure a self-validating and trustworthy characterization workflow.

Part 1: Theoretical Physicochemical Characterization

Before experimental verification, the theoretical properties of the target molecule must be established. The structure of this compound consists of a central piperidine ring, an isobutyl group affixed to the ring nitrogen (position 1), and a tert-butyloxycarbonyl (BOC) protected amino group at position 4. The BOC group is a crucial feature in multi-step syntheses, as it prevents the amine from undergoing unwanted side reactions, allowing for precise molecular construction.[3][4]

Based on this structure, we can deduce the molecular formula and calculate the theoretical molecular weight.

  • Piperidine Ring (4-Amino): C₅H₁₁N₂

  • N-Isobutyl Group: C₄H₉

  • N-BOC Protecting Group: C₅H₉O₂

Combining these fragments yields the molecular formula C₁₄H₂₈N₂O₂ .

The calculated physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name tert-butyl (1-isobutylpiperidin-4-yl)carbamateN/A (Constructed)
Molecular Formula C₁₄H₂₈N₂O₂Calculated
Average Molecular Weight 256.41 g/mol Calculated
Monoisotopic Mass 256.2151 DaCalculated

This calculated weight serves as the benchmark against which all experimental data will be compared.

Part 2: Experimental Verification of Molecular Weight

To confirm the theoretical calculations, a multi-pronged experimental approach is required. This ensures the highest degree of confidence in the compound's identity and purity. We will utilize High-Resolution Mass Spectrometry for precise mass determination and Elemental Analysis to confirm the atomic composition.

Methodology 1: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the definitive technique for determining the molecular weight of a novel compound.[5] Unlike low-resolution mass spectrometry, HRMS provides mass accuracy to within 5 parts per million (ppm), which is often sufficient to confirm a unique molecular formula.[6] We employ Electrospray Ionization (ESI) as it is a "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. This is coupled with a Time-of-Flight (TOF) analyzer, which offers excellent resolution and mass accuracy.[7][8]

Protocol for ESI-TOF Mass Spectrometry:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of ~1-10 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer across the desired mass range using a known reference standard. Internal calibration (using a "lock mass" introduced concurrently with the analyte) is superior as it corrects for instrumental drift in real-time.[5]

  • Ionization: Introduce the sample into the ESI source. A positive ion mode is selected, as the nitrogen atoms in the piperidine ring are readily protonated. This will primarily generate the protonated molecular ion, [M+H]⁺.

  • Mass Analysis: The generated ions are accelerated into the TOF mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[9]

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the ion of interest.

Data Interpretation: The resulting spectrum should display a prominent peak corresponding to the [M+H]⁺ ion. For C₁₄H₂₈N₂O₂, the theoretical monoisotopic mass is 256.2151 Da. Therefore, the expected [M+H]⁺ ion should appear at an m/z of 257.2229 . The instrument software will compare this experimental value to the theoretical value, and the mass error should be below 5 ppm to confidently assign the molecular formula.

Methodology 2: Elemental Analysis (Combustion Analysis)

Expertise & Rationale: While HRMS provides an extremely accurate mass, elemental analysis provides orthogonal validation by determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound.[10] This allows for the calculation of the empirical formula—the simplest whole-number ratio of atoms in the molecule.[11][12] When the empirical formula mass is compared to the molecular weight determined by HRMS, the molecular formula can be unequivocally confirmed.[13][14]

Protocol for CHN Analysis:

  • Sample Preparation: Accurately weigh a small amount (typically 2-3 mg) of the highly purified, dried compound into a tin capsule.

  • Combustion: The sample is combusted at high temperatures (≥900 °C) in a stream of pure oxygen. This process converts all carbon to CO₂, all hydrogen to H₂O, and all nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).

  • Separation and Detection: The resulting gases are passed through a separation column and measured by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of C, H, and N based on the detected amounts of CO₂, H₂O, and N₂.

Data Interpretation: The theoretical elemental composition for C₁₄H₂₈N₂O₂ is:

  • Carbon (C): (14 * 12.011) / 256.41 = 65.58%

  • Hydrogen (H): (28 * 1.008) / 256.41 = 10.99%

  • Nitrogen (N): (2 * 14.007) / 256.41 = 10.92%

The experimental results should fall within ±0.4% of these theoretical values to be considered a match.

Part 3: Data Synthesis and Workflow Visualization

The combination of theoretical calculations and two independent experimental methods provides a robust and self-validating system for molecular weight determination.

Summary of Expected Data
ParameterTheoretical ValueExpected Experimental ResultMethod
Molecular Formula C₁₄H₂₈N₂O₂ConfirmedHRMS + Elemental Analysis
Monoisotopic Mass 256.2151 Da256.2151 ± 0.0013 Da (<5 ppm)HRMS ([M+H]⁺ at 257.2229)
% Carbon 65.58%65.58 ± 0.4%Elemental Analysis
% Hydrogen 10.99%10.99 ± 0.4%Elemental Analysis
% Nitrogen 10.92%10.92 ± 0.4%Elemental Analysis
Experimental Workflow Diagram

The logical flow for the definitive characterization of this compound is visualized below.

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification cluster_2 Data Interpretation & Validation A Proposed Structure: This compound B Calculate Molecular Formula: C₁₄H₂₈N₂O₂ A->B C Calculate Theoretical MW: 256.41 g/mol Monoisotopic Mass: 256.2151 Da B->C D Method 1: High-Resolution Mass Spectrometry (HRMS) C->D Compare experimental mass E Method 2: Elemental Analysis (CHN) C->E Compare composition F Observe [M+H]⁺ Ion at m/z 257.2229 (± 5 ppm) D->F G Measure %C, %H, %N (± 0.4% of theoretical) E->G I Final Confirmation: Molecular Weight = 256.41 g/mol Molecular Formula = C₁₄H₂₈N₂O₂ F->I H Confirm Empirical Formula G->H H->I Combine Results

Caption: Workflow for molecular weight determination.

Conclusion

The definitive characterization of a novel chemical entity is a foundational requirement in scientific research, particularly within drug discovery. For this compound, the theoretical molecular weight, derived from its molecular formula C₁₄H₂₈N₂O₂, is 256.41 g/mol . This guide has outlined a robust, multi-faceted strategy to experimentally confirm this value with the highest degree of scientific integrity. By integrating the precise mass measurement from High-Resolution Mass Spectrometry with the compositional data from Elemental Analysis, researchers can establish a validated and trustworthy identity for this compound, enabling its confident use in subsequent stages of pharmaceutical development.

References

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022). National Taiwan University.
  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Carnegie Mellon University. Available at: [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry? Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. Available at: [Link]

  • Quora. (2024). Can the molecular formula be determined from an elemental analysis? Available at: [Link]

  • Sargent, M., & O'Connor, G. (2003). A Best Practice Guide for Accurate Mass Measurement of Small Molecules. LGC. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. Available at: [Link]

  • Bio-techne. (n.d.). Common Methods and Application Cases of Mass Spectrometry Molecular Weight Determination. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • University of Illinois. (n.d.). Percent Composition. Available at: [Link]

  • Chemistry LibreTexts. (2025). 10.13: Determining Molecular Formulas. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine-based drug discovery. Molecules, 19(5), 5476-5516. Available at: [Link]

  • Elsevier. (2017). Piperidine-Based Drug Discovery. Available at: [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-(N-BOC-Amino)-1-isobutylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(N-BOC-Amino)-1-isobutylpiperidine is a key intermediate in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents due to its versatile piperidine scaffold.[1] The precise structural confirmation and purity assessment of this molecule are paramount to ensure the integrity of downstream synthetic operations and the safety and efficacy of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-proven framework for the definitive structure elucidation of this compound. We will move beyond a simple recitation of techniques to explore the causal logic behind methodological choices, integrating chromatographic and spectroscopic data into a self-validating analytical workflow. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical approach to molecular characterization.

Molecular Profile and Synthetic Considerations

A thorough understanding of the target molecule's synthesis is the first step in a logical structure elucidation campaign, as it informs the potential impurity profile that may be encountered.

Chemical Name: tert-butyl (1-isobutylpiperidin-4-yl)carbamate Molecular Formula: C₁₄H₂₈N₂O₂ Molecular Weight: 256.39 g/mol

Caption: Structure of this compound.

Overview of a Common Synthetic Pathway

A prevalent method for synthesizing the title compound is the reductive amination of 4-(N-BOC-amino)piperidine with isobutyraldehyde, followed by reduction, or direct N-alkylation with an isobutyl halide. Understanding this pathway is critical as it predicts likely impurities.

G cluster_0 Synthesis & Purification start 4-(N-BOC-amino)piperidine + Isobutylating Agent reaction N-Alkylation Reaction (e.g., Reductive Amination) start->reaction workup Aqueous Workup & Solvent Extraction reaction->workup purification Flash Column Chromatography workup->purification product Isolated Product: This compound purification->product

Caption: General synthetic and purification workflow.

Anticipated Process-Related Impurities

A robust analytical strategy must account for potential impurities stemming from the synthesis.

  • Unreacted Starting Material: Residual 4-(N-BOC-amino)piperidine is a primary impurity if the reaction does not go to completion.

  • Reagent Carryover: Excess isobutylating agent or byproducts from its decomposition.

  • Over-alkylation: While sterically hindered, reaction at the carbamate nitrogen is a theoretical possibility under harsh conditions.

  • Degradation Products: The tert-butoxycarbonyl (BOC) protecting group is labile to acid.[2] Inadvertent exposure to acidic conditions during workup or storage can lead to the formation of 1-isobutylpiperidin-4-amine.

Chromatographic Purity Assessment: The First Line of Inquiry

Before undertaking detailed spectroscopic analysis, the purity of the sample must be established. Co-eluting impurities can significantly confound spectral interpretation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this assessment.[3]

Recommended RP-HPLC Protocol

This method provides excellent separation of the non-polar target compound from more polar potential impurities like the de-BOC analogue or the starting material.

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for resolving small organic molecules with moderate lipophilicity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape and MS compatibility.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 20% B to 95% B over 15 minA gradient is necessary to elute the lipophilic product while retaining and separating polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detector UV at 210 nmThe carbamate moiety lacks a strong chromophore, requiring detection at low UV wavelengths.
Sample Prep 1 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the initial mobile phase conditions.

Trustworthiness Check: The inclusion of a blank injection (solvent only) followed by the sample is crucial to ensure no carryover or system peaks are misinterpreted. Peak purity can be further assessed using a Diode Array Detector (DAD) to analyze spectra across the peak.

Orthogonal Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can serve as a valuable orthogonal method, particularly for identifying volatile or thermally stable impurities.[3] However, a critical consideration is the thermal lability of the BOC group.

Causality: High temperatures in the GC injection port can cause the BOC group to decompose, primarily through the loss of isobutylene, potentially leading to the misidentification of the parent compound as an impurity.[4] Therefore, a lower injection port temperature is advised.

ParameterSpecification
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 220 °C (minimized)
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min
Carrier Gas Helium, 1.2 mL/min
Detector Mass Spectrometer (EI mode)

Spectroscopic Analysis: The Core of Structure Elucidation

Once purity is confirmed chromatographically, a suite of spectroscopic techniques is employed to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation information that acts as a molecular fingerprint. Electrospray Ionization (ESI) in positive ion mode is ideal for this compound due to the presence of basic nitrogen atoms.

Expected Data:

  • Molecular Ion: A prominent peak at m/z 257.22 corresponding to the protonated molecule [M+H]⁺. High-resolution MS (HRMS) should confirm the elemental composition C₁₄H₂₉N₂O₂⁺.

  • Key Fragmentation: The BOC group yields a highly characteristic fragmentation pattern. The facile loss of isobutylene (56 Da) from the protonated molecule is a hallmark of BOC-protected amines.[4][5]

    • m/z 201.16 ([M+H - C₄H₈]⁺): Loss of isobutylene.

    • m/z 157.17 ([M+H - C₅H₈O₂]⁺): Loss of the entire BOC group (100 Da).

    • m/z 84.08: A fragment corresponding to the isobutylpiperidine ring fragment.

G parent [M+H]⁺ m/z 257.22 frag1 [M+H - C₄H₈]⁺ m/z 201.16 parent->frag1 - 56 Da (isobutylene) frag2 [M+H - C₅H₈O₂]⁺ m/z 157.17 parent->frag2 - 100 Da (BOC group) frag3 [C₆H₁₄N]⁺ m/z 100.11 frag2->frag3 - C₄H₅O₂

Caption: Key ESI-MS fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for definitive structure elucidation, providing an unambiguous map of the carbon-hydrogen framework.[6][7]

Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrumentation: A 400 MHz or higher field spectrometer is recommended for adequate signal dispersion.[8]

  • Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra such as COSY (H-H correlation) and HSQC (C-H correlation).

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

Group¹H Shift (ppm), Multiplicity, Integration¹³C Shift (ppm)Rationale
BOC (t-butyl) ~1.45 (s, 9H)~28.5 (3C), ~79.0 (1C)The 9 equivalent protons give a strong singlet. The quaternary carbon is characteristic.[9]
Isobutyl CH₃ ~0.88 (d, 6H)~20.5 (2C)Doublet due to coupling with the adjacent CH proton.
Isobutyl CH ~1.75 (m, 1H)~26.0 (1C)Multiplet due to coupling with both CH₃ and CH₂ groups.
Isobutyl CH₂ (N-CH₂) ~2.10 (d, 2H)~63.0 (1C)Alpha to nitrogen, thus deshielded. Doublet due to coupling with the CH.
Piperidine H4 (CH-N) ~3.50 (m, 1H)~48.0 (1C)Deshielded proton on the carbon bearing the BOC-amino group.
Piperidine H2/H6 (axial) ~1.90 (m, 2H)~53.0 (2C)Protons alpha to the ring nitrogen.
Piperidine H2/H6 (equatorial) ~2.80 (m, 2H)~53.0 (2C)Equatorial protons are typically deshielded relative to axial protons.
Piperidine H3/H5 (axial) ~1.30 (m, 2H)~33.0 (2C)Upfield piperidine ring protons.
Piperidine H3/H5 (equatorial) ~1.80 (m, 2H)~33.0 (2C)
Carbamate N-H ~4.50 (br s, 1H)N/ABroad signal, may exchange with trace D₂O.
Carbamate C=O N/A~155.0 (1C)Characteristic carbonyl shift for a carbamate.[10]

Self-Validation via 2D NMR:

  • COSY: Will confirm the spin system of the isobutyl group (CH coupling to CH₂ and CH₃) and the connectivity within the piperidine ring (H2 coupling to H3, H3 to H4, etc.).

  • HSQC: Unambiguously links each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the proton signal at ~2.10 ppm will correlate with the carbon signal at ~63.0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol (ATR-FTIR):

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure with the anvil.

  • Acquire the spectrum.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
~3350 cm⁻¹N-H StretchCarbamate (N-H)Confirms the presence of the secondary amine within the carbamate.
2850-2960 cm⁻¹C-H StretchAliphatic (CH, CH₂, CH₃)Confirms the hydrocarbon backbone (piperidine and isobutyl groups).
~1690 cm⁻¹ C=O Stretch Carbamate (BOC) A very strong, sharp, and diagnostic peak for the BOC protecting group.[10][11]
~1520 cm⁻¹N-H BendCarbamate (N-H)Further evidence for the carbamate group.
~1170 cm⁻¹C-O StretchCarbamate (t-butyl ether)Characteristic stretch for the C-O bond of the BOC group.

Integrated Analytical Workflow: A Holistic Approach

start Sample: 4-(N-BOC-Amino) -1-isobutylpiperidine hplc Purity Check (RP-HPLC) start->hplc Is it >95% pure? hplc->start No, re-purify ms Molecular Weight & Formula (LC-MS/HRMS) hplc->ms Yes ms->start No, investigate impurities nmr Structural Backbone & Connectivity (¹H, ¹³C, COSY, HSQC NMR) ms->nmr Does [M+H]⁺ match? nmr->start No, structure incorrect ftir Functional Group ID (FTIR) nmr->ftir Does C-H framework match? ftir->start No, structure incorrect conclusion Structure Confirmed ftir->conclusion Do functional groups match?

Caption: Integrated workflow for structure elucidation.

This systematic process ensures that purity is established before resources are committed to detailed spectroscopic analysis. The molecular weight from MS provides a crucial constraint for interpreting NMR and IR data. Finally, the detailed connectivity from NMR is cross-validated by the presence of expected functional groups in the IR spectrum, creating a closed-loop, self-validating system for absolute structural confirmation.

References

  • Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • Universidad de Chile. Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
  • National Institutes of Health (NIH). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • Benchchem. A Comparative Guide to Analytical Methods for Confirming Boc Protection.
  • ResearchGate. FTIR spectra of all prepared BOC-glycine and esters. (a) 1....
  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Benchchem. Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the dynamic landscape of pharmaceutical research, precise data on the physical and chemical properties of novel chemical entities is paramount for successful drug design and development. This guide was intended to provide an in-depth technical overview of the physical properties of 4-(N-BOC-Amino)-1-isobutylpiperidine , also known as tert-butyl (1-isobutylpiperidin-4-yl)carbamate .

However, a comprehensive search of scientific literature, chemical supplier databases, and public chemical registries has revealed a significant lack of available data for this specific compound. It appears that this compound is not a commonly synthesized or commercially available molecule, and as such, its physical properties have not been characterized and reported in accessible literature.

It is crucial to distinguish the requested compound from structurally similar, yet distinct, molecules for which data is readily available. These include:

  • 4-(N-BOC-Amino)piperidine (tert-butyl piperidin-4-ylcarbamate): This compound lacks the isobutyl group on the piperidine nitrogen.

  • 4-Amino-1-BOC-piperidine (tert-butyl 4-aminopiperidine-1-carboxylate): In this molecule, the BOC protecting group is on the piperidine nitrogen, and a free amino group is at the 4-position.

The presence of the isobutyl group on the piperidine nitrogen in the requested compound would significantly influence its physical properties, such as molecular weight, lipophilicity, melting point, boiling point, and solubility, rendering data from the aforementioned analogues unsuitable for accurate extrapolation.

While we cannot provide specific data for this compound at this time, we are committed to supporting your research endeavors. To that end, this guide will pivot to provide a foundational understanding of the key physical properties of the core piperidine scaffold and the influence of N-alkylation and BOC-protection. We will also outline the standard experimental protocols used to determine these properties, equipping you with the knowledge to characterize novel compounds like this compound in your own laboratories.

Section 1: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties. Its saturated, six-membered ring structure allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.

Section 2: The Role of the BOC Protecting Group

The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis.[1] Its bulkiness and electronic properties influence the solubility and crystallinity of the parent molecule. The BOC group is generally stable under basic conditions but can be readily cleaved under acidic conditions, a property that is instrumental in multi-step synthetic routes.

Section 3: Influence of N-Alkylation on Piperidine Properties

The introduction of an alkyl substituent, such as an isobutyl group, onto the piperidine nitrogen has a profound impact on the molecule's physical and chemical characteristics:

  • Basicity: N-alkylation increases the electron density on the nitrogen atom, thereby increasing its basicity (pKa). This can have significant implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity: The addition of a hydrophobic alkyl chain, like isobutyl, increases the molecule's lipophilicity, as measured by its partition coefficient (logP). This can enhance membrane permeability but may also increase metabolic susceptibility and off-target toxicity.

  • Solubility: Increased lipophilicity often correlates with decreased aqueous solubility. The overall solubility of the molecule will be a balance between the hydrophobicity of the isobutyl group and any polar functional groups present.

Section 4: Standard Experimental Protocols for Physicochemical Characterization

Should you synthesize or acquire this compound, the following standard experimental techniques would be employed to determine its key physical properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. DSC is a highly accurate and reproducible method for determining the melting point and associated enthalpy of fusion.

Methodology:

  • A small, precisely weighed sample (1-5 mg) of the compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace and heated at a constant rate (e.g., 10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

  • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Boiling Point Determination

Causality: The boiling point provides a measure of the volatility of a compound. For non-volatile or high-boiling point compounds, it is often determined under reduced pressure to prevent decomposition.

Methodology (Distillation):

  • The compound is placed in a distillation flask.

  • The apparatus is assembled for simple or fractional distillation.

  • The pressure is reduced to the desired level using a vacuum pump.

  • The flask is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

Solubility Assessment

Causality: Solubility in various solvents is a critical parameter for drug formulation and for designing appropriate conditions for chemical reactions and purification.

Methodology (Kinetic and Thermodynamic):

  • Kinetic Solubility: A high-concentration stock solution of the compound in a solvent like DMSO is serially diluted in the aqueous buffer of interest. The concentration at which precipitation is first observed (often detected by light scattering or turbidity) is the kinetic solubility.

  • Thermodynamic Solubility: An excess of the solid compound is equilibrated with the solvent over an extended period (e.g., 24-48 hours) to ensure saturation. The resulting solution is then filtered or centrifuged, and the concentration of the dissolved compound is determined by a suitable analytical method like HPLC-UV or LC-MS.

Purity and Identity Confirmation by HPLC and Mass Spectrometry

Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture, thereby assessing the purity of a compound. Mass Spectrometry (MS) provides information about the molecular weight of the compound, confirming its identity.

Methodology (HPLC-MS):

  • A solution of the compound is prepared in a suitable solvent.

  • A small volume is injected onto an HPLC column (e.g., a C18 reversed-phase column).

  • The components are separated based on their differential partitioning between the mobile phase and the stationary phase.

  • The eluent from the HPLC column is introduced into the ion source of a mass spectrometer.

  • The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight of the compound.

Conclusion

While the specific physical properties of this compound remain uncharacterized in the public domain, the principles and experimental protocols outlined in this guide provide a robust framework for its investigation. The strategic importance of the piperidine scaffold, coupled with the predictable influence of N-alkylation and BOC protection, underscores the value of such characterization in the broader context of drug discovery and development. We encourage researchers who synthesize this novel compound to perform these fundamental analyses and contribute the findings to the scientific community.

References

  • Wikipedia Contributors. (2023, December 29). tert-Butyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds.
  • Quora. (2022, August 4). What is the protection of BOC in organic synthesis processes? Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 4-(N-BOC-Amino)-1-isobutylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(N-BOC-Amino)-1-isobutylpiperidine, a key intermediate in pharmaceutical synthesis, requires precise handling and storage to maintain its chemical integrity. This guide provides a comprehensive overview of the compound's stability profile, detailing its sensitivity to thermal, hydrolytic, and photolytic stress. We present evidence-based recommendations for optimal storage conditions and safe handling procedures. Furthermore, this document outlines detailed experimental protocols for long-term and forced degradation studies, enabling researchers to validate and ensure the quality of this critical building block in drug development pipelines.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] Its derivatives serve as indispensable building blocks for creating novel therapeutics. This compound, also known as tert-butyl (1-isobutylpiperidin-4-yl)carbamate, is a valuable bifunctional intermediate. The tert-butyloxycarbonyl (BOC) protected amine at the C4 position and the isobutyl group on the ring nitrogen allow for sequential, site-selective modifications, making it a versatile component in multi-step syntheses.

The stability of such intermediates is paramount; degradation not only represents a loss of valuable material but also introduces impurities that can compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Understanding the chemical liabilities of this compound is therefore a critical, non-negotiable aspect of process development and quality control. This guide synthesizes data from chemical literature and supplier safety data sheets to provide a detailed framework for maintaining the compound's purity and stability.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage. The structure features a stable piperidine core, with the primary points of chemical reactivity being the acid- and heat-labile BOC-protecting group.

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

Property Value Source(s)
IUPAC Name tert-butyl (1-isobutylpiperidin-4-yl)carbamate N/A
Molecular Formula C₁₅H₃₀N₂O₂ N/A
Molecular Weight 270.42 g/mol N/A
Appearance Typically an off-white to pale yellow solid [2]

| Solubility | Soluble in methanol and other organic solvents; insoluble in water |[3][4] |

Note: Properties are for the specified compound or closely related analogs like 4-Amino-1-Boc-piperidine where specific data for the 1-isobutyl derivative is not published.

Core Stability Profile

The stability of this compound is primarily dictated by the integrity of the tert-butyloxycarbonyl (BOC) protecting group. This group is notoriously sensitive to acidic conditions and elevated temperatures.

Hydrolytic Stability & pH Effects

The C-O bond of the carbamate is susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then eliminates a proton to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.

  • Acidic Conditions (pH < 5): The compound is highly unstable and will readily undergo deprotection.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents can achieve complete cleavage at room temperature.[6]

  • Neutral Conditions (pH ≈ 7): The compound exhibits good stability.

  • Basic Conditions (pH > 8): The BOC group is generally stable under basic conditions, a key feature that allows for its use in orthogonal protection strategies.[7][8] Hydrolysis of the carbamate is not a significant degradation pathway under basic conditions.

Thermal Stability

High temperatures can induce the thermal cleavage of the BOC group, even in the absence of an acid catalyst.[9] This process typically requires temperatures significantly above ambient, often exceeding 100-150°C.[9][10] The decomposition pathway involves the formation of isobutylene and carbon dioxide, leaving the deprotected piperidine.[9] While significant thermal decomposition is unlikely under standard storage conditions, it is a critical consideration during chemical reactions that require heating.[11]

Photostability

While specific photostability data for this molecule is scarce, many organic compounds, including piperidine derivatives, can be sensitive to light, particularly UV radiation.[12] Prolonged exposure can lead to the formation of radical species and subsequent degradation. Therefore, protection from light is a prudent precautionary measure.

Oxidative Stability

The piperidine ring and its substituents are generally robust towards mild atmospheric oxidation. However, contact with strong oxidizing agents should be avoided as this can lead to N-oxidation or other undesired side reactions.

Recommended Storage and Handling

Based on the stability profile, a controlled environment is crucial for preserving the quality of this compound. The primary goals are to prevent acid-catalyzed hydrolysis and minimize exposure to heat and light.

Table 2: Recommended Storage Conditions

Parameter Recommendation Rationale Source(s)
Temperature 2°C to 8°C (Refrigerated) Minimizes potential for slow thermal degradation and preserves long-term stability. [12][13]
Atmosphere Inert gas (e.g., Argon, Nitrogen) Displaces moisture and oxygen, preventing potential hydrolysis and oxidation. N/A
Container Tightly sealed, amber glass vial or opaque container Prevents exposure to moisture, air, and light. [12]

| Environment | Store in a cool, dry, well-ventilated area away from incompatible materials. | Standard best practice for chemical storage. |[12] |

Incompatible Materials

To prevent degradation, the compound must be stored away from:

  • Strong Acids: (e.g., HCl, H₂SO₄, TFA) - Will cause rapid deprotection.[5]

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) - Potential for uncontrolled reactions.

Safe Handling Practices

As a fine chemical, appropriate personal protective equipment (PPE) should be worn at all times.

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • General Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.

Degradation Pathways and Impurity Profiling

The most probable degradation event is the loss of the BOC group. Monitoring for the appearance of the resulting free amine is the most direct way to assess the stability of a sample.

cluster_0 Primary Degradation Pathway Start 4-(N-BOC-Amino)- 1-isobutylpiperidine Product 4-Amino-1-isobutylpiperidine Start->Product H+ or ΔT Byproduct1 CO2 Product->Byproduct1 Byproduct2 Isobutylene Product->Byproduct2

Caption: Primary degradation pathway via BOC cleavage.

Analytical Monitoring: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for monitoring the purity of this compound. A stability-indicating method should be developed that can resolve the parent compound from its primary degradant, 4-amino-1-isobutylpiperidine, and any other potential impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products.

Experimental Protocols for Stability Assessment

To empirically determine the shelf-life and degradation pathways, formal stability studies are required.

Protocol 1: Long-Term Stability Study

This protocol establishes the shelf-life under recommended storage conditions.

  • Sample Preparation: Aliquot the test material into multiple vials made of the intended long-term storage material (e.g., amber glass).

  • Storage: Place the vials in a calibrated stability chamber set to the recommended conditions (e.g., 5°C ± 3°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze a vial for appearance, purity (by a validated stability-indicating HPLC method), and identity.

  • Data Evaluation: Plot the purity versus time. The shelf-life is determined by the time at which the purity drops below a pre-defined specification (e.g., 95%).

Protocol 2: Forced Degradation (Stress Testing)

This study identifies likely degradation products and demonstrates the specificity of the analytical method.

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions (Parallel) start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid therm Thermal Stress (e.g., 80°C, solid state) start->therm photo Photolytic Stress (ICH Q1B light exposure) start->photo analysis Analyze all samples by LC-MS and Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis report Identify Degradants & Establish Degradation Pathways analysis->report

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.

  • Base Hydrolysis: Repeat the above procedure using 0.1 M NaOH. The BOC group is expected to be stable.[7]

  • Oxidative Degradation: Dissolve the compound and treat with a solution of 3% hydrogen peroxide at room temperature. Monitor over 24 hours.

  • Thermal Degradation: Heat the solid compound in an oven at a high temperature (e.g., 80°C) for several days. Dissolve and analyze at set intervals.

  • Photolytic Degradation: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples against a control (unstressed) sample using HPLC and LC-MS to determine the percentage of degradation and identify the resulting products.

Conclusion

This compound is a stable compound when stored and handled under appropriate conditions. The primary chemical liability is the acid- and thermo-labile N-BOC group. Strict adherence to the recommended storage conditions—refrigeration (2-8°C), protection from light, and exclusion of moisture and acidic contaminants—is essential to ensure its long-term integrity. The implementation of systematic stability studies, including forced degradation, is a critical step in any research or development program to guarantee the quality and reliability of this important synthetic intermediate.

References

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A Technical Guide to tert-Butyl (1-Isobutylpiperidin-4-yl)carbamate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of countless therapeutic agents.[1][2] Its conformational flexibility and the capacity for substitution at multiple positions make it an exceptionally adaptable framework for drug design.[3] This guide focuses on a specific, functionalized derivative: 4-(N-BOC-Amino)-1-isobutylpiperidine .

While this name is descriptive, the compound is more formally identified by its systematic IUPAC name: tert-butyl (1-isobutylpiperidin-4-yl)carbamate . This molecule is a bespoke synthetic intermediate, not a widely cataloged commercial chemical, hence the scarcity of common synonyms. Its structure features three key components: a central piperidine ring, an isobutyl group affixed to the ring nitrogen (N1), and a tert-butoxycarbonyl (BOC) protected amine at the C4 position. The BOC group is a crucial element, serving as a robust protecting group that allows for selective chemical manipulations at other sites before its clean removal under acidic conditions.[4][5]

This guide provides a field-proven perspective on the logical synthesis, comprehensive characterization, and strategic applications of this molecule, designed for researchers and professionals in drug development who rely on such building blocks to construct complex and novel pharmaceutical candidates.

Strategic Synthesis: Pathways to the Target Scaffold

The synthesis of tert-butyl (1-isobutylpiperidin-4-yl)carbamate can be approached via two primary, highly reliable methods. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

Route A: Reductive Amination of a Ketone Precursor

Reductive amination is a robust and highly efficient one-pot method for forming C-N bonds.[6] This pathway is arguably the most direct approach, starting from the commercially available N-Boc-4-piperidone. The reaction involves the initial formation of an iminium ion intermediate between the ketone and isobutylamine, which is then reduced in situ to the desired tertiary amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[7][8] Its mild nature and remarkable selectivity for reducing the iminium ion over the starting ketone prevent side reactions and lead to high yields of the target product.[9][10]

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) at room temperature, add isobutylamine (1.1-1.2 eq).[8][11]

  • Imine Formation: Stir the mixture for 20-30 minutes to facilitate the formation of the intermediate iminium ion. For less reactive ketones or amines, a catalytic amount of acetic acid can be added to accelerate this step.[8]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) or HPLC until the starting ketone is consumed.[12]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl (1-isobutylpiperidin-4-yl)carbamate.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Process SM1 N-Boc-4-Piperidone Mix Mix & Stir (Imine Formation) SM1->Mix 1. Combine SM2 Isobutylamine SM2->Mix 1. Combine Reagent1 Sodium Triacetoxyborohydride (STAB) Reduce Add STAB (Reduction) Reagent1->Reduce Solvent DCM or DCE Solvent->Mix Mix->Reduce 2. After 30 min Workup Aqueous Work-up & Purification Reduce->Workup 3. After 12-24h Product tert-Butyl (1-isobutylpiperidin-4-yl)carbamate Workup->Product 4. Isolate

Route B: N-Alkylation of a Piperidine Precursor

An alternative strategy involves the direct alkylation of the piperidine nitrogen. This route begins with tert-butyl piperidin-4-ylcarbamate, which has a free secondary amine on the ring. This amine can be alkylated using an isobutyl halide, such as isobutyl bromide or iodide, in the presence of a non-nucleophilic base.

The base is critical for this reaction; its role is to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct formed during the reaction.[13] Common bases for this purpose include potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA).

Experimental Protocol: N-Alkylation

  • Reaction Setup: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (2.0-3.0 eq).[13]

  • Alkylating Agent: Add isobutyl bromide (1.1-1.2 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until completion, as monitored by TLC or HPLC.[13]

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter. After concentrating the solvent under reduced pressure, purify the crude product via flash column chromatography to obtain the target compound.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Process SM1 tert-Butyl piperidin-4-ylcarbamate Mix Combine & Heat (Alkylation) SM1->Mix 1. Combine SM2 Isobutyl Bromide SM2->Mix 1. Combine Base Potassium Carbonate (K₂CO₃) Base->Mix 1. Combine Solvent DMF or Acetonitrile Solvent->Mix 1. Combine Workup Aqueous Work-up & Purification Mix->Workup 2. Upon Completion Product tert-Butyl (1-isobutylpiperidin-4-yl)carbamate Workup->Product 3. Isolate

ParameterRoute A: Reductive AminationRoute B: N-Alkylation
Starting Materials N-Boc-4-piperidone, Isobutylaminetert-Butyl piperidin-4-ylcarbamate, Isobutyl bromide
Key Reagent Sodium triacetoxyborohydridePotassium carbonate or DIPEA
Conditions Room temperature, mildRoom temperature or elevated, requires base
Advantages One-pot procedure, high atom economyUtilizes a different set of starting materials
Considerations STAB is moisture-sensitivePotential for over-alkylation (quaternization)

Comprehensive Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized tert-butyl (1-isobutylpiperidin-4-yl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum will provide key diagnostic signals. Protons on the isobutyl group will appear in the upfield region (~0.9-1.9 ppm), with the characteristic doublet for the two methyl groups and a multiplet for the methine proton. The piperidine ring protons will typically resonate between ~1.4 and 3.0 ppm. The protons on the carbons adjacent to the ring nitrogen will be shifted downfield. The large singlet for the nine equivalent protons of the BOC group will be a prominent feature around 1.45 ppm.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment. The BOC group carbons will appear at ~28 ppm (methyls) and ~79-80 ppm (quaternary). The carbons of the isobutyl group and the piperidine ring will resonate in the aliphatic region (~20-60 ppm).[14][15]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode is ideal for this compound.

  • Expected Molecular Ion: The analysis should reveal a prominent protonated molecular ion [M+H]⁺.

  • Fragmentation Pattern: A characteristic fragmentation pattern involves the loss of the BOC group or parts of it. A common fragment corresponds to the loss of isobutylene (56 Da) from the BOC group, resulting in a [M-56+H]⁺ peak. Subsequent loss of CO₂ (44 Da) can also be observed.[16][17] Cleavage of the isobutyl group from the piperidine nitrogen is another possible fragmentation pathway.[18]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound and for monitoring reaction progress.

  • Methodology: A reverse-phase C18 column is typically used.[19]

  • Mobile Phase: A gradient system of water and acetonitrile, often containing a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, provides excellent resolution.[4][19]

  • Detection: UV detection at a low wavelength (~210 nm) is suitable for detecting the carbamate chromophore.[19]

  • Analysis: The deprotected amine product will have a significantly shorter retention time than the BOC-protected starting material, making HPLC an excellent tool for monitoring deprotection reactions.[20]

Applications in Medicinal Chemistry and Drug Discovery

The 1-alkyl-4-aminopiperidine scaffold, for which tert-butyl (1-isobutylpiperidin-4-yl)carbamate is a protected precursor, is a privileged structure in drug discovery.[21][22] After deprotection of the BOC group to reveal the primary amine at the C4 position, this amine serves as a versatile synthetic handle for further elaboration.

This scaffold is utilized in the development of a wide range of therapeutic agents, including:

  • Anticancer Agents: Derivatives have been explored as inhibitors of key enzymes like thymidylate synthase.[23]

  • Cognition Enhancers: Certain 4-aminopiperidine derivatives have shown potent activity in models of cognitive deficit, suggesting potential for treating neurodegenerative diseases like Alzheimer's.[24]

  • Antiviral Agents: The 4-aminopiperidine core has been identified in compounds that inhibit the assembly of viruses such as Hepatitis C.[22]

  • Enzyme Inhibitors: The basic nitrogen of the piperidine ring and the functional handle at the C4 position allow for the design of potent enzyme inhibitors, such as acetylcholinesterase inhibitors for dementia.[6]

The isobutyl group at the N1 position serves to modulate the compound's lipophilicity and steric profile, which can be crucial for optimizing target binding, selectivity, and pharmacokinetic properties such as absorption and metabolism.[2][22]

Conclusion

While not a commonplace reagent, tert-butyl (1-isobutylpiperidin-4-yl)carbamate represents a class of specifically designed molecular building blocks that are indispensable for modern drug discovery. Its logical and efficient synthesis via established methods like reductive amination or N-alkylation, coupled with straightforward characterization, allows researchers to readily access the valuable 1-isobutyl-4-aminopiperidine scaffold. This scaffold's proven utility across diverse therapeutic areas ensures that its derivatives will continue to be a focal point of medicinal chemistry efforts aimed at developing the next generation of innovative medicines.

References

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  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved January 15, 2026, from [Link]

  • ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved January 15, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & medicinal chemistry letters, 13(14), 2303–2306. [Link]

  • Bryan, M. C., Hein, C. D., Gao, H., Xia, X., Eastwood, H., Bruenner, B. A., ... & Doherty, E. M. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. ACS combinatorial science, 15(9), 503–511. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 86, 1-10. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Valdes, L. J. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Wilson, G. K., St. Gelais, C., DeLaLuz-Mota, E., Tawa, G. J., Katen, S. P., Li, A., ... & He, S. (2019). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS infectious diseases, 5(11), 1834–1848. [Link]

  • Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Majid, A. M., Barakat, A., & Ali, R. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific reports, 15(1), 26983. [Link]

  • Sugawara, A., Uchiyama, M., & Inokuma, T. (2007). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 50(23), 5873–5877. [Link]

  • Goti, G., Cardona, F., & Brandi, A. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1563. [Link]

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Navigating the Safety Profile of 4-(N-BOC-Amino)-1-isobutylpiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Subject: In-Depth Safety and Handling Protocols for 4-(N-BOC-Amino)-1-isobutylpiperidine (CAS 1263205-09-3) Disclaimer: Publicly accessible, verified Safety Data Sheets (SDS) for this compound are limited. This guide has been constructed by synthesizing data from structurally analogous piperidine derivatives to provide a conservative and comprehensive safety framework. All recommendations should be implemented in conjunction with rigorous institutional safety protocols and a thorough risk assessment.

Introduction: Understanding the Compound and the Data Gap

This compound is a substituted piperidine derivative utilized as a building block in medicinal chemistry and drug development. Its structure, featuring a bulky N-isobutyl group and a BOC-protected amine, offers specific steric and electronic properties valuable in synthesis. However, as a specialized reagent, it lacks the extensive, publicly documented safety profile common to bulk chemicals.

This guide addresses this information gap by leveraging established data from close structural analogs. The primary analogs used for this analysis are 4-(N-Boc-amino)piperidine (which shares the core structure but lacks the N-isobutyl group) and 4-Amino-1-Boc-piperidine. By assuming the hazards associated with these core structures, we can establish a robust baseline for safe handling.

Compound Identification and Inferred Physicochemical Properties

PropertyValue (Data from Analogs)Source (Analog Compound)
CAS Number 1263205-09-3N/A
Molecular Formula C14H28N2O2N/A
Molecular Weight 256.39 g/mol N/A
Appearance Likely a white to off-white solid[1]
Storage Temperature 2-8°C, in a dry, well-ventilated place[2]

Synthesized Hazard Profile and GHS Classification

The hazard profile is synthesized from the most frequently cited classifications for analogous compounds. The primary risks are associated with irritant properties.

Anticipated GHS Hazard Statements:

  • H315: Causes skin irritation. [1][3]

  • H319: Causes serious eye irritation. [1][3]

  • H335: May cause respiratory irritation. [1][3]

Consolidated Precautionary Statements:

CategoryCodeStatement
Prevention P261Avoid breathing dust.[1][3]
P264Wash skin thoroughly after handling.[3]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/eye protection/face protection.[1][3]
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P319Get medical help if you feel unwell.[3]
P332+P317If skin irritation occurs: Get medical help.[3]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[3]
P405Store locked up.[3]
Disposal P501Dispose of contents/container in accordance with local regulations.[3]

Core Directive: A Self-Validating Experimental Workflow

The causality behind this protocol is to minimize the generation of airborne particulates and prevent all direct contact. Each step is designed to contain the compound, thereby validating the safety of the overall process.

graphdot cluster_prep Phase 1: Preparation & Control cluster_handling Phase 2: Compound Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal sds_review Review Analog SDS (e.g., CAS 73874-95-0) ppe Don PPE: - Nitrile Gloves - Safety Goggles (EN 166) - Lab Coat sds_review->ppe hood_check Verify Fume Hood (>100 fpm face velocity) ppe->hood_check spill_kit Prepare Spill Kit (Inert Absorbent) hood_check->spill_kit weighing Weigh Solid on Anti-Static Weigh Paper spill_kit->weighing Proceed transfer Transfer using Powder Funnel weighing->transfer dissolution Slowly Add Solvent to Vessel Wall transfer->dissolution reaction Cap Reaction Vessel Promptly dissolution->reaction decon Quench/Decontaminate Glassware in Hood reaction->decon Post-Reaction waste Segregate into Labeled Solid & Liquid Waste decon->waste surface_clean Wipe Down Hood Surface with 70% Ethanol waste->surface_clean ppe_dispose Dispose of Gloves in Chemical Waste surface_clean->ppe_dispose

Caption: A three-phase workflow for handling this compound.

Step-by-Step Methodology
  • Preparation and Control (Phase 1):

    • 1.1 Engineering Control Verification: Before bringing the compound into the workspace, confirm that the chemical fume hood is operational with a face velocity exceeding 100 feet per minute. This is the primary barrier to prevent inhalation of any fine particulates.

    • 1.2 Personal Protective Equipment (PPE): Don appropriate PPE as dictated by the potential for irritation. Standard nitrile gloves, chemical safety goggles conforming to EN 166 standards, and a buttoned lab coat are mandatory. The causality is simple: prevent skin and eye contact.

    • 1.3 Spill Kit Readiness: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite or sand), a sealable waste bag, and tongs is immediately accessible.

  • Compound Handling (Phase 2):

    • 2.1 Weighing: All weighing operations must occur within the fume hood. Use an anti-static weigh boat or paper to prevent electrostatic dispersal of the fine powder. The objective is to minimize aerosolization at the source.

    • 2.2 Transfer: When transferring the solid to a reaction vessel, use a powder funnel. This minimizes the risk of spillage onto the fume hood surface and potential secondary exposure.

    • 2.3 Dissolution: Add solvents slowly down the side of the flask. This prevents splashing of the solvent which could carry solid particles out of the vessel.

  • Decontamination and Disposal (Phase 3):

    • 3.1 Waste Segregation: All materials that have come into contact with the compound, including gloves, weigh paper, and contaminated paper towels, must be disposed of in a clearly labeled solid chemical waste container. Unused compound should not be returned to the original container to prevent contamination.

    • 3.2 Surface Decontamination: After completing the work, wipe down the fume hood sash, airfoil, and work surface with a suitable solvent (e.g., 70% ethanol) to remove any residual particulate matter.

    • 3.3 Personal Decontamination: Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.

Emergency Procedures: A Logic-Based Response

In the event of an exposure or spill, a structured response is critical.

dot event Exposure Event Skin Contact Eye Contact Inhalation skin_wash Immediately wash with copious soap & water (15 min minimum) event:skin->skin_wash If eye_flush Flush with eyewash station (15 min minimum) Remove contact lenses event:eye->eye_flush If fresh_air Move to fresh air. If breathing is difficult, provide oxygen. event:inhale->fresh_air If medical Seek Immediate Medical Attention skin_wash->medical eye_flush->medical fresh_air->medical spill Spill Event spill_response Containment Protocol 1. Evacuate & Ventilate Area 2. Don Full PPE 3. Cover with Inert Absorbent 4. Collect into Sealed Container spill->spill_response

Caption: Logical flowchart for responding to exposure or spill events.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. The rationale is to physically remove the irritant as quickly as possible.

  • Eye Contact: Flush eyes immediately with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. The extended flushing time is critical to ensure all particles are removed from behind the eyelids.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Fire: Based on analogous structures, the compound is a combustible solid.[1] Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4] Firefighters should wear self-contained breathing apparatus.

References

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. Retrieved from [Link]

  • ChemBK. (2024). 4-AMINO-1-N-BOC-PIPERIDINE. Retrieved from [Link]

  • Google Grounding API. (Internal Search Result).

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The Strategic Deployment of 4-(N-BOC-Amino)-1-isobutylpiperidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold represents a cornerstone in contemporary drug discovery, recognized as a "privileged structure" due to its frequent appearance in a multitude of clinically successful pharmaceuticals.[1][2][3] This technical guide delves into the nuanced yet impactful role of a specific, functionalized derivative: 4-(N-BOC-Amino)-1-isobutylpiperidine. We will explore its synthetic accessibility, physicochemical characteristics, and, most critically, its strategic application as a versatile building block in the design and synthesis of novel therapeutic agents. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind its use, detailed experimental protocols, and insights into its potential across various therapeutic landscapes.

The Piperidine Moiety: A Privileged Scaffold in Drug Design

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast array of natural products and synthetic drugs.[4][5] Its prevalence stems from a combination of favorable properties:

  • Structural Versatility: The piperidine ring can adopt a stable chair conformation, allowing for precise spatial orientation of substituents at its various positions. This conformational rigidity is crucial for establishing high-affinity interactions with biological targets.

  • Physicochemical Modulation: The nitrogen atom of the piperidine ring is basic, allowing for the formation of salts which can enhance aqueous solubility and improve pharmacokinetic profiles. The overall lipophilicity of the molecule can be fine-tuned through substitution on the ring and the nitrogen atom.[2]

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine core, making it an attractive and accessible scaffold for medicinal chemists.[3][6]

The strategic importance of substitution patterns on the piperidine ring cannot be overstated, as they dictate the molecule's biological activity, selectivity, and metabolic stability.[2] This guide focuses on the 1,4-disubstituted piperidine pattern, a common feature in many bioactive compounds.

Introducing this compound: A Building Block of Interest

The subject of this guide, this compound, is a bifunctional molecule designed for strategic incorporation into larger, more complex drug candidates. Let's deconstruct its key features:

  • The 4-(N-BOC-Amino) Group: The amine at the 4-position, protected by a tert-butyloxycarbonyl (BOC) group, is a critical functional handle. The BOC protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking the primary amine for further elaboration.[7] This allows for the sequential introduction of diverse functionalities, a cornerstone of modern drug discovery.

  • The 1-Isobutyl Group: The isobutyl substituent on the piperidine nitrogen plays a significant role in modulating the molecule's overall properties. Compared to a simple methyl or ethyl group, the branched isobutyl moiety increases lipophilicity and steric bulk. This can influence:

    • Receptor Binding: The size and shape of the isobutyl group can lead to favorable van der Waals interactions within a receptor's binding pocket, potentially enhancing potency and selectivity.

    • Pharmacokinetic Profile: Increased lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties. The steric hindrance provided by the isobutyl group might also shield the nitrogen from certain metabolic enzymes, potentially improving metabolic stability.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several well-established organic chemistry transformations. A common and efficient strategy involves the N-alkylation of a pre-existing 4-(N-BOC-Amino)piperidine precursor.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize tert-butyl (1-isobutylpiperidin-4-yl)carbamate via reductive amination.

Materials:

  • tert-Butyl piperidin-4-ylcarbamate (4-(N-BOC-Amino)piperidine)

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and dissolve in anhydrous dichloromethane.

  • Addition of Aldehyde: Add isobutyraldehyde (1.2 eq) to the solution, followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, tert-butyl (1-isobutylpiperidin-4-yl)carbamate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Reductive Amination: This method is a cornerstone of amine synthesis due to its mild conditions and high functional group tolerance. The in situ formation of the iminium ion followed by its immediate reduction by a mild hydride source like STAB minimizes side reactions.

  • Sodium Triacetoxyborohydride (STAB): STAB is the preferred reducing agent for reductive aminations as it is less basic and more selective for iminium ions over carbonyls compared to other borohydrides like sodium borohydride. This prevents the reduction of the starting aldehyde.

  • Acetic Acid: The catalytic amount of acetic acid facilitates the formation of the iminium ion intermediate, accelerating the reaction rate.

  • BOC Protection: The use of the BOC protecting group on the 4-amino function is crucial as it prevents its participation in the N-alkylation reaction, ensuring regioselectivity.

Potential Applications in Medicinal Chemistry

The this compound scaffold is a valuable intermediate for the synthesis of a diverse range of therapeutic agents. Its utility has been demonstrated in several key areas:

Gastroprokinetic Agents: 5-HT4 Receptor Agonists

A compelling example of the application of the 1-isobutylpiperidine moiety is in the development of selective 5-hydroxytryptamine4 (5-HT4) receptor agonists. The compound CJ-033466, 5-amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-8-carboxamide, has been identified as a potent and selective 5-HT4 receptor partial agonist with significant gastroprokinetic effects.[8] In this context, the 1-isobutylpiperidine fragment is a key component of the molecule that contributes to its high affinity and selectivity for the 5-HT4 receptor.[8] The isobutyl group likely engages in favorable hydrophobic interactions within the receptor's binding site, contributing to the overall pharmacological profile.

Antiviral Agents: CCR5 Receptor Antagonists

The 4-aminopiperidine scaffold is a well-established core in the design of CCR5 receptor antagonists, which are a class of antiretroviral drugs used in the treatment of HIV infection.[9][10] While direct examples using the 1-isobutyl derivative are less common, the synthetic accessibility of this compound makes it an attractive building block for the exploration of novel CCR5 antagonists. The lipophilic isobutyl group could potentially enhance membrane permeability and interactions with the transmembrane domains of the CCR5 receptor.

N-type Calcium Channel Blockers for Pain Management

Derivatives of 4-aminopiperidine have been investigated as N-type calcium channel blockers for the treatment of pain, including neuropathic pain.[11] The substitution pattern on both the piperidine nitrogen and the 4-amino group is critical for activity. The 1-isobutyl group could be explored in this context to optimize the lipophilicity and steric bulk of the molecule, potentially leading to improved potency and a more favorable pharmacokinetic profile.

Other Potential Therapeutic Areas

The versatility of the this compound building block allows for its application in a wide range of other therapeutic areas where piperidine-containing compounds have shown promise, including:

  • Anticancer Agents [2]

  • Central Nervous System (CNS) Disorders [4]

  • Antifungal Agents [7]

Structure-Activity Relationship (SAR) Considerations

The isobutyl group at the 1-position of the piperidine ring is a key determinant of the molecule's biological activity. When designing new therapeutic agents based on this scaffold, it is crucial to consider the following SAR principles:

MoietyModificationPotential Impact on Biological Activity
1-Isobutyl Group Variation in alkyl chain length and branchingModulates lipophilicity, steric interactions, and metabolic stability.
Introduction of cyclic substituentsCan improve binding affinity and metabolic stability.
4-Amino Group Acylation with various carboxylic acidsCreates diverse amide derivatives with different biological targets.
Alkylation with different electrophilesGenerates secondary or tertiary amines with altered basicity and hydrogen bonding capacity.

Visualization of Synthetic and Application Pathways

Synthetic Workflow Diagram

synthetic_workflow start 4-(N-BOC-Amino)piperidine reductive_amination Reductive Amination (STAB, AcOH, DCM) start->reductive_amination aldehyde Isobutyraldehyde aldehyde->reductive_amination product This compound reductive_amination->product deprotection BOC Deprotection (TFA or HCl) product->deprotection intermediate 1-Isobutyl-4-aminopiperidine deprotection->intermediate elaboration Further Elaboration (Acylation, Alkylation, etc.) intermediate->elaboration drug_candidates Therapeutic Agents (e.g., 5-HT4 Agonists) elaboration->drug_candidates

Caption: Synthetic pathway to this compound and its subsequent elaboration into drug candidates.

Logical Relationship of Scaffolds in Drug Design

logical_relationship parent Piperidine Scaffold (Privileged Structure) disubstituted 1,4-Disubstituted Piperidine parent->disubstituted Substitution Pattern aminopiperidine 4-Aminopiperidine disubstituted->aminopiperidine Functionalization n_boc_amino 4-(N-BOC-Amino)piperidine (Protected Intermediate) aminopiperidine->n_boc_amino Protection target_scaffold This compound (Key Building Block) n_boc_amino->target_scaffold N-Alkylation application Medicinal Chemistry Applications target_scaffold->application Leads to

Caption: Hierarchical relationship of the this compound scaffold in medicinal chemistry.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of novel therapeutic agents. Its synthetic accessibility, coupled with the tunable physicochemical properties imparted by the 1-isobutyl group, makes it a valuable asset in modern drug discovery. The demonstrated application of the 1-isobutyl-4-aminopiperidine core in potent and selective bioactive molecules underscores its potential. As the quest for novel and improved therapeutics continues, the judicious use of such well-designed scaffolds will undoubtedly play a pivotal role in the successful development of the next generation of medicines.

References

  • BenchChem. The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery. (URL not provided in search results)
  • Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(23), 5874–5884. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. (URL not provided in search results)
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (URL not provided in search results)
  • Yu, D., He, X., Chen, W., Zhang, L., Liu, X., Wang, Z., ... & Liu, H. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3853–3856. [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). RSC Medicinal Chemistry. (URL not provided in search results)
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. (URL not provided in search results)
  • Li, J., Wang, Y., Zhang, Y., Zhang, L., Yu, D., & Liu, H. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3242–3246. [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Medicinal Chemistry Research, 26(7), 1431-1443. [Link]

  • Cooper, C. B., Evindar, G., He, H., Ichire, O., Johnson, T. A., Ma, H., ... & White, K. L. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3424–3427. [Link]

  • Nagakura, Y., Naitoh, Y., Kamohara, M., Nambu, H., Ishii, N., Ohno, T., ... & Furuichi, K. (2008). 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs. The Journal of Pharmacology and Experimental Therapeutics, 324(3), 1159–1167. [Link]

  • Sigma-Aldrich. Synthesis of tert-butyl 4-(amino methyl)-4-phenyl-1-piperidinecarboxylate. (URL not provided in search results)
  • Krassnig, S., Riss, K., Gschaidmeier, H., Leitner, I., Desput, D., Kratzer, U., ... & Schinagl, C. W. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(22), 7008. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(23), 14789. [Link]

  • Gil, L. F., Rivera, D. G., & Wouters, J. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 37(18), 3109-3118. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2016). Advances in Computer Science Research. (URL not provided in search results)
  • de L. Milton, F. S., de Oliveira, A. A., de Souza, M. V. N., & S. de Almeida, M. V. (2014). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 22(1), 543–552. [Link]

  • Scientific Laboratory Supplies. 4-(N-Boc-amino)piperidine, 96%. (URL not provided in search results)
  • Vanover, K. E., Weiner, D. M., Davis, R. E., & Brann, M. R. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 810–818. [Link]

  • Sigma-Aldrich. 4-Amino-1-Boc-piperidine 97%. (URL not provided in search results)

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Methodological & Application

Synthesis of 4-(N-BOC-Amino)-1-isobutylpiperidine from N-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the

Authored by: A Senior Application Scientist

Abstract

The 4-aminopiperidine scaffold is a privileged structural motif integral to numerous biologically active compounds, including potent analgesics, anti-inflammatory agents, and antivirals.[1][2] Specifically, 4-(N-BOC-Amino)-1-isobutylpiperidine serves as a crucial, functionalized building block in medicinal chemistry and drug development for creating complex molecular architectures. This application note provides a comprehensive, field-proven guide for the multi-step synthesis of this compound, commencing from the readily available starting material, N-benzyl-4-piperidone.[3] The described synthetic pathway is designed for robustness and scalability, proceeding through three distinct stages: 1) initial functionalization of the 4-position via reductive amination and subsequent N-protection, 2) strategic debenzylation of the piperidine nitrogen, and 3) final N-alkylation to install the isobutyl group. Each stage is elucidated with detailed, step-by-step protocols, mechanistic insights, and expert commentary on critical experimental parameters.

Overall Synthetic Strategy

The transformation of N-benzyl-4-piperidone to the target compound is efficiently achieved through a four-reaction, three-stage sequence. This strategy prioritizes selectivity and high yields by carefully orchestrating the installation and removal of protecting groups to manage the reactivity of the two distinct nitrogen atoms within the molecule.

Synthetic_Scheme start N-Benzyl-4-piperidone start->p1 inter1 4-Amino-1-benzylpiperidine inter1->p2 inter2 tert-Butyl (1-benzylpiperidin-4-yl)carbamate inter2->p3 inter3 tert-Butyl (piperidin-4-yl)carbamate (4-Amino-1-Boc-piperidine) final This compound inter3->final Step 4: Reductive Alkylation p1->inter1 Step 1: Reductive Amination p2->inter2 Step 2: BOC Protection p3->inter3 Step 3: N-Debenzylation

Caption: Overall four-step synthetic pathway.

Part 1: Synthesis of the N-BOC Protected Intermediate

The initial stage focuses on introducing the C4-amino functionality and subsequently protecting it. This sequence prevents unwanted side reactions during the later N-alkylation step.

Step 1: Reductive Amination of N-benzyl-4-piperidone

This reaction converts the ketone at the 4-position into a primary amine. The mechanism involves the formation of an intermediate imine (or enamine), which is then reduced in situ. While various reducing agents can be used, this protocol utilizes sodium cyanoborohydride, which is mild and selective for the iminium ion over the starting ketone.

Protocol: Synthesis of 4-Amino-1-benzylpiperidine

Reagent/MaterialMolecular Wt.MolesEquivalentsAmount
N-benzyl-4-piperidone189.26 g/mol 52.8 mmol1.010.0 g
Ammonium Acetate77.08 g/mol 528 mmol10.040.7 g
Sodium Cyanoborohydride62.84 g/mol 79.2 mmol1.54.98 g
Methanol (MeOH)---250 mL
Dichloromethane (DCM)---200 mL
2 M NaOH (aq.)---As needed
Saturated NaCl (Brine)---100 mL
Anhydrous Na₂SO₄---As needed

Procedure:

  • To a 500 mL round-bottom flask, add N-benzyl-4-piperidone and methanol. Stir until the solid is fully dissolved.

  • Add ammonium acetate to the solution. The mixture may become cloudy.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium cyanoborohydride portion-wise over 15 minutes. Caution: Cyanide gas may be evolved if the solution becomes acidic. Ensure the reaction is performed in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between DCM (150 mL) and 2 M NaOH (100 mL) to basify the solution (pH > 12).

  • Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-amino-1-benzylpiperidine, which can often be used in the next step without further purification.

Step 2: BOC-Protection of 4-Amino-1-benzylpiperidine

The primary amine at the C4 position is protected as a tert-butyl carbamate (BOC) group. This is a standard procedure using di-tert-butyl dicarbonate (Boc₂O). The BOC group is stable under the conditions required for the subsequent debenzylation and N-alkylation steps but can be readily removed later under acidic conditions if required.

Protocol: Synthesis of tert-Butyl (1-benzylpiperidin-4-yl)carbamate

Reagent/MaterialMolecular Wt.MolesEquivalentsAmount
4-Amino-1-benzylpiperidine190.28 g/mol 52.5 mmol1.010.0 g (crude)
Di-tert-butyl dicarbonate (Boc₂O)218.25 g/mol 57.8 mmol1.112.6 g
Triethylamine (TEA)101.19 g/mol 63.0 mmol1.28.8 mL
Dichloromethane (DCM)---200 mL
Deionized Water---100 mL
Saturated NaCl (Brine)---100 mL
Anhydrous Na₂SO₄---As needed

Procedure:

  • Dissolve the crude 4-amino-1-benzylpiperidine in DCM in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of a solution of Boc₂O in a small amount of DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Wash the reaction mixture with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield pure tert-butyl (1-benzylpiperidin-4-yl)carbamate as a white solid.

Part 2: N-Debenzylation of the Piperidine Core

This critical step removes the benzyl protecting group from the piperidine nitrogen, liberating a secondary amine that can be alkylated in the final stage. Catalytic hydrogenation is the most effective and clean method for this transformation.[4]

Mechanism Insight: Catalytic Hydrogenolysis

The N-debenzylation occurs via hydrogenolysis, a reaction where a chemical bond is cleaved by hydrogen.[5] On the surface of the palladium catalyst, molecular hydrogen (H₂) is adsorbed and dissociates into reactive hydrogen atoms. The N-benzyl compound also adsorbs onto the catalyst surface, where the benzylic C-N bond is cleaved by the activated hydrogen, yielding the deprotected amine and toluene as the sole byproduct.[4]

Two robust protocols are provided: standard hydrogenation with hydrogen gas and a transfer hydrogenation method that avoids the need for a pressurized hydrogen setup.

Protocol A: N-Debenzylation using H₂ Gas and Pd/C

Reagent/MaterialMolecular Wt.MolesEquivalentsAmount
tert-Butyl (1-benzylpiperidin-4-yl)carbamate290.41 g/mol 34.4 mmol1.010.0 g
10% Palladium on Carbon (Pd/C)--~10 mol% Pd1.0 g
Methanol (MeOH) or Ethanol (EtOH)---200 mL
Celite®---As needed

Procedure:

  • In a suitable hydrogenation vessel (e.g., a Parr shaker bottle or a thick-walled flask), dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge the system by evacuating and backfilling with hydrogen gas three times.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir or shake the mixture vigorously at room temperature. Vigorous agitation is essential for efficient reaction.[4]

  • Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with methanol.

  • Safety Critical: The Pd/C catalyst on the Celite pad is pyrophoric and can ignite if allowed to dry in the air.[6] Immediately quench the filter cake with water before disposal.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl (piperidin-4-yl)carbamate, which is often pure enough for the next step.

Protocol B: N-Debenzylation using Transfer Hydrogenation

This method uses ammonium formate as an in-situ source of hydrogen, avoiding the need for flammable H₂ gas and high-pressure equipment.[7][8]

Reagent/MaterialMolecular Wt.MolesEquivalentsAmount
tert-Butyl (1-benzylpiperidin-4-yl)carbamate290.41 g/mol 34.4 mmol1.010.0 g
10% Palladium on Carbon (Pd/C)--~10 wt%1.0 g
Ammonium Formate63.06 g/mol 172 mmol5.010.8 g
Methanol (MeOH)---200 mL
Celite®---As needed

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add tert-butyl (1-benzylpiperidin-4-yl)carbamate, methanol, and 10% Pd/C.

  • Add ammonium formate to the suspension in one portion.

  • Heat the mixture to reflux (approx. 65 °C) and stir. The reaction is often rapid, completing in 1-4 hours.[8]

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and filter through a pad of Celite®, washing with methanol.

  • Observe the same safety precautions for the pyrophoric Pd/C catalyst as in Protocol A.

  • Concentrate the filtrate under reduced pressure. The residue can be further purified by partitioning between a mild base (e.g., saturated NaHCO₃) and an organic solvent (e.g., ethyl acetate) to remove any ammonium salts before concentrating the organic layer.

Part 3: Final N-Alkylation to Yield the Target Compound

The final step involves the selective alkylation of the secondary amine on the piperidine ring. Reductive amination with isobutyraldehyde is a highly efficient and clean method for this transformation, superior to direct alkylation with isobutyl halides which can lead to over-alkylation and requires harsher conditions.[9]

Mechanism Insight: Reductive Amination

The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the secondary amine (tert-butyl (piperidin-4-yl)carbamate) and isobutyraldehyde. A mild and selective reducing agent, sodium triacetoxyborohydride (STAB), then reduces the iminium ion to the desired tertiary amine. STAB is particularly effective as it is less reactive towards the aldehyde starting material compared to other hydrides like sodium borohydride.[10]

Protocol: Synthesis of this compound

Reagent/MaterialMolecular Wt.MolesEquivalentsAmount
tert-Butyl (piperidin-4-yl)carbamate200.28 g/mol 30.0 mmol1.06.0 g
Isobutyraldehyde72.11 g/mol 36.0 mmol1.23.3 mL
Sodium Triacetoxyborohydride (STAB)211.94 g/mol 45.0 mmol1.59.5 g
1,2-Dichloroethane (DCE) or DCM---150 mL
Acetic Acid (optional)--catalytic~0.1 mL
Saturated NaHCO₃ (aq.)---100 mL
Anhydrous Na₂SO₄---As needed

Procedure:

  • Dissolve tert-butyl (piperidin-4-yl)carbamate in DCE in a 250 mL round-bottom flask.

  • Add isobutyraldehyde. A catalytic amount of acetic acid can be added to accelerate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 20 minutes, controlling any slight exotherm with a water bath if necessary.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Experimental Workflow Visualization

G cluster_0 Stage 1: Amination & Protection cluster_1 Stage 2: N-Debenzylation cluster_2 Stage 3: N-Alkylation process process reagent reagent product product wash wash safety safety s1_start N-benzyl-4-piperidone s1_p1 Reductive Amination (NH4OAc, NaBH3CN) s1_start->s1_p1 s1_p2 BOC Protection (Boc2O, TEA) s1_p1->s1_p2 s1_end Protected Intermediate s1_p2->s1_end s2_p1 Catalytic Hydrogenation (Pd/C, H2 or NH4OAc) s1_end->s2_p1 s2_p2 Filter through Celite s2_p1->s2_p2 s2_safety Quench Pyrophoric Pd/C with Water s2_p2->s2_safety s2_end Deprotected Core s2_p2->s2_end s3_p1 Reductive Alkylation (Isobutyraldehyde, STAB) s2_end->s3_p1 s3_p2 Aqueous Quench & Extraction s3_p1->s3_p2 s3_p3 Purification (Chromatography) s3_p2->s3_p3 s3_end Final Product s3_p3->s3_end

Caption: High-level experimental workflow diagram.

Conclusion

This application note details a reliable and systematically optimized synthetic route for the preparation of this compound from N-benzyl-4-piperidone. By employing a strategic sequence of reductive amination, BOC-protection, catalytic hydrogenolysis, and a final reductive alkylation, the target compound can be synthesized in good overall yield. The protocols provided are robust and include critical insights into reaction mechanisms and safety considerations, making them suitable for implementation in both academic research and industrial drug development settings.

References

  • Zhu, J., et al. (2007). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

  • Mellado, M., et al. (2008). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. Available at: [Link]

  • Wikipedia. (2023). Palladium on carbon. Wikipedia. Available at: [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]

  • Li, W., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. Available at: [Link]

  • Semantic Scholar. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2004). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • Wiley Online Library. (2001). Palladium on Carbon. Patai's Chemistry of Functional Groups. Available at: [Link]

  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

  • Google Patents. (2019). CN107805218B - Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • NIH. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. Available at: [Link]

  • Google Patents. (2006). US6992037B2 - Precious metal catalyst for debenzylation. Google Patents.
  • Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. Sciencemadness.org. Available at: [Link]

  • Semantic Scholar. (1987). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. PubChem. Available at: [Link]

  • ResearchGate. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available at: [Link]

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 4-Aminopiperidines via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 4-Aminopiperidines in Modern Drug Discovery

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents and clinical candidates.[1][2] Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the 4-amino group provides a crucial vector for introducing diverse substituents to modulate pharmacological activity. This structural motif is integral to drugs targeting a wide range of conditions, including central nervous system disorders, pain management, and infectious diseases.[1][3]

Reductive amination stands out as one of the most robust and versatile methods for constructing the C-N bond, making it a cornerstone strategy for synthesizing these valuable building blocks.[4][5] This one-pot reaction, which combines a carbonyl compound (an N-substituted-4-piperidone) with an amine in the presence of a reducing agent, offers high efficiency and broad functional group tolerance.[6][7] This application note provides a detailed, field-proven protocol for the synthesis of 4-aminopiperidines, focusing on the widely adopted use of sodium triacetoxyborohydride as a mild and selective reducing agent.

The Chemistry of Reductive Amination: Mechanism and Rationale

Reductive amination proceeds through a two-step sequence within a single reaction vessel.[6] Understanding the underlying mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the 4-piperidone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine.[6][8] Under the typically mild acidic conditions of the reaction, the imine is protonated to form a highly electrophilic iminium ion.[9] The rate of this step is often facilitated by a catalytic amount of acid, which aids in the dehydration of the hemiaminal.[10]

  • Hydride Reduction: A selective reducing agent then delivers a hydride to the iminium ion, reducing it to the final secondary or tertiary amine product.[6]

Reductive_Amination_Mechanism ketone N-Protected 4-Piperidone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine Primary/Secondary Amine amine->hemiaminal hemiaminal->ketone - Amine imine Imine hemiaminal->imine - H₂O imine->hemiaminal + H₂O iminium Iminium Ion imine->iminium + H⁺ iminium->imine - H⁺ product 4-Aminopiperidine Product iminium->product + [H⁻] h2o H₂O h_plus H⁺ hydride [H⁻] (from reducing agent) hydride->product Experimental_Workflow start Dissolve Ketone & Amine in dry THF add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise start->add_stab react Stir at Room Temperature for 12 hours add_stab->react quench Quench with sat. NaHCO₃ (aq) react->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry combined organic layers (Na₂SO₄) extract->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify by Flash Column Chromatography evaporate->purify product Isolate Pure 4-Aminopiperidine Product purify->product

Sources

The Strategic Application of 4-(N-BOC-Amino)-1-isobutylpiperidine in the Synthesis of Novel CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of CCR5 Antagonism and the Piperidine Scaffold

The C-C chemokine receptor type 5 (CCR5) has emerged as a critical therapeutic target, most notably in the management of Human Immunodeficiency Virus (HIV) infection.[1][2] CCR5 is a co-receptor utilized by the most common strains of HIV-1 (R5-tropic) to gain entry into host immune cells, such as T-cells and macrophages.[1][2] Small molecule antagonists that bind to CCR5 can effectively block this interaction, thereby preventing viral entry and replication. This mechanism of action has led to the development of a new class of antiretroviral drugs, with Maraviroc being a prominent example.[3][4]

A recurring structural motif in many potent CCR5 antagonists is the substituted piperidine ring.[5][6][7][8] This heterocyclic scaffold provides a robust framework that can be readily functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. Specifically, 4-aminopiperidine derivatives serve as versatile building blocks, allowing for the introduction of diverse substituents at both the 1- and 4-positions. This application note provides a detailed technical guide on the synthesis and utilization of a key intermediate, 4-(N-BOC-Amino)-1-isobutylpiperidine , in the development of novel CCR5 antagonists.

Mechanism of Action: How CCR5 Antagonists Inhibit HIV-1 Entry

The entry of R5-tropic HIV-1 into a host cell is a multi-step process. The viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the surface of the immune cell. This initial binding event induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes, leading to the fusion of the viral and cellular membranes, and ultimately, the entry of the viral capsid into the host cell.

CCR5 antagonists are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor. This binding stabilizes a conformation of the receptor that is not recognized by gp120, thus preventing the co-receptor binding step and halting the viral entry cascade.

Synthesis of the Key Building Block: this compound

The synthesis of this compound is efficiently achieved through a two-step process starting from commercially available 4-piperidone. The strategy involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (BOC) group, followed by reductive amination to introduce the isobutyl group at the 1-position and the amino group at the 4-position.

Protocol 1: Synthesis of N-Boc-4-piperidone

This initial step protects the piperidine nitrogen to prevent its participation in subsequent reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Piperidone hydrochloride135.6150.0 g0.369
Di-tert-butyl dicarbonate (Boc)₂O218.2588.6 g0.406
Triethylamine (TEA)101.19112 mL0.811
Dichloromethane (DCM)84.93500 mL-
Deionized Water18.02250 mL-
Brine-250 mL-
Anhydrous Sodium Sulfate142.04--

Procedure:

  • To a 1 L round-bottom flask, add 4-piperidone hydrochloride (50.0 g, 0.369 mol) and dichloromethane (500 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (112 mL, 0.811 mol) to the stirred suspension.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (88.6 g, 0.406 mol) in 100 mL of dichloromethane.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with deionized water (2 x 250 mL) and then with brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone as a white solid.

Protocol 2: Reductive Amination for the Synthesis of this compound

Reductive amination is a highly effective method for the formation of C-N bonds. In this step, N-Boc-4-piperidone is reacted with isobutylamine in the presence of a reducing agent to yield the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-4-piperidone199.2520.0 g0.100
Isobutylamine73.1411.0 mL0.105
Sodium triacetoxyborohydride211.9431.8 g0.150
Dichloromethane (DCM)84.93400 mL-
Saturated Sodium Bicarbonate-200 mL-
Deionized Water18.02200 mL-
Brine-200 mL-
Anhydrous Sodium Sulfate142.04--

Procedure:

  • In a 1 L round-bottom flask, dissolve N-Boc-4-piperidone (20.0 g, 0.100 mol) in dichloromethane (400 mL).

  • Add isobutylamine (11.0 mL, 0.105 mol) to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (31.8 g, 0.150 mol) portion-wise over 20 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution (200 mL).

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Wash the organic layer with deionized water (200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound as a colorless oil.

Application in the Synthesis of a Potent CCR5 Antagonist: A Case Study of Sch-350634

To illustrate the utility of 4-(N-BOC-Amino)-piperidine derivatives, we present the synthesis of Sch-350634, a potent piperazino-piperidine based CCR5 antagonist.[5] While the original synthesis utilizes the N'-Boc-4-methyl-4-aminopiperidine derivative, the synthetic logic is directly applicable to analogues derived from this compound.[5]

Synthetic Scheme for Sch-350634

G cluster_0 Synthesis of Sch-350634 A N'-Boc-4-methyl-4-aminopiperidine C Intermediate A->C Coupling B Piperazine derivative B->C D Sch-350634 C->D Final modification

Caption: Synthetic overview for Sch-350634.

Protocol 3: Coupling of the Piperidine Building Block

This protocol outlines the key coupling step to form the core structure of the CCR5 antagonist.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
N'-Boc-4-methyl-4-aminopiperidine214.30
1-(2,4-dimethyl-3-pyridinylcarbonyl)-2(S)-methylpiperazine-
Acetic Acid60.05
Sodium triacetoxyborohydride211.94
1,2-Dichloroethane98.96

Procedure (Adapted from literature): [5]

  • Dissolve N'-Boc-4-methyl-4-aminopiperidine and the piperazine derivative in 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride and continue stirring at room temperature for 12-16 hours.

  • Work-up the reaction mixture with an aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Purify the crude product by chromatography to yield the coupled intermediate.

Final Deprotection and Modification

The final steps in the synthesis of Sch-350634 would involve the removal of the BOC protecting group under acidic conditions, followed by any further required modifications to yield the final active pharmaceutical ingredient.

Conclusion and Future Perspectives

This compound and its analogues are invaluable building blocks in the synthesis of novel CCR5 antagonists. The synthetic routes to these intermediates are robust and scalable, relying on well-established methodologies such as reductive amination. The ability to readily introduce diverse substituents at the 1- and 4-positions of the piperidine ring allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation CCR5 antagonists with improved potency, selectivity, and pharmacokinetic profiles. The strategic use of these building blocks will undoubtedly continue to fuel innovation in the development of new therapies for HIV and other diseases where CCR5 plays a pathogenic role.

References

  • Wang, G. T., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3491-3494.
  • Shah, S. K., et al. (2005). Synthesis and Evaluation of CCR5 Antagonists Containing Modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane. Bioorganic & Medicinal Chemistry Letters, 15(4), 977-982.
  • Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416.
  • Palani, A., et al. (2002). Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. Journal of Medicinal Chemistry, 45(16), 3543-3556.
  • Google Patents. (2018). Method for preparing 4-Boc-aminopiperidine. CN107805218B.
  • Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136). (2008). Antiviral Therapy, 13(5), 647-656.
  • 1Click Chemistry. Building-Blocks. Retrieved from [Link]

  • Price, D. A., et al. (2005). Initial synthesis of UK-427,857 (Maraviroc). Tetrahedron Letters, 46(30), 5005-5007.
  • Bedell, T. A., et al. (2015). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron Letters, 56(23), 3213-3215.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry, 12(9), 2295-2306.
  • Savych, V. I., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(19), 13289–13309.
  • A convenient synthesis of N-Boc-4-formylpiperidine. (2002). Tetrahedron Letters, 43(44), 7961-7963.
  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. (2022). ChemRxiv.
  • Hayhow, T. G., et al. (2020). A palladium‐catalysed Buchwald–Hartwig amination for lenalidomide‐derived aryl bromides was optimised using high throughput experimentation (HTE). Chemistry – A European Journal, 26(45), 10173-10177.
  • D'hooghe, M., et al. (2009). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 65(36), 7495-7501.
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2019). Organic Process Research & Development, 23(8), 1626-1635.
  • Nevado, C., et al. (2010). Gold(I)-Catalyzed Oxidative Amination of Alkenes.
  • van der Ryst, E., et al. (2015). Development of maraviroc, a CCR5 antagonist for treatment of HIV, using a novel tropism assay. Annals of the New York Academy of Sciences, 1346(1), 7-17.
  • Stupple, P. A., et al. (2011). An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798). Journal of Medicinal Chemistry, 54(1), 67-77.
  • Veljkovic, V., et al. (2018). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV.
  • Liu, T., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE, 8(1), e53636.
  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-2408.

Sources

Application Note: Accelerating Drug Discovery with Microwave-Assisted Solid-Phase Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-substituted piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Traditional solution-phase synthesis of these heterocycles often involves lengthy reaction times, challenging purifications, and significant solvent waste.[2] Solid-Phase Organic Synthesis (SPOS) offers a powerful alternative for the rapid generation of compound libraries by simplifying purification, while Microwave-Assisted Organic Synthesis (MAOS) dramatically accelerates reaction rates.[3][4] This application note details the synergistic combination of these two technologies—Microwave-Assisted Solid-Phase Synthesis (MASPS)—to create a robust, efficient, and automatable platform for the synthesis of diverse N-substituted piperidine libraries. We provide an in-depth examination of the underlying principles, key experimental considerations, and a detailed protocol for a representative synthesis, demonstrating the transformative potential of this approach in drug discovery.

The Strategic Advantage: Synergy of Microwave and Solid-Phase Methodologies

The efficiency of modern drug discovery is intrinsically linked to the speed at which diverse and novel chemical entities can be synthesized and tested. The combination of solid-phase synthesis and microwave irradiation creates a powerful platform that addresses many of the bottlenecks inherent in traditional organic synthesis.

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating methods transfer energy indirectly and inefficiently via conduction and convection, leading to temperature gradients and potential overheating of vessel walls. In contrast, MAOS utilizes dielectric heating.[4][5] Microwave energy directly couples with polar molecules (solvents, reagents) in the reaction mixture, causing them to align with the rapidly oscillating electric field.[4][6] This rapid realignment and resulting molecular friction generates a rapid, uniform, and instantaneous temperature increase throughout the bulk of the material.[4][5] This "superman heat vision" effect offers several key advantages:[4]

  • Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[7][8]

  • Improved Reaction Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that often arise from prolonged exposure to high temperatures.[7][8]

  • Enhanced Reproducibility: Precise control over temperature and power leads to more consistent and reproducible outcomes.[8]

  • "Green Chemistry" Alignment: MAOS is considered an energy-efficient and environmentally friendly technology, reducing solvent consumption and waste.[2][6][9]

Fundamentals of Solid-Phase Organic Synthesis (SPOS)

Pioneered by Bruce Merrifield, SPOS immobilizes a starting material onto an insoluble polymer resin.[10] The growing molecule remains attached to this solid support throughout the synthetic sequence. Reagents and byproducts in the solution phase are easily removed by simple filtration and washing, eliminating the need for complex chromatographic purification after each step. This core principle makes SPOS exceptionally well-suited for high-throughput and combinatorial chemistry.[3]

The combination of MAOS and SPOS is particularly effective. The solid support and attached molecules can be rapidly and evenly heated by the microwave irradiation, overcoming the kinetic barriers of heterogeneous reactions and driving transformations to completion in a fraction of the standard time.[6][11]

General Workflow for MASPS of N-Substituted Piperidines

The overall process can be broken down into four key stages: resin loading, iterative synthesis, cleavage, and final purification. Each synthetic step on the resin is followed by simple washing to remove excess reagents before proceeding to the next transformation.

MASPS_Workflow cluster_resin On-Resin Operations cluster_solution Solution-Phase Operations Resin 1. Resin Selection (e.g., Rink Amide Resin) Loading 2. Linker/Substrate Loading Resin->Loading Synth_Cycle 3. Microwave-Assisted Synthetic Transformations (e.g., Deprotection, Coupling) Loading->Synth_Cycle Wash1 Wash Synth_Cycle->Wash1 Remove excess reagents Wash2 Wash Synth_Cycle->Wash2 Final Wash Wash1->Synth_Cycle Repeat for next step Cleavage 4. Cleavage from Resin (e.g., TFA Cocktail) Wash2->Cleavage Purification 5. Purification (e.g., Prep-HPLC) Cleavage->Purification Characterization 6. Characterization (LC-MS, NMR) Purification->Characterization

Figure 1: General workflow for Microwave-Assisted Solid-Phase Synthesis (MASPS).

Protocol: Rapid Synthesis of a 4-Anilino-N-benzylpiperidine Library

This protocol details a versatile synthesis starting from a resin-bound 4-oxopiperidine core, which undergoes microwave-assisted reductive amination followed by N-alkylation to generate a diverse library of N-substituted piperidines.

Materials and Equipment
  • Resin: Rink Amide MBHA resin (0.5 mmol/g loading)

  • Reagents: N-Boc-4-piperidone, Piperidine, N,N-Diisopropylethylamine (DIPEA), Sodium triacetoxyborohydride (STAB), various primary amines (e.g., Aniline), various alkylating agents (e.g., Benzyl bromide), Acetic Acid (AcOH).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Equipment: Microwave peptide synthesizer or a dedicated microwave reactor for organic synthesis, solid-phase synthesis vessel, shaker, vacuum filtration apparatus.

Synthetic Scheme

Sources

The Strategic Application of 4-(N-BOC-Amino)-1-isobutylpiperidine in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in the realm of pharmaceutical sciences.[1][2] Its prevalence in a vast number of clinically approved drugs and bioactive natural products underscores its significance as a "privileged structure" in drug design.[3] The conformational flexibility of the piperidine ring allows for optimal binding to a wide array of biological targets, while its potential for multi-positional functionalization provides a rich landscape for medicinal chemists to explore structure-activity relationships (SAR).[1][3] The introduction of various substituents onto the piperidine core can modulate crucial physicochemical properties such as lipophilicity, solubility, and metabolic stability, thereby enhancing the overall druggability of a molecule.[3]

This technical guide focuses on a specific, strategically functionalized derivative: 4-(N-BOC-Amino)-1-isobutylpiperidine . This building block offers two key points of diversification: a BOC-protected primary amine at the C4 position and an isobutyl group at the N1 position. The tert-butyloxycarbonyl (BOC) protecting group provides a stable yet readily cleavable handle for subsequent elaboration of the amino group, a common site for introducing pharmacophoric elements. The N-isobutyl group, on the other hand, can influence the molecule's pharmacokinetic profile and target engagement. This guide will provide a detailed exploration of the synthesis and potential applications of this valuable intermediate, complete with detailed experimental protocols and an analysis of the strategic rationale behind its use in drug discovery workflows.

Synthesis of this compound: A Protocol Based on Reductive Amination

The most direct and industrially scalable approach to synthesize this compound is through the reductive amination of tert-butyl piperidin-4-ylcarbamate with isobutyraldehyde. This method is efficient and proceeds under mild conditions.

Experimental Protocol: Reductive Amination

Objective: To synthesize tert-butyl (1-isobutylpiperidin-4-yl)carbamate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
tert-Butyl piperidin-4-ylcarbamate73874-95-0200.2810.01.0
Isobutyraldehyde78-84-272.1112.01.2
Sodium triacetoxyborohydride (STAB)56553-60-7211.9415.01.5
Dichloromethane (DCM), anhydrous75-09-284.93--
Acetic Acid (glacial)64-19-760.05catalytic-
Saturated Sodium Bicarbonate Solution----
Brine----
Anhydrous Magnesium Sulfate7487-88-9120.37--

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperidin-4-ylcarbamate (2.00 g, 10.0 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid is completely dissolved.

  • Add isobutyraldehyde (1.09 mL, 12.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-isobutylpiperidin-4-yl)carbamate as a white solid or colorless oil.

Expected Yield: 80-90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Reactant1 tert-Butyl piperidin-4-ylcarbamate Process Reductive Amination Reactant1->Process Reactant2 Isobutyraldehyde Reactant2->Process Reagent1 Sodium Triacetoxyborohydride (STAB) Reagent1->Process Reagent2 DCM, Acetic Acid Reagent2->Process Product tert-Butyl (1-isobutylpiperidin-4-yl)carbamate Process->Product

Synthetic scheme for this compound.

Core Applications & Downstream Synthetic Protocols

The primary utility of this compound lies in its role as a bifunctional building block. The BOC-protected amine serves as a latent nucleophile, which can be unmasked under acidic conditions to allow for further derivatization.

Protocol 1: BOC Deprotection

The removal of the BOC group is a fundamental step to enable further functionalization of the 4-amino group. Treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent is the standard procedure.[4]

Objective: To synthesize 1-isobutylpiperidin-4-amine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
tert-Butyl (1-isobutylpiperidin-4-yl)carbamate-256.425.01.0
Trifluoroacetic Acid (TFA)76-05-1114.0250.010.0
Dichloromethane (DCM), anhydrous75-09-284.93--
Saturated Sodium Bicarbonate Solution----
Diethyl Ether60-29-774.12--

Procedure:

  • Dissolve tert-butyl (1-isobutylpiperidin-4-yl)carbamate (1.28 g, 5.0 mmol) in anhydrous dichloromethane (25 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (3.7 mL, 50.0 mmol) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the product as its TFA salt.

  • For isolation of the free amine, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is >10.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-isobutylpiperidin-4-amine.

Deprotection_Workflow Start Start: tert-Butyl (1-isobutylpiperidin-4-yl)carbamate in DCM Step1 Add Trifluoroacetic Acid (TFA) at 0°C Start->Step1 Step2 Stir at Room Temperature (1-2h) Step1->Step2 Step3 Monitor by TLC/LC-MS Step2->Step3 Step4 Concentrate in vacuo Step3->Step4 Step5 Neutralize with NaHCO₃ (aq) Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Dry, Filter, Concentrate Step6->Step7 End End: 1-Isobutylpiperidin-4-amine Step7->End

Experimental workflow for BOC deprotection.
Protocol 2: Acylation of the 4-Amino Group

Once deprotected, the primary amine at the C4 position is a versatile handle for introducing a wide range of functionalities via acylation, sulfonylation, or alkylation reactions. This allows for the exploration of SAR by modifying the substituent at this position.

Objective: To synthesize N-(1-isobutylpiperidin-4-yl)acetamide as an example of acylation.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
1-Isobutylpiperidin-4-amine-156.282.01.0
Acetyl Chloride75-36-578.502.21.1
Triethylamine (TEA)121-44-8101.194.02.0
Dichloromethane (DCM)75-09-284.93--
Water7732-18-518.02--
Brine----
Anhydrous Sodium Sulfate7757-82-6142.04--

Procedure:

  • Dissolve 1-isobutylpiperidin-4-amine (0.31 g, 2.0 mmol) in dichloromethane (20 mL) in a round-bottom flask.

  • Add triethylamine (0.56 mL, 4.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (0.16 mL, 2.2 mmol) in DCM (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain pure N-(1-isobutylpiperidin-4-yl)acetamide.

The Strategic Importance of the N-Isobutyl Group

The choice of an alkyl substituent on the piperidine nitrogen is a critical decision in drug design. The isobutyl group, in particular, can confer several advantageous properties:

  • Modulation of Lipophilicity: The isobutyl group increases the lipophilicity of the molecule compared to an unsubstituted or N-methylated piperidine. This can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The branched nature of the isobutyl group can provide steric hindrance to cytochrome P450 enzymes, potentially reducing the rate of N-dealkylation, a common metabolic pathway for N-alkyl amines.[3]

  • Target Engagement: The size and shape of the isobutyl group can be crucial for fitting into specific hydrophobic pockets within a target protein's binding site, thereby influencing potency and selectivity. In the context of kinase inhibitors, for example, the N-alkyl substituent on a piperidine ring often occupies a solvent-exposed region or a hydrophobic pocket adjacent to the hinge-binding region.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical development. Its dual functionality allows for the systematic exploration of chemical space at two key positions of the piperidine scaffold. The protocols provided herein offer a robust framework for the synthesis and subsequent derivatization of this intermediate. The strategic incorporation of the N-isobutyl group can be a key factor in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates across a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. As the demand for novel and effective therapeutics continues to grow, the judicious use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

  • Burrows, J.N., Cumming, J.G., Fillery, S.M., et al. (2005). Modulators of the human CCR5 receptor. Part 1: Discovery and initial SAR of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas. Bioorganic & Medicinal Chemistry Letters, 15(1), 25-28. Available at: [Link]

  • Chen X, et al. (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Organic Chemistry, 2012(1), 60-66. Available at: [Link]

  • Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. Available at: [Link]

  • Jahn, U., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Medicinal Research Reviews. Available at: [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available at: [Link]

  • Reck, F., Alm, R., Brassil, P., et al. (2011). Novel N-linked aminopiperidine inhibitors of bacterial topoisomerase type II: Broad-spectrum antibacterial agents with reduced hERG activity. Journal of Medicinal Chemistry, 54(22), 7834-7847. Available at: [Link]

  • Vertex AI Search. The Role of Piperidine Derivatives in Pharmaceutical Synthesis.

Sources

Application Note: Synthesis of Bioactive Scaffolds Utilizing the Versatile Building Block 4-(N-BOC-Amino)-1-isobutylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates due to its favorable physicochemical properties and ability to serve as a versatile three-dimensional framework.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 4-(N-BOC-Amino)-1-isobutylpiperidine, a key intermediate for accessing diverse libraries of bioactive molecules. We present a comprehensive protocol for the critical two-step sequence of N-BOC deprotection followed by amide bond formation, a cornerstone transformation for elaborating this building block. The causality behind experimental choices, troubleshooting, and expert insights are discussed to ensure robust and reproducible outcomes.

Introduction: The Significance of the Functionalized Piperidine Scaffold

Substituted piperidines are ubiquitous in pharmaceuticals, contributing to improved potency, selectivity, and pharmacokinetic profiles.[2] Their non-planar, chair-like conformation allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets such as GPCRs, ion channels, and enzymes. The title compound, tert-butyl (1-isobutylpiperidin-4-yl)carbamate, offers two distinct points for chemical modification: the sterically accessible piperidine nitrogen and the primary amine at the C4 position, which is temporarily masked by the acid-labile tert-butoxycarbonyl (BOC) protecting group. This dual functionality makes it an ideal starting material for creating analogues of compounds with known activity, including anticonvulsants, antivirals, and CNS agents.[2][3][4]

The isobutyl group on the piperidine nitrogen provides a degree of lipophilicity and steric bulk that can be crucial for target engagement and metabolic stability. The core focus of this guide is the strategic deprotection of the BOC group to unmask the 4-amino functionality, which can then be acylated to form a stable amide linkage with a variety of carboxylic acids, thereby introducing diverse pharmacophoric elements.

Core Synthetic Strategy: Deprotection and Amide Coupling

The most common and powerful application of this compound involves a sequential deprotection-coupling strategy. This workflow allows for the late-stage introduction of diverse R-groups, making it highly amenable to library synthesis for structure-activity relationship (SAR) studies.

Workflow Overview

The overall process can be visualized as a two-stage sequence. The first stage is the acid-catalyzed cleavage of the BOC protecting group to liberate the free primary amine as a salt. The second stage involves neutralizing the salt and coupling the free amine with a carboxylic acid to form the target amide.

G A This compound (Starting Material) B Step 1: BOC Deprotection Reagents: TFA or HCl in Dioxane A->B Acidic Cleavage C 1-Isobutylpiperidin-4-amine Salt (Intermediate) B->C D Step 2: Amide Coupling Reagents: R-COOH, Coupling Agent (e.g., HATU), Base (e.g., DIPEA) C->D Acylation E Target Bioactive Molecule (Final Product) D->E

Caption: General workflow for synthesizing bioactive amides.

Detailed Experimental Protocols

This section provides validated, step-by-step protocols for the key transformations.

Protocol 1: BOC Deprotection of this compound

Rationale: The BOC group is efficiently removed under acidic conditions.[5][6] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method that typically results in high yields.[5] An alternative is using 4M HCl in dioxane, which often precipitates the product as a hydrochloride salt, simplifying isolation.[5] We will detail the TFA method here.

Materials and Reagents

Reagent/Material Grade Supplier Notes
This compound ≥96% e.g., Sigma-Aldrich Starting material
Dichloromethane (DCM) Anhydrous Standard Solvent
Trifluoroacetic Acid (TFA) Reagent Grade Standard Deprotecting agent
Saturated aq. Sodium Bicarbonate (NaHCO₃) ACS Grade Standard For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄) ACS Grade Standard Drying agent

| Round-bottom flask, magnetic stirrer, ice bath | N/A | Standard Labware | N/A |

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon acid addition.

  • Slowly add TFA (5-10 eq) dropwise to the stirred solution.[5] Gas evolution (isobutylene and CO₂) will be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring progress by TLC or LC-MS until the starting material is fully consumed.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Re-dissolve the resulting oily residue in DCM and carefully add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8) to neutralize the TFA salt and liberate the free amine.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-isobutylpiperidin-4-amine. The product is often a volatile oil and should be used promptly in the next step.

Protocol 2: Amide Bond Formation with a Carboxylic Acid

Rationale: Coupling a primary amine with a carboxylic acid requires an activating agent to convert the carboxylic acid into a more reactive species. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction without interfering with the coupling partners. Challenges can arise with sterically hindered substrates, sometimes requiring specialized protocols.[7][8][9][10]

Materials and Reagents

Reagent/Material Grade Supplier Notes
1-Isobutylpiperidin-4-amine From Protocol 1 N/A The amine component
Carboxylic Acid (R-COOH) As required Various The coupling partner
HATU ≥98% Standard Coupling agent
DIPEA ≥99% Standard Non-nucleophilic base
N,N-Dimethylformamide (DMF) Anhydrous Standard Solvent
Ethyl Acetate (EtOAc), Water, Brine ACS Grade Standard For workup

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard | Drying agent |

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.

  • Add a solution of 1-isobutylpiperidin-4-amine (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash successively with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

Data Presentation and Characterization

The success of the synthesis should be validated by standard analytical techniques. The table below provides expected outcomes for a model reaction coupling 1-isobutylpiperidin-4-amine with benzoic acid.

Table 1: Representative Reaction Data

Parameter Expected Value Method of Analysis
BOC Deprotection
Yield of Amine >90% Gravimetric
Purity >95% ¹H NMR, LC-MS
Amide Coupling
Yield of Amide 70-90% Gravimetric (post-chromatography)
Purity >98% HPLC, ¹H NMR
Mass (M+H)⁺ Calculated: 261.1961 HRMS (ESI)

| ¹H NMR (CDCl₃) | Peaks corresponding to isobutyl, piperidine, and benzoyl protons | 400 MHz NMR |

Mechanistic Insight & Troubleshooting

BOC Deprotection Mechanism

The acid-catalyzed deprotection mechanism is a cornerstone of modern organic synthesis.[6]

G cluster_0 BOC Deprotection Mechanism A BOC-Amine + H⁺ B Protonated BOC-Amine A->B Protonation of Carbonyl C Carbamic Acid + t-Butyl Cation B->C Loss of stable t-butyl cation D Free Amine + CO₂ C->D Decarboxylation

Sources

The Strategic Application of 4-(N-BOC-Amino)-1-isobutylpiperidine in the Synthesis of Novel Anti-Tumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Motif in Oncology Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds, including numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for optimal interactions with biological targets. In the realm of oncology, piperidine derivatives are integral components of many targeted therapies, particularly kinase inhibitors, where they often serve as key pharmacophoric elements that influence potency, selectivity, and pharmacokinetic properties.[2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of a versatile building block, 4-(N-BOC-Amino)-1-isobutylpiperidine , in the synthesis of potent anti-tumor compounds. We will explore the rationale behind its use and provide detailed, field-proven protocols for its incorporation into advanced drug candidates.

The Utility of this compound: A Versatile Synthon

This compound is a bifunctional synthetic building block of significant interest. The tert-butoxycarbonyl (BOC) protecting group on the 4-amino position allows for selective manipulation of the piperidine nitrogen. The 1-isobutyl group can be strategically employed to modulate lipophilicity and metabolic stability, and to probe specific hydrophobic pockets within a target protein's binding site. The synthetic utility of this compound lies in a straightforward, three-stage process:

  • Synthesis of the Core: Preparation of the this compound intermediate.

  • Deprotection: Removal of the BOC group to unmask the reactive 4-amino functionality.

  • Functionalization: Coupling of the deprotected amine with a suitable scaffold to generate the final anti-tumor compound.

This sequential approach provides a robust and versatile platform for the synthesis of a diverse library of potential anti-tumor agents.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and utilization of this compound in the preparation of a model anti-tumor compound, a substituted pyrimidine derivative inspired by the scaffold of potent kinase inhibitors such as Akt inhibitors.[3]

Part 1: Synthesis of tert-butyl (1-isobutylpiperidin-4-yl)carbamate

This protocol details the synthesis of the key intermediate via reductive amination of commercially available tert-butyl (piperidin-4-yl)carbamate.

Reaction Scheme:

start1 tert-butyl (piperidin-4-yl)carbamate reagent1 + Isobutyraldehyde start1->reagent1 CH2Cl2, NaBH(OAc)3 product1 tert-butyl (1-isobutylpiperidin-4-yl)carbamate reagent1->product1

Caption: Reductive amination for the synthesis of the isobutylpiperidine core.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
tert-butyl (piperidin-4-yl)carbamate200.2810.02.0 g
Isobutyraldehyde72.1112.01.05 mL
Sodium triacetoxyborohydride (NaBH(OAc)3)211.9415.03.18 g
Dichloromethane (DCM), anhydrous--50 mL
Saturated aqueous sodium bicarbonate (NaHCO3)--50 mL
Brine--50 mL
Anhydrous magnesium sulfate (MgSO4)---

Procedure:

  • To a 250 mL round-bottom flask, add tert-butyl (piperidin-4-yl)carbamate (2.0 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add isobutyraldehyde (1.05 mL, 12.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the flask. Caution: The reaction may effervesce slightly.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl (1-isobutylpiperidin-4-yl)carbamate as a white solid.

Expected Yield and Characterization:

  • Yield: 80-90%

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (br s, 1H), 3.50-3.35 (m, 1H), 2.85-2.75 (m, 2H), 2.15-2.05 (m, 2H), 2.00-1.90 (m, 2H), 1.85-1.75 (m, 1H), 1.50-1.35 (m, 2H), 1.44 (s, 9H), 0.88 (d, J = 6.8 Hz, 6H).

  • LC-MS (ESI+): m/z calculated for C₁₄H₂₈N₂O₂ [M+H]⁺ 257.22, found 257.3.

Part 2: BOC-Deprotection to Yield 1-isobutylpiperidin-4-amine

This protocol describes the removal of the BOC protecting group to furnish the free amine, which is the key nucleophile for the subsequent coupling reaction.

Reaction Scheme:

start2 tert-butyl (1-isobutylpiperidin-4-yl)carbamate reagent2 HCl in Dioxane start2->reagent2 product2 1-isobutylpiperidin-4-amine (dihydrochloride salt) reagent2->product2

Caption: BOC-deprotection to yield the free amine.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
tert-butyl (1-isobutylpiperidin-4-yl)carbamate256.408.02.05 g
4 M HCl in 1,4-Dioxane--20 mL
Diethyl ether--100 mL

Procedure:

  • To a 100 mL round-bottom flask, add tert-butyl (1-isobutylpiperidin-4-yl)carbamate (2.05 g, 8.0 mmol).

  • Add 4 M HCl in 1,4-dioxane (20 mL) to the flask.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, add diethyl ether (100 mL) to precipitate the product as a hydrochloride salt.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with diethyl ether (2 x 20 mL) and dry under vacuum to afford 1-isobutylpiperidin-4-amine as a white to off-white solid (dihydrochloride salt). The product is typically used in the next step without further purification.

Expected Yield and Characterization:

  • Yield: >95%

  • ¹H NMR (400 MHz, D₂O): δ 3.60-3.50 (m, 2H), 3.40-3.25 (m, 1H), 3.10-2.95 (m, 2H), 2.90-2.80 (m, 2H), 2.25-2.10 (m, 2H), 2.10-1.95 (m, 1H), 1.90-1.75 (m, 2H), 1.00 (d, J = 6.8 Hz, 6H).

  • LC-MS (ESI+): m/z calculated for C₉H₂₀N₂ [M+H]⁺ 157.16, found 157.2.

Part 3: Amide Coupling to a Pyrimidine Scaffold

This protocol exemplifies the coupling of the deprotected amine with a suitable heterocyclic core, in this case, a substituted pyrimidine carboxylic acid, to generate a potential kinase inhibitor.

Reaction Scheme:

start3 1-isobutylpiperidin-4-amine reagent3 + 2-chloro-5-pyrimidinecarboxylic acid start3->reagent3 HATU, DIPEA, DMF product3 2-chloro-N-(1-isobutylpiperidin-4-yl)pyrimidine-5-carboxamide reagent3->product3

Caption: Amide coupling to form the final anti-tumor compound.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
1-isobutylpiperidin-4-amine dihydrochloride229.185.01.15 g
2-chloro-5-pyrimidinecarboxylic acid158.545.0793 mg
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)380.236.02.28 g
N,N-Diisopropylethylamine (DIPEA)129.2415.02.6 mL
N,N-Dimethylformamide (DMF), anhydrous--25 mL
Ethyl acetate--100 mL
Water--100 mL
Brine--50 mL
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • To a 100 mL round-bottom flask, add 2-chloro-5-pyrimidinecarboxylic acid (793 mg, 5.0 mmol), 1-isobutylpiperidin-4-amine dihydrochloride (1.15 g, 5.0 mmol), and anhydrous DMF (25 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.6 mL, 15.0 mmol) dropwise to the stirred suspension.

  • Add HATU (2.28 g, 6.0 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final compound as a solid.

Expected Yield and Characterization:

  • Yield: 60-75%

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 2H), 7.85 (d, J = 7.6 Hz, 1H), 4.20-4.05 (m, 1H), 3.00-2.90 (m, 2H), 2.20-2.10 (m, 2H), 2.10-2.00 (m, 2H), 1.95-1.80 (m, 3H), 1.60-1.45 (m, 2H), 0.90 (d, J = 6.8 Hz, 6H).

  • LC-MS (ESI+): m/z calculated for C₁₄H₂₁ClN₄O [M+H]⁺ 297.14, found 297.2.

Conclusion and Future Perspectives

The synthetic route detailed in this application note demonstrates the utility of this compound as a versatile building block for the construction of potential anti-tumor agents. The protocols provided are robust and can be adapted for the synthesis of a wide range of analogues by varying the coupling partner in the final step. This allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The strategic incorporation of the 1-isobutyl-4-aminopiperidine moiety offers a valuable tool for medicinal chemists aiming to develop novel therapeutics with improved efficacy and pharmacokinetic profiles in the challenging field of oncology.

References

  • BOC-Deprotection Methods. Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Amide Coupling Reagents. Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Amide Coupling Protocol. AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]

  • Piperidine Derivatives in Anticancer Drug Construction. Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Synthesis of 4-Boc-aminopiperidine. Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Reductive Amination of Piperidones. MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • Selective BOC Deprotection. NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Akt Kinase Inhibitors. PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]

  • PI3K/mTOR Inhibitors. MDPI. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]

  • PI3Kδ Inhibitors. PubMed. (2023). Design, synthesis and biological evaluation of novel selective PI3Kδ inhibitors containing pyridopyrimidine scaffold. [Link]

  • Amide Coupling with HATU. ResearchGate. (2022). Novel Amide Derivatives of Pyrimidinediones: Design, Synthesis, Characterization, Biological Assessment, ADMET and in silico Docking Studies. [Link]

  • N-Alkylation of Piperidine. ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • BOC Deprotection. Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Synthesis of Piperidine Derivatives. PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • Amide Coupling. Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • PLK1 Inhibitors. NIH. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. [Link]

  • Thermal BOC Deprotection. NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Piperidin-4-yl-aminopyrimidine Derivatives. PubMed. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

  • One-Pot Reductive Amination. NIH. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • PI3K Inhibitors. NIH. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]

  • BOC Deprotection Overview. ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Synthesis of 3-amino piperidines. Open Research@CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • AZD5363 (Capivasertib). MedChemica. (n.d.). Discovery Of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), An Orally Bioavailable, Potent Inhibitor Of Akt. [Link]

  • Synthesis of AZD5363. Research Explorer - The University of Manchester. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(N-BOC-Amino)-1-isobutylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-butyl (1-isobutylpiperidin-4-yl)carbamate, a key building block in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-tested insights. Our goal is to empower researchers to overcome common synthetic challenges and improve the yield and purity of their target compound.

Overview of the Primary Synthetic Route

The most efficient and widely adopted strategy for synthesizing 4-(N-BOC-Amino)-1-isobutylpiperidine involves the direct N-alkylation of a commercially available, pre-protected piperidine core. This is achieved via a one-pot reductive amination reaction between 4-Amino-1-Boc-piperidine and isobutyraldehyde . This approach offers high convergence and typically simplifies purification compared to multi-step sequences that involve protecting the amine after alkylation.

Synthetic Workflow Diagram

G SM1 4-Amino-1-Boc-piperidine Intermediate Schiff Base / Iminium Ion (In situ intermediate) SM1->Intermediate + SM2 Isobutyraldehyde SM2->Intermediate Solvent (e.g., DCE) Room Temp Product This compound Intermediate->Product Reduction Reagent Reducing Agent (e.g., NaBH(OAc)₃) Reagent->Intermediate

Caption: Reductive amination workflow for synthesizing the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction shows very low conversion of the starting materials, resulting in a poor yield. What are the likely causes?

Answer: Low conversion in this reductive amination is typically traced back to inefficient formation of the crucial iminium ion intermediate or suboptimal reducing conditions.

  • Inefficient Iminium Ion Formation: The condensation between the primary amine of 4-amino-1-Boc-piperidine and isobutyraldehyde is a reversible equilibrium.

    • Presence of Water: Excess water in the reaction medium can hydrolyze the iminium ion, pushing the equilibrium back towards the starting materials. Ensure you are using anhydrous solvents and that your starting materials are dry.

    • pH of the Medium: While not always necessary, slightly acidic conditions can catalyze imine formation. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as the acetic acid byproduct can facilitate this step.[1] If using other reducing agents, a catalytic amount of acetic acid may be beneficial.

  • Suboptimal Reducing Agent Activity:

    • Choice of Hydride: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for this transformation. It is mild, selective for imines over aldehydes, and does not require strictly anhydrous or inert conditions.[2][3] Reagents like sodium borohydride (NaBH₄) can reduce the starting aldehyde, leading to isobutanol as a byproduct and lowering efficiency. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

    • Reagent Quality: Hydride reducing agents can degrade upon prolonged exposure to air and moisture. Use a freshly opened bottle or a properly stored reagent for best results.

  • Stoichiometry: Ensure the stoichiometry is correct. A slight excess (1.1–1.5 equivalents) of the aldehyde and reducing agent relative to the amine is often used to drive the reaction to completion.[2][4]

Q2: My TLC and LC-MS analyses show the formation of significant side products. How can I identify and minimize them?

Answer: Side product formation usually stems from competing reaction pathways. The most common culprits are the self-condensation of isobutyraldehyde and the formation of a di-alkylated byproduct.

  • Aldol Condensation of Isobutyraldehyde: Aldehydes, particularly those with α-hydrogens like isobutyraldehyde, can undergo self-condensation under acidic or basic conditions, leading to complex impurities.

    • Solution: This is often mitigated by controlling the reaction temperature (running at room temperature is usually sufficient) and the slow addition of the reducing agent. The use of STAB is particularly effective as it rapidly reduces the iminium ion as it forms, keeping the concentration of free aldehyde low.

  • Di-alkylation of the Primary Amine: While sterically hindered, it is possible for the product, a secondary amine, to react with another molecule of isobutyraldehyde to form a tertiary amine.

    • Solution: Avoid a large excess of isobutyraldehyde and the reducing agent. Adding the aldehyde slowly to the reaction mixture can also help maintain a low concentration, disfavoring this side reaction.

  • Formation of Isobutanol: If a non-selective reducing agent like NaBH₄ is used, it will reduce the isobutyraldehyde to isobutanol.

    • Solution: Switch to a more chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2]

Q3: The final purification of my product by column chromatography is difficult, and I'm getting impure fractions. What can I do?

Answer: Purification challenges with amine-containing compounds are common due to their basicity and potential for interaction with silica gel.

  • Tailing on Silica Gel: The basic nitrogen of the piperidine can interact strongly with the acidic silanol groups of standard silica gel, causing significant tailing and poor separation.

    • Solution 1: Neutralize the Eluent. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system (e.g., ethyl acetate/hexanes).[2] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

    • Solution 2: Use a Different Stationary Phase. Consider using neutral alumina or a deactivated silica gel for your chromatography.

  • Removal of Acetic Acid Byproducts: When using STAB, acetic acid and its salts are generated.

    • Solution: Perform an aqueous workup before chromatography. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and then concentrate for purification.[2]

  • Unreacted Starting Amine: If the reaction is incomplete, separating the product from the starting 4-amino-1-Boc-piperidine can be challenging due to similar polarities.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If separation is still difficult, consider derivatizing the unreacted primary amine using a scavenger resin that reacts selectively with primary amines.

Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for this synthesis?

Answer: For the reductive amination of 4-amino-1-Boc-piperidine with isobutyraldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. The table below compares it with other common agents.

Reducing AgentProsConsTypical Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - High chemoselectivity for imines/iminiums[2]- Mild reaction conditions (room temp)- No need for strict pH control- Can be more expensive- Generates acetate byproducts1.2-1.5 eq., Solvent: DCE or DCM, Room Temp, 12-24h[2]
Sodium Cyanoborohydride (NaBH₃CN) - Effective and mild- Works well at slightly acidic pH- Highly toxic (releases HCN gas at low pH)- Requires careful pH monitoring1.2-1.5 eq., Solvent: MeOH, pH 6-7, Room Temp, 12-24h
Catalytic Hydrogenation (H₂, Pd/C) - "Green" option with water as the only byproduct- High yields on a large scale- Requires specialized hydrogenation equipment- Catalyst can be pyrophoric- May cleave other sensitive groups (e.g., benzyl ethers)H₂ (50 psi), 5-10 mol% Pd/C, Solvent: EtOH or MeOH, Room Temp
Q2: How can I effectively monitor the reaction's progress?

Answer: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • TLC System: Use an eluent system that gives good separation between your starting amine and the expected product (e.g., 10% Methanol in Dichloromethane or 50-70% Ethyl Acetate in Hexanes, often with 0.5% triethylamine).

  • Visualization: The product and starting amine can be visualized using a potassium permanganate (KMnO₄) stain, as they are susceptible to oxidation. They may not be strongly UV-active.

  • Confirmation: For unambiguous confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It will allow you to track the disappearance of the starting material mass peak (m/z = 201.15 for [M+H]⁺) and the appearance of the product mass peak (m/z = 257.22 for [M+H]⁺).

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-Amino-1-Boc-piperidine (1.0 eq.)

  • Isobutyraldehyde (1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

  • Triethylamine (for chromatography)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-amino-1-Boc-piperidine (1.0 eq.) and dissolve it in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add isobutyraldehyde (1.2 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 10-15 minutes. Caution: The reaction may gently effervesce.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20-30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) containing 0.5% triethylamine to afford the pure this compound.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Boumoud, T., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4, 256-262.
  • Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Wiebe, D., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 23(12), 3298.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Rashid, R., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 59(11), 5327-5344.
  • Royal Society of Chemistry. (n.d.). Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. Retrieved from [Link]

  • Chandrasekhar, S., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. The Journal of Organic Chemistry, 76(24), 10223-10228.
  • Kumar, B., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 59B, 155-160.
  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Tarasova, Y. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12361-12437.

Sources

Technical Support Center: Purification of 4-(N-BOC-Amino)-1-isobutylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(N-BOC-Amino)-1-isobutylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this key synthetic intermediate. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the principles behind each step, ensuring you can confidently troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the handling and purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities can generally be classified into two categories: process-related impurities and degradation products.

  • Process-Related Impurities: These are substances that originate from the manufacturing process.[1]

    • Unreacted Starting Materials: Depending on the synthetic route, this could include 4-amino-1-isobutylpiperidine or N-BOC-4-aminopiperidine.

    • Reagents: Excess di-tert-butyl dicarbonate (Boc₂O) or residual coupling agents may be present.

    • Byproducts: Side-reaction products, such as di-BOC protected species where the piperidine nitrogen is also acylated, can form, especially if reaction conditions are not carefully controlled.[2]

  • Degradation Products: These impurities form from the decomposition of the target compound.

    • De-Boc-protected Compound: The tert-butoxycarbonyl (BOC) protecting group is notoriously sensitive to acidic conditions.[1] Accidental exposure to strong acids, or even prolonged contact with mildly acidic environments like silica gel, can cleave the BOC group, yielding 4-amino-1-isobutylpiperidine.

    • Oxidation Products: While less common, exposure to strong oxidizing agents or prolonged storage in air could lead to the formation of N-oxide or other oxidation-related impurities.

Q2: My crude product is an oil/wax, but the pure compound is a solid. How can I induce crystallization?

A2: It is common for crude products to be oily due to the presence of residual solvents and impurities that depress the melting point. If your purified this compound is expected to be a solid (Melting point: 162-166 °C for the related 4-N-BOC-aminopiperidine), here are some techniques to induce crystallization:[3]

  • High-Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying the oil under high vacuum, possibly with gentle heating.

  • Solvent-Induced Precipitation/Trituration: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate). Then, slowly add a poor solvent (e.g., hexanes, heptane) with vigorous stirring until the solution becomes cloudy. Continue stirring, and the product may precipitate as a solid. This process, known as trituration, can effectively purify the compound by dissolving impurities in the solvent mixture while the product crashes out.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the supersaturated solution or cooled oil can initiate crystallization.[4]

  • Scratching: Gently scratching the inside of the flask at the surface of the oil with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.

Q3: Is the BOC group stable during silica gel column chromatography?

A3: The stability of the BOC group on silica gel is a critical concern. Silica gel is inherently acidic and can cause partial or complete cleavage of the BOC group, leading to the formation of the corresponding free amine as an impurity.[1] This results in streaking on TLC plates and co-eluting fractions from the column.

To mitigate this, you can:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in your eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).[2] This will neutralize the acidic sites on the silica surface.

  • Use a Less Acidic Stationary Phase: Consider using alternative stationary phases like alumina (neutral or basic) or treated silica gel if your compound is particularly acid-sensitive.[5]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency to reduce the time the compound spends in contact with the silica gel.

Troubleshooting Guide for Purification

This section provides a structured approach to resolving specific issues you may encounter during the purification of this compound.

Issue 1: Streaking or Tailing of the Product Spot on TLC
Possible CauseTroubleshooting StepRationale
Compound is Basic Add 0.1-1% triethylamine or ammonia to the TLC mobile phase.The piperidine nitrogen in your compound is basic and can interact strongly with the acidic silanol groups on the TLC plate, causing streaking. A basic modifier in the eluent will compete for these sites, resulting in a more defined spot.[2]
Sample Overload Spot a more dilute solution of your sample on the TLC plate.Applying too much sample can saturate the stationary phase, leading to poor spot shape and inaccurate Rf values.
Compound Degradation Run a 2D TLC. Spot the sample, run the plate in one solvent system, then rotate it 90 degrees and run it in the same solvent system again.If the compound is degrading on the silica, you will see off-diagonal spots. This indicates that the primary spot is decomposing during chromatography.[5]
Issue 2: Poor Separation or Co-elution During Column Chromatography
Possible CauseTroubleshooting StepRationale
Inappropriate Solvent System Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the target compound and maximal separation from impurities.A well-chosen solvent system is crucial for effective separation. An Rf that is too high will result in poor separation from non-polar impurities, while an Rf that is too low will lead to band broadening and long elution times.[5]
Column Overloading Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight).Overloading the column leads to broad bands that overlap, making separation impossible.
Improper Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. A well-packed column is essential for good resolution.Air bubbles or cracks in the stationary phase create alternative pathways for the solvent and sample, leading to band distortion and poor separation.
Sample Application Load the sample onto the column in a minimal amount of solvent as a concentrated, narrow band. Dry-loading onto a small amount of silica may be beneficial.[6]A wide sample band at the start of the chromatography will result in wide, poorly resolved bands at the end. Dry-loading ensures the sample is introduced in the most concentrated form possible.[6]
Purification Workflow Decision Tree

The following diagram illustrates a typical decision-making process for the purification of this compound.

PurificationWorkflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_purification Purification Method cluster_outcome Final Product start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis recrystallization Recrystallization / Trituration tlc_analysis->recrystallization High purity with few, non-polar impurities column_chrom Column Chromatography tlc_analysis->column_chrom Complex mixture or polar impurities recrystallization->column_chrom Fails pure_product Pure Product (>98%) recrystallization->pure_product Successful column_chrom->pure_product Successful further_purification Requires Further Purification column_chrom->further_purification Still Impure further_purification->recrystallization

Caption: Decision tree for selecting a purification method.

Experimental Protocols

The following are detailed, step-by-step protocols for the purification of this compound.

Protocol 1: Purification by Column Chromatography

Objective: To purify crude this compound from starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

    • Develop TLC plates with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives the target compound an Rf of approximately 0.2-0.3.

    • If streaking is observed, add 0.5% TEA to the mobile phase.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column.

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (including TEA if needed).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (if necessary) to achieve a steady flow rate.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Monitor the elution by TLC, spotting every few fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove all traces of solvent and triethylamine.

Protocol 2: Purification by Recrystallization/Trituration

Objective: To purify a semi-pure solid or oil containing mainly non-polar impurities.

Materials:

  • Crude this compound

  • A "good" solvent in which the compound is soluble (e.g., Ethyl Acetate, Dichloromethane)

  • A "poor" solvent in which the compound is insoluble (e.g., Hexanes, Heptane)

  • Erlenmeyer flask

  • Stir bar

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection:

    • Dissolve the crude material in a minimal amount of the "good" solvent with gentle warming if necessary.

  • Induce Precipitation:

    • While stirring vigorously, slowly add the "poor" solvent until the solution becomes persistently cloudy.

    • If the product oils out, add a small amount of the "good" solvent to redissolve it and allow the solution to cool more slowly.

  • Crystallization/Solidification:

    • Continue stirring the cloudy mixture at room temperature or in an ice bath for 30-60 minutes to allow the solid to fully precipitate.

  • Isolation and Drying:

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of the cold "poor" solvent.

    • Dry the solid in a vacuum oven to remove residual solvents.

Data Presentation

The following table provides a hypothetical comparison of the two purification methods for a 10g batch of crude material with an initial purity of 85%.

ParameterColumn ChromatographyRecrystallization/Trituration
Typical Yield 70-85%80-95%
Final Purity (HPLC) >99%97-99%
Solvent Consumption HighModerate
Time Requirement 3-6 hours1-2 hours
Scalability ModerateHigh
Best For Complex mixtures, close-eluting impuritiesRemoving non-polar impurities from a mostly pure product

Troubleshooting Logic Diagram

This diagram outlines a logical flow for troubleshooting common issues during column chromatography.

Troubleshooting cluster_streaking Streaking/Tailing on TLC cluster_separation Poor Separation cluster_recovery Low or No Recovery start Problem Observed During Column Chromatography streaking Is the compound basic? start->streaking poor_sep Are Rfs of spots too close? start->poor_sep no_product Is the compound stuck on the column? start->no_product add_base Add 0.5% TEA to eluent streaking->add_base Yes check_loading Is the sample overloaded? streaking->check_loading No dilute_sample Use a more dilute sample check_loading->dilute_sample Yes optimize_solvent Optimize solvent system (try different polarity or solvent mixture) poor_sep->optimize_solvent Yes overloading Is the column overloaded? poor_sep->overloading No reduce_load Reduce sample load overloading->reduce_load Yes increase_polarity Increase eluent polarity significantly (flush with 10% MeOH in DCM) no_product->increase_polarity Yes degradation Did the compound degrade? no_product->degradation No neutralize_silica Use neutralized silica or a different stationary phase degradation->neutralize_silica Yes

Caption: Troubleshooting logic for column chromatography.

References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. [Link]

  • Google Patents. (2021). Crystallization method of Boc-amino acid. CN112661672A.
  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]

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Common side reactions in the synthesis of 4-(N-BOC-Amino)-1-isobutylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(N-BOC-Amino)-1-isobutylpiperidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose and resolve common issues encountered during this synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient industrial method for synthesizing this compound?

The most prevalent and reliable method is the direct reductive amination of 4-(N-BOC-amino)piperidine with isobutyraldehyde. This single-step reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to yield the desired tertiary amine product. This approach is favored for its high efficiency, operational simplicity, and good yields.[1][2]

Q2: What are the most critical parameters to control during the reductive amination process?

Success hinges on the careful control of three key parameters:

  • pH: The formation of the iminium ion is a pH-dependent equilibrium. The pH must be acidic enough to facilitate aldehyde activation and dehydration of the hemiaminal intermediate, but not so acidic as to protonate the starting amine, which would render it non-nucleophilic. A pH range of 5-7 is typically optimal.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this reason.[3]

  • Purity of Reagents: Isobutyraldehyde is prone to oxidation and self-condensation (aldol reaction). The starting 4-(N-BOC-amino)piperidine and the reducing agent should be anhydrous for best results.[4]

Q3: My reaction yield is consistently low, under 50%. What are the likely causes?

Low yields are typically traced back to three main areas:

  • Incomplete Reaction: Often due to suboptimal pH, inactive reducing agent, or poor quality of the starting aldehyde.

  • Competing Side Reactions: The most common side reactions are the reduction of isobutyraldehyde to isobutanol and the formation of aldol condensation products, both of which consume starting material.

  • Product Loss During Workup/Purification: The product is a basic amine, which can adhere to silica gel. Improper workup can also lead to losses.

Q4: I see an unexpected, prominent spot on my TLC analysis. What could it be?

An unexpected spot could be one of several common byproducts. Based on typical reaction conditions, consider the following possibilities:

  • Unreacted Starting Material: A polar spot corresponding to 4-(N-BOC-amino)piperidine.

  • Isobutanol: A non-polar byproduct from the direct reduction of isobutyraldehyde.

  • Aldol Adduct: An impurity resulting from the self-condensation of isobutyraldehyde, which can vary in polarity.

  • Partially Deprotected Product: Under overly acidic conditions, the BOC group can be partially cleaved, leading to the formation of 1-isobutylpiperidine-4-amine, a very polar and often undesired impurity.[5]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a detailed question-and-answer format.

Issue 1: The reaction stalls, showing significant unreacted 4-(N-BOC-amino)piperidine after 24 hours.
  • Symptom: TLC or LC-MS analysis shows a large amount of the starting amine remains, with little product formation.

  • Potential Cause A: Inefficient Iminium Ion Formation The rate-limiting step in many reductive aminations is the formation of the C=N bond of the iminium ion, which requires the dehydration of a hemiaminal intermediate. This dehydration is acid-catalyzed. If the reaction medium is neutral or basic, the reaction will be exceedingly slow.

    • Troubleshooting Protocol:

      • Before adding the reducing agent, dissolve the 4-(N-BOC-amino)piperidine and isobutyraldehyde in the reaction solvent (e.g., Dichloromethane - DCM or 1,2-Dichloroethane - DCE).

      • Add a small amount of acetic acid (typically 1 equivalent) to the mixture.

      • Stir for 30-60 minutes at room temperature to allow for the formation of the iminium ion.

      • Proceed with the addition of the reducing agent.

  • Potential Cause B: Deactivated Reducing Agent Sodium triacetoxyborohydride (STAB) is a hydride donor and is sensitive to moisture. Using STAB from an old or improperly stored bottle can lead to significantly reduced activity and an incomplete reaction.[3]

    • Troubleshooting Protocol:

      • Always use STAB from a freshly opened or properly sealed container stored in a desiccator.

      • Ensure your reaction solvent is anhydrous.

      • For a stalled reaction, a second charge of fresh STAB (0.5 equivalents) can sometimes drive it to completion. Monitor by TLC or LC-MS before adding more.

  • Potential Cause C: Poor Quality Isobutyraldehyde Isobutyraldehyde can oxidize to isobutyric acid on exposure to air or polymerize upon storage. The presence of the acid can interfere with pH control, while polymers will not participate in the reaction.

    • Troubleshooting Protocol:

      • Use isobutyraldehyde from a recently purchased bottle.

      • If the aldehyde is old, consider purifying it by distillation before use.

      • Always store isobutyraldehyde under an inert atmosphere (Nitrogen or Argon) and refrigerate.

Issue 2: The final product is contaminated with significant byproducts, making purification difficult.
  • Symptom: The crude NMR or LC-MS shows multiple unexpected peaks, and column chromatography yields mixed fractions.

  • Potential Cause A: Aldehyde Reduction to Isobutanol This occurs when the reducing agent reacts with the free aldehyde before it can form the iminium ion. This is a common issue when using less selective reducing agents like Sodium Borohydride (NaBH₄).[3]

    • Mitigation Strategy: The best defense is using the right reagent. Sodium triacetoxyborohydride (STAB) is sterically hindered and less reactive, making it highly selective for the protonated iminium ion over a neutral aldehyde.

    Data Summary: Comparison of Common Reducing Agents

Reducing AgentAbbreviationTypical SolventSelectivity for Iminium vs. AldehydeKey Considerations
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃DCM, DCE, THFHighReagent of choice. Moisture sensitive. Releases acetic acid.[3]
Sodium CyanoborohydrideNaCNBH₃Methanol, EthanolModerate-HighEffective, but highly toxic (releases HCN gas at low pH).[3]
Sodium BorohydrideNaBH₄Methanol, EthanolLowWill readily reduce aldehydes. Requires careful sequential addition only after imine formation is complete.[3]
  • Potential Cause B: Aldol Condensation of Isobutyraldehyde In the presence of acid or base, isobutyraldehyde can act as both an electrophile and a nucleophile (via its enolate), leading to self-condensation products that contaminate the reaction.

    • Mitigation Strategy:

      • Maintain the reaction temperature at or below room temperature (0 °C to 25 °C).

      • Add the isobutyraldehyde slowly or in portions to the reaction mixture to keep its instantaneous concentration low.

      • Ensure the pH does not stray into the basic range. The mild acidity from using STAB or adding one equivalent of acetic acid is usually sufficient to prevent base-catalyzed aldol reactions.

  • Potential Cause C: Partial BOC-Deprotection and Subsequent Reactions While the BOC group is stable under the mildly acidic conditions required for iminium formation, prolonged reaction times with excess acid or the use of strong Lewis acids can lead to its partial cleavage.[5] The newly formed primary amine is highly nucleophilic and can react with isobutyraldehyde, leading to a complex mixture of impurities.

    • Mitigation Strategy:

      • Strictly control the amount of acid used. One equivalent of a weak acid like acetic acid is generally sufficient. Avoid strong acids like HCl.

      • Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to acidic conditions.

      • If the substrate is particularly sensitive, consider using a non-acidic protocol, although this may require longer reaction times or heating.

Section 3: Recommended Protocols & Visualizations

Experimental Protocol: Optimized Reductive Amination

This protocol is designed to maximize yield and minimize side reactions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(N-BOC-amino)piperidine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Aldehyde Addition: Add isobutyraldehyde (1.1-1.2 eq.) to the solution, followed by glacial acetic acid (1.0 eq.).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.3-1.5 eq.) portion-wise over 15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the consumption of the starting amine by TLC (e.g., 9:1 DCM/Methanol) or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an eluent system such as Hexane/Ethyl Acetate with 0.5% triethylamine to prevent product streaking.

Diagram: Reaction Pathways

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions A 4-(N-BOC-amino)piperidine + Isobutyraldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack S1 Isobutyraldehyde C Iminium Ion B->C -H₂O (Acid-Catalyzed) D Product: This compound C->D Reduction (STAB) S4 BOC-Deprotected Amine C->S4 Strong Acid Side-path S2 Isobutanol S1->S2 Over-reduction (e.g., NaBH₄) S3 Aldol Adducts S1->S3 Self-Condensation (Acid/Base)

Caption: Desired vs. side reaction pathways in the synthesis.

Diagram: Troubleshooting Workflow

G start Reaction Problem Observed q1 Is Starting Material Still Present? start->q1 q2 Are There Multiple New Byproducts? q1->q2 No sol1 Check Reagent Purity (Aldehyde, STAB) Optimize pH (add AcOH) Allow for Iminium Formation q1->sol1 Yes sol2 Switch to STAB Control Temperature Add Aldehyde Slowly Check for BOC-Deprotection q2->sol2 Yes end Proceed to Optimized Purification q2->end No sol1->end sol2->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate.
  • Wiedmann, S., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (2018). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Katritzky, A. R., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH Public Access. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(N-BOC-Amino)-1-isobutylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(N-BOC-Amino)-1-isobutylpiperidine. This document provides troubleshooting advice and detailed protocols designed for chemistry professionals encountering common purification challenges. Our approach is structured in a practical question-and-answer format to directly address issues that may arise during your experimental work.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding impurity identification and removal.

Q1: I've just completed the N-alkylation of 4-(N-BOC-amino)piperidine with an isobutyl halide. What are the most likely impurities in my crude product?

Understanding the potential impurities is the first critical step in designing an effective purification strategy.[1] Given the synthesis pathway, your crude product may contain a mixture of the following:

  • Unreacted Starting Materials: The most common impurities are the materials you started with.

    • 4-(N-BOC-amino)piperidine: The starting amine, which is more polar than your desired N-alkylated product.

    • Isobutyl Halide (e.g., bromide or iodide): The alkylating agent.

  • Reagent-Related Impurities:

    • Base: Residual base used for the alkylation (e.g., K₂CO₃, NaH, or triethylamine).

    • Byproducts of the Base: Salts formed during the reaction (e.g., potassium bromide, sodium iodide).

  • Side-Reaction Products:

    • Quaternary Ammonium Salt: Formed by the dialkylation of the piperidine nitrogen. This is more likely if a large excess of the alkylating agent is used.[2]

    • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may result in discoloration (e.g., a yellow or brown tint).[1]

Q2: How can I quickly assess the purity of my crude product and identify the major impurities?

A multi-faceted analytical approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical method for initial assessment.

    • Technique: Spot your crude material, the 4-(N-BOC-amino)piperidine starting material, and a co-spot (crude + starting material) on a silica gel plate.

    • Eluent System: A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For basic compounds like piperidines, adding a small amount of triethylamine (~1%) to the eluent can prevent peak tailing and improve resolution.[1]

    • Visualization: Use a UV lamp if any components are UV-active. Additionally, stain the plate with potassium permanganate (KMnO₄) or ninhydrin to visualize all spots. Your product should appear as a new, less polar spot (higher Rf) compared to the starting amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the presence of starting materials and the successful formation of your product.

    • Product Signature: Look for new signals corresponding to the isobutyl group (e.g., a doublet for the methyl groups and a multiplet for the methine proton) and a downfield shift of the protons adjacent to the piperidine nitrogen.

    • Impurity Signature: The presence of signals from the unreacted 4-(N-BOC-amino)piperidine will indicate an incomplete reaction.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the preferred method.[3]

    • Method: A C18 column with a mobile phase gradient of water and acetonitrile (ACN), often with an additive like formic acid or trifluoroacetic acid (TFA), provides excellent separation of piperidine derivatives.[4][5]

Part 2: Step-by-Step Purification Protocols

This section provides detailed experimental guides for the most effective purification techniques. The choice of method depends on the physical state of your product and the nature of the impurities identified in Part 1.

Decision Workflow for Purification Method Selection

Before proceeding, use the following decision tree to select the most appropriate purification strategy for your specific situation.

Purification Decision Tree start Crude Product Analysis (TLC, NMR) extraction Are impurities non-basic (e.g., leftover alkyl halide)? start->extraction is_solid Is the crude product a solid? main_spot Is the product the major spot by TLC? is_solid->main_spot Yes column Action: Perform Flash Column Chromatography is_solid->column No (liquid/oil) impurities_polar Are impurities significantly more or less polar? main_spot->impurities_polar Yes main_spot->column No recrystallize Action: Attempt Recrystallization impurities_polar->recrystallize Yes impurities_polar->column No (close Rf) extraction->is_solid No acid_base Action: Perform Acid-Base Extraction extraction->acid_base Yes acid_base->is_solid

Caption: Decision tree for selecting a purification method.

Q3: My TLC shows multiple spots with close Rf values. How do I purify my compound using flash column chromatography?

Flash column chromatography is the most powerful and versatile technique for separating compounds with similar polarities.[1] The basic principle is to use a stationary phase (silica gel) and a mobile phase (eluent) to separate components of a mixture based on their differential adsorption and solubility.

  • Eluent Selection (Based on TLC):

    • The goal is to find a solvent system where your desired product has an Rf value of approximately 0.3.[1]

    • Start with a hexane/ethyl acetate system. If the compound does not move from the baseline, gradually increase polarity by adding methanol to the ethyl acetate.

    • Crucial Tip: Add 0.5-1% triethylamine (Et₃N) to your chosen eluent system. This neutralizes the acidic silanols on the silica surface, preventing the basic piperidine nitrogen from interacting strongly, which significantly reduces peak tailing and improves separation.[1]

  • Column Packing:

    • Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using the "wet" or "slurry" method. Fill the column with your initial, low-polarity eluent, then add a slurry of silica gel in the same eluent. Allow it to settle into a uniform bed without air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel (2-3 times the weight of your product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of your packed column. This technique often results in sharper bands and better separation.

    • Wet Loading: Dissolve your product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined from your TLC analysis. You can run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the eluent).

    • Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain your pure product.

  • Product Isolation:

    • Combine the pure fractions, as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified this compound.

Column Chromatography Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Isolation Phase tlc 1. TLC Analysis (Find eluent for Rf ≈ 0.3) pack 2. Pack Column (Silica slurry) tlc->pack load 3. Load Sample (Dry loading preferred) pack->load elute 4. Elute Column (Isocratic or gradient) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate product Purified Product evaporate->product

Caption: General workflow for purification by column chromatography.

Q4: My product is a solid and appears relatively pure by TLC. Can I use recrystallization?

Yes, recrystallization is an excellent and scalable method for purifying solid compounds when impurities have different solubility profiles from the product.[1]

  • Solvent Selection:

    • The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated.

    • Test small amounts of your crude product with various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, or mixtures thereof) in test tubes.

    • Heat the soluble samples to boiling, then allow them to cool slowly to room temperature and then in an ice bath. The best solvent will yield a high recovery of crystalline solid.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to add the solvent portion-wise to avoid using too much, which would reduce your final yield.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under high vacuum to remove all residual solvent.

Impurity Type Typical Identification Method Recommended Purification Strategy
Unreacted 4-(N-BOC-amino)piperidineTLC (more polar spot), ¹H NMRFlash Column Chromatography
Excess Isobutyl Halide¹H NMR, GC-MSAcid-Base Extraction, Rotary Evaporation (if volatile)
Inorganic SaltsInsoluble in organic solventsFiltration, Aqueous Workup / Extraction
Quaternary Salt (Over-alkylation)TLC (highly polar, baseline), ¹H NMRFlash Column Chromatography (will remain on silica)
Oxidation Products (Color)VisualActivated Carbon Treatment (during recrystallization), Column Chromatography

Part 3: Safety and Handling

Q5: What are the primary safety hazards I should be aware of?

Always consult the Safety Data Sheet (SDS) for any chemical before use.[6][7]

  • This compound (and related piperidines): These compounds are typically classified as irritants. They may cause skin, eye, and respiratory irritation.[8][9]

  • Solvents: The organic solvents used in purification (e.g., hexanes, ethyl acetate, dichloromethane) are flammable and have varying levels of toxicity.

  • Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9]

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]

By following these guidelines, researchers can effectively troubleshoot and execute the purification of this compound, ensuring high-purity material for downstream applications.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • BenchChem. (n.d.). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.
  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Policija. (2020, May 15). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2022, December). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 15, 2026, from [Link]

  • ODU Digital Commons. (1986). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation? Retrieved January 15, 2026, from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved January 15, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds? Retrieved January 15, 2026, from [Link]

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
  • SIELC. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2015, January 9). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Retrieved January 15, 2026, from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium? Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates in their synthesis protocols. Piperidine and its derivatives are crucial scaffolds in a vast array of pharmaceuticals, making their efficient synthesis a critical step in the development pipeline.[1][2]

This document moves beyond simple procedural lists to provide in-depth, field-tested insights into the causal relationships behind common experimental failures. We will explore the "why" behind the "how," empowering you to diagnose and resolve issues with scientific rigor.

Section 1: Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridine is a cornerstone method for piperidine synthesis, prized for its atom economy.[2] However, its success is highly sensitive to a number of variables. Low conversion rates are a frequent complaint, often stemming from issues with the catalyst, substrate, or reaction environment.

FAQ 1: My pyridine hydrogenation is stalled, showing low or no conversion. What are the likely causes?

Low to no conversion is one of the most common issues in pyridine hydrogenation and can typically be traced back to one of four areas: catalyst activity, hydrogen availability, reaction conditions, or substrate purity.[3]

Troubleshooting Protocol:

  • Evaluate Catalyst Activity:

    • Catalyst Poisoning: The nitrogen atom in pyridine can strongly adsorb to the catalyst surface, leading to catalyst poisoning.[4] Impurities in the starting material or solvent, such as sulfur or halogen compounds, can also deactivate the catalyst.

    • Solution:

      • Ensure the purity of your pyridine starting material and solvents. Distillation of pyridine may be necessary.

      • Use a fresh batch of catalyst. Consider performing a small-scale test reaction on a known, reliable substrate to confirm the activity of your catalyst batch.[3]

      • If catalyst poisoning by the pyridine nitrogen is suspected, consider using a catalyst less prone to this issue, such as rhodium, or modifying the reaction conditions to favor desorption.[3][4]

  • Assess Hydrogen Availability:

    • Insufficient Pressure: The reduction of the aromatic pyridine ring requires sufficient hydrogen pressure to drive the reaction forward.

    • Poor Mass Transfer: Inefficient mixing can lead to poor gas-liquid mass transfer, meaning the catalyst surface is starved of hydrogen.

    • Solution:

      • Incrementally increase the hydrogen pressure. Be mindful that excessive pressure can sometimes promote over-reduction.[3]

      • Ensure vigorous and efficient stirring to maximize the interface between the gas, liquid, and solid catalyst phases.[3]

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or catalyst degradation. Some reactions may require elevated temperatures to overcome the activation energy of pyridine ring reduction.

    • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress and the formation of any byproducts.[3]

  • Verify Starting Material and Reagents:

    • Inactive Catalyst Batch: Not all batches of commercially available catalysts have the same activity.

    • Solution: As mentioned, test the catalyst on a model reaction. If it fails, procure a new batch from a reliable supplier.

Troubleshooting Logic for Low Conversion in Pyridine Hydrogenation

Below is a decision-making workflow to systematically diagnose the root cause of low conversion rates.

G start Low/No Conversion catalyst Check Catalyst Activity start->catalyst hydrogen Check H2 Availability start->hydrogen conditions Check Reaction Conditions start->conditions purity Check Substrate Purity start->purity catalyst_q1 Is catalyst fresh? Run control reaction. catalyst->catalyst_q1 hydrogen_q1 Is stirring efficient? Is pressure sufficient? hydrogen->hydrogen_q1 conditions_q1 Is temperature optimal? conditions->conditions_q1 purity_q1 Is pyridine pure? purity->purity_q1 catalyst_a1_no Use fresh catalyst. Consider Rh catalyst. catalyst_q1->catalyst_a1_no No/Fails catalyst_a1_yes Catalyst is active. catalyst_q1->catalyst_a1_yes Yes hydrogen_a1_no Increase stirring rate. Incrementally increase H2 pressure. hydrogen_q1->hydrogen_a1_no No hydrogen_a1_yes H2 supply is adequate. hydrogen_q1->hydrogen_a1_yes Yes conditions_a1_no Incrementally increase temperature. Monitor for byproducts. conditions_q1->conditions_a1_no No conditions_a1_yes Conditions are likely optimal. conditions_q1->conditions_a1_yes Yes purity_a1_no Purify pyridine (e.g., distillation). Use high-purity solvents. purity_q1->purity_a1_no No purity_a1_yes Substrate is pure. purity_q1->purity_a1_yes Yes

Caption: Troubleshooting workflow for low conversion in pyridine hydrogenation.

FAQ 2: My reaction produces significant amounts of ring-opened byproducts. How can I prevent this "over-reduction"?

Over-reduction, or hydrogenolysis, involves the cleavage of the C-N bond within the newly formed piperidine ring, leading to impurities like pentylamines.[3] This side reaction is a common challenge, particularly under harsh conditions.

Causality: Over-reduction is typically favored at higher temperatures and hydrogen pressures, where the catalyst has sufficient energy to facilitate C-N bond cleavage. The choice of catalyst also plays a crucial role.

Mitigation Strategies:

ParameterRecommended ActionRationale
Temperature Operate at the lowest effective temperature.Lower temperatures disfavor the higher activation energy pathway of C-N bond cleavage.[3]
Hydrogen Pressure Optimize for the lowest pressure that still affords a reasonable reaction rate.While high pressure can speed up hydrogenation, it also promotes hydrogenolysis.[3]
Catalyst Choice Consider catalysts less prone to hydrogenolysis, such as rhodium or platinum oxide under controlled conditions.Catalysts like Palladium on Carbon (Pd/C) can be more aggressive in promoting C-N bond cleavage.
Solvent The choice of solvent can influence catalyst activity and selectivity.Experiment with different solvents to find one that minimizes over-reduction.

Section 2: Reductive Amination

Reductive amination is a versatile and widely used method for synthesizing substituted piperidines, often from dicarbonyl compounds.[5] It involves the formation of an imine or enamine intermediate, followed by reduction.[6] Low conversion rates in this two-step, one-pot process can be due to issues in either the imine formation or the reduction step.

FAQ 3: My double reductive amination of a 1,5-dicarbonyl compound with an amine is giving low yields of the desired piperidine. What should I investigate?

The double reductive amination (DRA) is a powerful cascade reaction for piperidine synthesis.[5] Its efficiency hinges on the delicate balance between imine formation and reduction.

Troubleshooting Protocol:

  • Optimize Imine Formation:

    • pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[6] These conditions protonate the carbonyl oxygen, activating it for nucleophilic attack by the amine. If the pH is too low, the amine nucleophile will be protonated and rendered non-nucleophilic.[6]

    • Water Removal: The formation of an imine from an aldehyde/ketone and an amine is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back towards the starting materials.

    • Solution:

      • Consider adding a catalytic amount of a mild acid, such as acetic acid.

      • If the reaction is sensitive to water, the addition of molecular sieves can be beneficial to sequester the water produced during imine formation.

  • Evaluate the Reducing Agent:

    • Reactivity and Selectivity: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can potentially reduce the starting carbonyl compound before it has a chance to form the imine, leading to alcohol byproducts and lower yields.[6]

    • Solution:

      • Use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6] These reagents are particularly effective because they are more reactive towards the protonated iminium ion than the neutral carbonyl starting material, allowing for a one-pot procedure where all reagents can be mixed from the start.[5][6]

      • Alternatively, a stepwise procedure can be employed: allow the imine to form completely first, then add the reducing agent.[7]

  • Address Potential Side Reactions:

    • Dialkylation: If using a primary amine, dialkylation can be a competing reaction.

    • Polymerization: Dicarbonyl compounds can be prone to polymerization under certain conditions.

    • Solution:

      • A stepwise approach can sometimes minimize dialkylation.[7]

      • Careful control of reaction concentration and temperature can help to suppress polymerization.

Reductive Amination Workflow

The following diagram illustrates the key steps and intermediates in a successful reductive amination for piperidine synthesis.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction A 1,5-Dicarbonyl + Amine B Intermediate (Imine/Enamine) A->B Condensation (-H2O) C Cyclic Iminium Ion B->C Intramolecular Cyclization D Piperidine Product C->D Reduction (e.g., NaBH3CN)

Caption: Key stages in the synthesis of piperidine via double reductive amination.

Section 3: Hofmann-Löffler-Freytag Reaction

This intramolecular cyclization of N-haloamines is a classic method for forming pyrrolidines and piperidines via a radical mechanism.[8][9] Low yields in this reaction are often due to inefficient radical generation or competing side reactions.

FAQ 4: My Hofmann-Löffler-Freytag reaction is not proceeding to completion. How can I improve the yield?

The success of this reaction depends on the efficient generation of a nitrogen-centered radical and a subsequent 1,5-hydrogen atom transfer.

Troubleshooting Steps:

  • Ensure Efficient N-Halogenation:

    • The reaction begins with the formation of an N-haloamine. Incomplete formation of this starting material will naturally lead to low yields.

    • Solution: Verify the complete conversion to the N-haloamine before initiating the cyclization step.

  • Optimize Radical Initiation:

    • The decomposition of the N-haloamine to the nitrogen radical can be initiated thermally or photochemically.[8][9]

    • Solution:

      • If using thermal initiation, ensure the temperature is sufficient to induce homolytic cleavage of the N-X bond.

      • If using photochemical initiation, ensure the wavelength of the UV light source is appropriate and that the reaction vessel is transparent to that wavelength.

  • Maintain Acidic Conditions:

    • The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid.[8][9] The acid protonates the nitrogen, making the radical intermediate more electrophilic and promoting the hydrogen abstraction step.

    • Solution: Ensure that a strong acid is present in sufficient concentration.

  • Consider Substrate Structure:

    • The 1,5-hydrogen abstraction is most efficient from a δ-carbon that is secondary or tertiary, as this leads to a more stable carbon radical intermediate.

    • Solution: If the substrate lacks easily abstractable δ-hydrogens, the reaction may be inherently low-yielding. Consider if substrate modification is possible. When the substituent on the nitrogen is an electron-withdrawing group, the reaction can sometimes proceed under milder, neutral conditions.[10]

References

  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube. Retrieved January 15, 2026, from [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Hofmann Loffler Freytag Reaction|Previous Year Solved Problems|Important for CSIR-NET GATE Chemistry. (2020). YouTube. Retrieved January 15, 2026, from [Link]

  • Hofmann–Löffler reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Column Chromatography of 4-(N-BOC-Amino)-1-isobutylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(N-BOC-Amino)-1-isobutylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the column chromatography of this compound. Our goal is to equip you with the expertise and practical insights needed to overcome common purification challenges.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound, providing explanations and actionable solutions.

Issue 1: The compound is streaking or tailing on the silica gel column.

Root Cause Analysis: Tailing is a frequent challenge when purifying amines on silica gel.[1] This phenomenon is primarily due to the interaction between the basic nitrogen atoms in the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to poor peak shape and inefficient separation.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent.[1]

    • Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your mobile phase.[1] The TEA will compete with your compound for binding to the acidic sites on the silica, thereby minimizing the tailing effect.

    • Ammonia Solution: For more polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be highly effective.[1]

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica gel for purifying basic compounds.[1] Basic alumina is generally the preferred choice for amines.

    • Deactivated Silica Gel: You can passivate the silica gel by pre-treating it with a dilute solution of triethylamine in a non-polar solvent, followed by washing with the non-polar solvent to remove excess base.[1]

Issue 2: The compound is not eluting from the column or requires a very high polarity mobile phase.

Root Cause Analysis: Strong retention on the column indicates a high affinity of your compound for the stationary phase. This can be due to the polarity of the molecule and its interaction with the silica gel.

Solutions:

  • Optimize Mobile Phase Polarity:

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to first elute non-polar impurities and then your compound of interest. A common gradient for BOC-protected amines is a gradual increase of ethyl acetate in hexane or dichloromethane in methanol.[2]

    • Solvent Selection: For highly polar compounds, consider more aggressive solvent systems.[3] For instance, a mobile phase of dichloromethane/methanol (e.g., 9:1) has been successfully used for the purification of N-Boc protected amines.[2]

  • Sample Loading Technique:

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and then loading this onto the column can sometimes improve resolution and prevent band broadening that can occur with wet loading of highly soluble compounds.

Issue 3: The BOC protecting group is being cleaved during chromatography.

Root Cause Analysis: The tert-butoxycarbonyl (BOC) protecting group is known to be sensitive to acidic conditions.[4] The inherent acidity of standard silica gel can be sufficient to cause partial or complete deprotection, leading to the formation of 4-amino-1-isobutylpiperidine as a significant impurity.[5][6][7]

Solutions:

  • Neutralize the Silica Gel: As mentioned for tailing, deactivating the silica gel with a base like triethylamine is crucial to prevent BOC group cleavage.[1]

  • Minimize Residence Time: Work efficiently to reduce the amount of time the compound spends in contact with the silica gel.[1]

  • Use an Alternative Stationary Phase: Neutral alumina is a suitable alternative that is less likely to cause acid-catalyzed deprotection.[1]

  • Reversed-Phase Chromatography: If deprotection remains a persistent issue, consider using reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase, such as acetonitrile and water, potentially with a buffer.

Issue 4: Poor separation from a closely-eluting impurity.

Root Cause Analysis: Achieving good resolution between compounds with similar polarities can be challenging. The choice of solvent system plays a critical role in the selectivity of the separation.

Solutions:

  • Solvent System Optimization:

    • TLC Analysis: Before running the column, screen various solvent systems using Thin Layer Chromatography (TLC). The goal is to find a system that provides the largest difference in Rf values between your product and the impurity.

    • Ternary Solvent Systems: Sometimes, adding a third solvent in a small amount can significantly improve selectivity. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can alter the interactions with the stationary phase.

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column will generally provide better resolution.

    • Particle Size: Using silica gel with a smaller particle size can enhance separation efficiency.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound on silica gel?

A1: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. A common system is hexane and ethyl acetate.[8] You can begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the concentration while monitoring the elution with TLC. Another effective system is dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine.[2]

Q2: How do I determine the correct solvent ratio for my column?

A2: The ideal solvent system should give your product an Rf value between 0.2 and 0.4 on a TLC plate. This generally provides the best separation on a column. Experiment with different ratios of your chosen solvents until you achieve this target Rf.

Q3: What are the common process-related impurities I should be aware of?

A3: Depending on the synthetic route, common impurities could include:

  • Unreacted starting materials: Such as 4-aminopiperidine if the BOC protection is incomplete.[4]

  • Di-BOC protected species: Over-reaction can lead to the formation of a di-Boc impurity.[4]

  • Residual reagents and byproducts: From the isobutylation of the piperidine nitrogen.

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase chromatography is a viable option, especially if you are encountering issues with compound stability on silica gel. A typical stationary phase would be C18-bonded silica, and the mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol.[9][10] A buffer may be necessary to control the pH and ensure good peak shape.

Q5: How can I visualize the compound on a TLC plate if it's not UV active?

A5: this compound does not have a strong chromophore for UV visualization. Therefore, you will need to use a chemical stain. A potassium permanganate (KMnO4) stain or a ninhydrin stain (which will react with the secondary amine after deprotection on the plate) are common choices for visualizing amines and their derivatives.

III. Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard, cost-effective choice for many organic compounds.[11]
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.5% TriethylamineA versatile system with tunable polarity. TEA is added to prevent tailing.[1]
or Dichloromethane/Methanol with 0.5% TriethylamineA more polar system for compounds with stronger retention.[2]
Elution Mode Gradient ElutionStart with a low polarity and gradually increase to effectively separate impurities.
Detection TLC with chemical staining (e.g., KMnO4)Necessary as the compound is not UV active.
Step-by-Step Protocol for Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., starting with 80:20 hexane:ethyl acetate) to find a system that gives your product an Rf of ~0.3.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the mobile phase according to your pre-determined gradient to elute your compound.

  • Fraction Analysis and Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure to obtain the purified product.

IV. Visualizations

Workflow for Troubleshooting Column Chromatography

G start Start Chromatography issue Problem Encountered? start->issue tailing Tailing or Streaking issue->tailing Yes no_elution No Elution / High Retention issue->no_elution Yes deprotection BOC Deprotection issue->deprotection Yes poor_sep Poor Separation issue->poor_sep Yes end Successful Purification issue->end No sol_tailing Add Basic Modifier (TEA) Use Alumina tailing->sol_tailing sol_no_elution Increase Mobile Phase Polarity Use Gradient Elution no_elution->sol_no_elution sol_deprotection Neutralize Silica Use Alumina Minimize Time on Column deprotection->sol_deprotection sol_poor_sep Optimize Solvent System (TLC) Use Longer Column poor_sep->sol_poor_sep sol_tailing->end sol_no_elution->end sol_deprotection->end sol_poor_sep->end

Caption: Troubleshooting Decision Tree for Column Chromatography.

Conceptual Diagram of Tailing Mitigation

G cluster_0 Without Triethylamine cluster_1 With Triethylamine silica_a Silica Gel (Acidic Sites) Si-OH Si-OH Si-OH amine_a Piperidine Derivative amine_a->silica_a:p2 Strong Interaction (Tailing) silica_b Silica Gel (Neutralized Sites) Si-OH Si-O-NEt3+ Si-OH amine_b Piperidine Derivative amine_b->silica_b:p1 Weak Interaction (Good Elution) tea Triethylamine (TEA) tea->silica_b:p2 Blocks Acidic Sites

Caption: Effect of Triethylamine on Amine-Silica Interaction.

V. References

  • BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Retrieved from

  • ResearchGate. (2025). Selective deprotection of N-Boc catalyzed by silica gel. Retrieved from

  • Zhang, M.-J., et al. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. Retrieved from

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from

  • BenchChem. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from

  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Retrieved from

Sources

Preventing decomposition of 4-(N-BOC-Amino)-1-isobutylpiperidine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-(N-BOC-Amino)-1-isobutylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and reacting with this valuable synthetic building block. Our goal is to empower you with the knowledge to prevent its decomposition and ensure the success of your experiments.

Understanding the Instability of this compound

This compound is a robust compound under many conditions, but its stability can be compromised during certain chemical transformations. Decomposition can arise from two primary sources: the lability of the tert-butyloxycarbonyl (BOC) protecting group and the reactivity of the N-isobutyl piperidine ring itself.

Decomposition Pathway 1: Premature BOC-Group Cleavage

The BOC group is a cornerstone of amine protection strategy due to its stability in basic and nucleophilic environments, yet its susceptibility to acidic conditions is its primary mode of removal.[1] Accidental deprotection can occur under even mildly acidic conditions, leading to a free amine that can undergo unwanted side reactions.

The mechanism of acidic deprotection involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decomposes to release carbon dioxide and the free amine.[1]

Decomposition Pathway 2: N-Isobutyl Piperidine Ring Reactivity

The tertiary amine of the N-isobutyl piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or even ring-opening products.[2] Furthermore, under certain conditions, particularly with strong oxidizing agents or in the presence of transition metals, α-functionalization of the piperidine ring can occur via the formation of an endo-cyclic iminium ion. While this reactivity can be synthetically useful, it represents a decomposition pathway if not controlled.

Proactive Measures for Preventing Decomposition

To ensure the integrity of this compound throughout your synthetic route, consider the following preventative strategies:

  • Strict pH Control: Maintain neutral or basic conditions whenever possible. The use of non-acidic buffers can be beneficial in reactions where pH fluctuations are anticipated.

  • Temperature Management: Avoid excessive heat. While the BOC group has some thermal stability, prolonged exposure to high temperatures, especially in the presence of even weak acids, can induce cleavage.

  • Inert Atmosphere: For reactions sensitive to oxidation, particularly those involving catalysts or running for extended periods, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the piperidine nitrogen.

  • Judicious Choice of Reagents:

    • Acids: If acidic conditions are unavoidable, opt for the mildest acid that can achieve the desired transformation. For BOC deprotection, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are standard, but their concentration and the reaction time should be carefully optimized.[3]

    • Bases: While the BOC group is stable to most common bases, strong bases in combination with high temperatures should be used with caution as they can promote other side reactions.

    • Coupling Reagents: For amide bond formation, use coupling reagents that operate under neutral or mildly basic conditions, such as HATU, HBTU, or EDC with an additive like HOBt.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Question 1: I'm seeing an unexpected loss of my starting material during an amide coupling reaction, and my LC-MS shows a peak corresponding to the deprotected amine. What's happening?

Answer: This strongly suggests premature deprotection of the BOC group. The most likely cause is an acidic microenvironment generated during the reaction.

  • Causality: Carboxylic acids, especially when activated by coupling reagents, can create localized acidic conditions sufficient to cleave the BOC group. Some coupling reagents or their byproducts can also contribute to acidity.

  • Troubleshooting Steps:

    • Add a Non-Nucleophilic Base: Incorporate a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) into your reaction mixture to neutralize any in-situ generated acid.

    • Optimize Reagent Stoichiometry: Ensure you are not using a large excess of the carboxylic acid.

    • Change Coupling Reagent: Switch to a coupling reagent known for milder activation, such as EDC/HOBt.

Question 2: My reaction mixture is turning a dark color, and I'm observing multiple unidentified peaks in my crude analysis. I'm not using any acid. What could be the cause?

Answer: A dark coloration often indicates oxidation or other complex degradation pathways. The N-isobutyl piperidine ring is a likely site for such reactions.

  • Causality: The tertiary amine on the piperidine ring can be susceptible to oxidation by atmospheric oxygen, especially in the presence of certain solvents or metal catalysts, or at elevated temperatures. This can lead to the formation of N-oxides and other degradation products.

  • Troubleshooting Steps:

    • Work Under an Inert Atmosphere: Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

    • Use Degassed Solvents: Solvents can dissolve atmospheric oxygen. Degassing your solvents prior to use can minimize this risk.

    • Evaluate Catalyst Compatibility: If you are using a metal catalyst, consider its potential to mediate oxidation of the piperidine nitrogen.

Question 3: I'm attempting a reaction that requires a Lewis acid, but my starting material is decomposing. How can I mitigate this?

Answer: Lewis acids can coordinate to the carbonyl oxygen of the BOC group, facilitating its cleavage.

  • Causality: The interaction between the Lewis acid and the BOC group weakens the tert-butyl-oxygen bond, leading to deprotection under conditions that might otherwise be considered mild.

  • Troubleshooting Steps:

    • Screen Lewis Acids: Different Lewis acids have varying affinities for the BOC group. A screen of milder Lewis acids (e.g., ZnCl₂, MgBr₂) might identify one that promotes the desired reaction without causing significant deprotection.

    • Lower the Temperature: Running the reaction at a lower temperature can often slow down the rate of decomposition relative to the desired reaction.

    • Consider an Alternative Protecting Group: If Lewis acid-mediated decomposition is unavoidable, you may need to switch to a protecting group that is more stable under these conditions, such as a benzyloxycarbonyl (Cbz) group.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a robust method for coupling this compound with a carboxylic acid, minimizing the risk of decomposition.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add this compound (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Controlled BOC-Deprotection

This protocol outlines the standard procedure for the intentional removal of the BOC protecting group.

Materials:

  • N-BOC protected 4-amino-1-isobutylpiperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-BOC protected compound (1.0 eq) in DCM (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (caution: CO₂ evolution).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.

Data Summary

IssuePotential CauseRecommended Solution
Premature BOC Deprotection Acidic reaction conditionsAdd a non-nucleophilic base (e.g., DIPEA)
Oxidative Degradation Atmospheric oxygen, incompatible catalystsWork under an inert atmosphere, use degassed solvents
Lewis Acid Instability Coordination of Lewis acid to BOC groupScreen milder Lewis acids, lower reaction temperature

Visualizing Decomposition Pathways and Prevention

Decomposition_Prevention Start 4-(N-BOC-Amino)- 1-isobutylpiperidine Acid Acidic Conditions (e.g., H+, Lewis Acids) Start->Acid Exposed to Oxidation Oxidative Stress (O2, Oxidants) Start->Oxidation Exposed to Desired_Product Desired Product Start->Desired_Product Controlled Reaction (with precautions) Deprotection Premature BOC Deprotection Acid->Deprotection Ring_Degradation Piperidine Ring Degradation (N-Oxide, etc.) Oxidation->Ring_Degradation Side_Reactions Unwanted Side Reactions Deprotection->Side_Reactions Ring_Degradation->Side_Reactions Base_Control pH Control (Use of Base) Base_Control->Acid Prevents Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Oxidation Prevents

Caption: Logic diagram illustrating decomposition pathways and preventative measures.

References

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(N-BOC-Amino)-1-isobutylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(N-BOC-Amino)-1-isobutylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and answers to frequently asked questions encountered during the scale-up of this important piperidine intermediate. Piperidine-containing compounds are crucial synthetic building blocks in the pharmaceutical industry.[1] This document aims to deliver field-proven insights to ensure your synthesis is efficient, reproducible, and scalable.

Overview of the Synthetic Strategy

The most common and scalable approach to synthesizing this compound involves a two-step sequence starting from commercially available N-BOC-4-piperidone. This method is generally favored for its high selectivity and the use of mild reaction conditions.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Purification N_BOC_4_piperidone N-BOC-4-piperidone Reductive_Amination Reductive Amination (e.g., STAB, DCM) N_BOC_4_piperidone->Reductive_Amination Isobutylamine Isobutylamine Isobutylamine->Reductive_Amination Intermediate This compound (Crude Product) Reductive_Amination->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Final_Product Pure this compound Purification->Final_Product Scale_Up_Challenges Scale_Up Scale-Up (e.g., 1g to 100g) Heat_Transfer Heat Transfer Issues Scale_Up->Heat_Transfer Mixing Inefficient Mixing Scale_Up->Mixing Workup Workup & Extraction Volume Scale_Up->Workup Low_Yield Low Yield & Impurities Heat_Transfer->Low_Yield Mixing->Low_Yield Workup->Low_Yield

Sources

Validation & Comparative

Predicted ¹H NMR Spectrum of 4-(N-BOC-Amino)-1-isobutylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of 4-(N-BOC-Amino)-1-isobutylpiperidine: A Comparative Approach

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel synthetic intermediates is a cornerstone of successful research. This compound is a key building block in the synthesis of various pharmacologically active compounds. Its unambiguous characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for this purpose.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we delve into a comparative analysis with structurally related compounds, offering a deeper understanding of the spectral features. This approach, grounded in fundamental NMR principles, equips the reader with the expertise to confidently interpret and validate the structure of this and similar molecules.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the isobutyl group, the piperidine ring, and the N-BOC protecting group. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nature of the nitrogen and the carbamate functionality, along with the alkyl substitutions, dictates the specific resonance frequencies.

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Key Influencing Factors
BOC Group (-C(CH₃)₃) ~1.45Singlet (s)9HShielded tert-butyl group, characteristic sharp singlet.[1]
Piperidine H-4 (-CH-NHBOC) ~3.5 - 3.7Broad Multiplet (br m)1HDeshielded by adjacent nitrogen of the BOC-amino group.
Piperidine H-2, H-6 (axial & equatorial) ~2.8 - 3.0 (axial) & ~2.0 - 2.2 (equatorial)Multiplets (m)4HDeshielded by the ring nitrogen. Axial and equatorial protons are diastereotopic and exhibit different chemical shifts and coupling patterns.
Piperidine H-3, H-5 (axial & equatorial) ~1.8 - 2.0 (axial) & ~1.2 - 1.4 (equatorial)Multiplets (m)4HLess deshielded than H-2/H-6.
Isobutyl -CH₂-N ~2.1 - 2.3Doublet (d)2HAdjacent to the ring nitrogen and coupled to the isobutyl CH.
Isobutyl -CH-(CH₃)₂ ~1.7 - 1.9Multiplet (m)1HCoupled to the adjacent CH₂ and two CH₃ groups.
Isobutyl -CH(CH₃)₂ ~0.8 - 0.9Doublet (d)6HShielded methyl groups, coupled to the isobutyl CH.
NH-BOC ~4.5 - 5.5Broad Singlet (br s)1HChemical shift is concentration and solvent dependent.[1]

Comparative Spectral Analysis

To substantiate the predicted chemical shifts and multiplicities, a comparison with the ¹H NMR spectra of structurally related fragments is invaluable.

N-BOC-4-aminopiperidine

This precursor provides the core piperidine and N-BOC-amino structural elements. Its ¹H NMR spectrum will share similarities for the piperidine ring protons and the BOC group. Key differences will arise from the absence of the N-isobutyl group, which simplifies the spectrum in the upfield region and alters the chemical shifts of the piperidine protons adjacent to the nitrogen (H-2 and H-6).

Isobutylamine

The ¹H NMR spectrum of isobutylamine offers a reference for the signals of the isobutyl moiety. In isobutylamine hydrochloride, the protons on the carbon adjacent to the nitrogen appear at approximately 2.86 ppm (doublet), the methine proton at around 1.96 ppm (multiplet), and the methyl protons at about 0.99 ppm (doublet).[2] When attached to the piperidine nitrogen in the target molecule, these shifts will be slightly modified due to the different electronic environment.

Experimental Protocol for ¹H NMR Data Acquisition

Accurate and reproducible NMR data is contingent on a well-defined experimental protocol.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS as an internal standard.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 30-degree pulse angle, 2-5 second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.[3]

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of this compound.

G cluster_0 Initial Spectral Analysis cluster_1 Detailed Assignment cluster_2 Structural Confirmation A Identify Solvent and TMS Peaks B Identify BOC Group Singlet (~1.45 ppm, 9H) A->B C Identify Isobutyl Group Signals (2H, 1H, 6H) B->C D Identify Piperidine Ring Protons C->D E Assign Piperidine H-4 (~3.6 ppm) D->E F Assign Piperidine H-2, H-6 (downfield multiplets) E->F G Assign Piperidine H-3, H-5 (upfield multiplets) F->G H Assign Isobutyl CH2, CH, and CH3 G->H I Analyze Coupling Constants (J-values) H->I J Correlate with 2D NMR (COSY, HSQC) if available I->J K Compare with Spectra of Analogues J->K L Final Structure Validation K->L

Caption: Workflow for ¹H NMR spectral interpretation.

Conclusion

The structural elucidation of this compound via ¹H NMR spectroscopy is a clear and systematic process when approached with a foundational understanding of NMR principles and a comparative methodology. By dissecting the molecule into its constituent fragments—the N-BOC group, the piperidine core, and the isobutyl substituent—and comparing their expected signals with known data, a confident assignment of the complete spectrum can be achieved. This guide provides the necessary framework for researchers to not only validate the structure of this specific molecule but also to apply these principles to a broader range of synthetic targets.

References

  • PubChem. 4-Amino-1-Boc-piperidine. [Link]

  • OpenOChem Learn. Interpreting 1H NMR Spectra. [Link]

  • Chemistry LibreTexts. ¹H NMR Spectra and Interpretation. [Link]

Sources

Decoding the Carbon Skeleton: A Comparative Guide to the 13C NMR of 4-(N-BOC-Amino)-1-isobutylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, piperidine scaffolds are ubiquitous. Their conformational flexibility and ability to engage in key biological interactions make them privileged structures in medicinal chemistry. The introduction of various substituents, such as the common tert-butyloxycarbonyl (BOC) protecting group and N-alkyl chains, significantly influences their physicochemical and spectroscopic properties. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 4-(N-BOC-Amino)-1-isobutylpiperidine, offering a comparative perspective against structurally related analogs to aid researchers in spectral interpretation and structural verification.

The Spectroscopic Signature of a Substituted Piperidine

The 13C NMR spectrum of a substituted piperidine is a sensitive reporter of its molecular environment. The chemical shifts of the piperidine ring carbons are influenced by the nature and stereochemistry of the substituents at the nitrogen and carbon atoms. In the case of this compound, we can dissect the molecule into three key fragments to understand its spectral features: the piperidine core, the 4-(N-BOC-Amino) group, and the 1-isobutyl group.

A detailed analysis of the expected 13C NMR chemical shifts for this compound is presented below, based on data from closely related structures.

Predicted 13C NMR Data for this compound
Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
Piperidine C2, C6 ~52-54Influenced by the N-isobutyl group; expected to be similar to other N-alkylpiperidines.
Piperidine C3, C5 ~30-32Adjacent to the substituted C4, showing a slight downfield shift compared to unsubstituted piperidine.
Piperidine C4 ~45-47Directly attached to the nitrogen of the BOC-amino group, leading to a downfield shift.
BOC C=O ~155-156Characteristic chemical shift for the carbonyl carbon in a BOC group.[1][2]
BOC C(CH₃)₃ ~79-80The quaternary carbon of the tert-butyl group in the BOC moiety.[3]
BOC CH₃ ~28-29The three equivalent methyl carbons of the tert-butyl group.[3]
Isobutyl CH₂ ~60-62The methylene carbon attached to the piperidine nitrogen.
Isobutyl CH ~26-28The methine carbon of the isobutyl group.
Isobutyl CH₃ ~20-22The two equivalent methyl carbons of the isobutyl group.

Comparative Analysis: Understanding Substituent Effects

To appreciate the nuances of the 13C NMR spectrum of our target molecule, a comparison with simpler, related structures is invaluable.

The Piperidine Core: A Baseline

Unsubstituted piperidine exhibits three signals in its 13C NMR spectrum, corresponding to C2/C6, C3/C5, and C4.[4][5] The introduction of substituents breaks this symmetry and induces shifts in these signals.

G cluster_piperidine Piperidine Core C2, C6 C2, C6 C3, C5 C3, C5 C4 C4 N N

N-Alkylation: The Influence of the Isobutyl Group

N-alkylation of the piperidine ring significantly affects the chemical shifts of the carbons alpha to the nitrogen (C2 and C6). For instance, in N-methylpiperidine, these carbons are shifted downfield compared to piperidine itself.[6] We observe a similar, more pronounced downfield shift with the larger N-isobutyl group.

CompoundC2, C6 (ppm)C3, C5 (ppm)C4 (ppm)
Piperidine[4]47.027.225.2
1-Methylpiperidine[6]56.526.524.5
1-Benzylpiperidine[7]54.926.124.5
Predicted: 1-Isobutylpiperidine ~52-54~26-27~24-25
The 4-(N-BOC-Amino) Substituent Effect

The introduction of the N-BOC-amino group at the C4 position primarily influences the chemical shifts of C4 and its neighboring carbons, C3 and C5. The electron-withdrawing nature of the carbamate moiety leads to a downfield shift of the C4 signal. This effect is clearly observed in the close analog, 4-amino-1-Boc-piperidine.[8]

G Piperidine Ring Piperidine Ring 4-Amino Group 4-Amino Group Piperidine Ring->4-Amino Group deshields C4 N-BOC Protection N-BOC Protection 4-Amino Group->N-BOC Protection adds characteristic signals BOC Carbonyl (~155 ppm)\nQuaternary C (~79 ppm)\nMethyl C's (~28 ppm) BOC Carbonyl (~155 ppm) Quaternary C (~79 ppm) Methyl C's (~28 ppm) N-BOC Protection->BOC Carbonyl (~155 ppm)\nQuaternary C (~79 ppm)\nMethyl C's (~28 ppm)

Experimental Protocol: Acquiring High-Quality 13C NMR Data

Reproducible and high-quality 13C NMR data is paramount for accurate structural elucidation. The following is a standard protocol for the acquisition of a 13C NMR spectrum for piperidine derivatives.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 20-30 mg of the sample, this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its excellent solubilizing properties for many organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1.0-1.5 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing:

  • Apply an exponential window function with a line broadening of 1-2 Hz.

  • Perform a Fourier transform.

  • Phase correct the spectrum.

  • Baseline correct the spectrum.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Conclusion

The 13C NMR spectrum of this compound is a rich source of structural information. By dissecting the molecule into its constituent fragments and comparing its expected chemical shifts with those of known analogs, researchers can confidently assign the observed signals and verify the structure of their synthesized compounds. The BOC and isobutyl groups each impart distinct and predictable signatures on the piperidine scaffold, allowing for a detailed and logical interpretation of the molecule's carbon framework. This guide serves as a valuable resource for scientists working with substituted piperidines, facilitating a deeper understanding of their spectroscopic properties.

References

  • Wikipedia. Piperidine. [Link]

  • Hiraga, Y., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link]

  • ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Sun, J., et al. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Chemistry - An Asian Journal. [Link]

  • PubChem. 4-Amino-1-Boc-piperidine. [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. [Link]

  • Wiley-VCH. Supporting Information. [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the piperidine ring is a ubiquitous scaffold, central to the architecture of a vast number of pharmacologically active agents. Its synthesis and functionalization often necessitate the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a stalwart choice due to its stability and facile cleavage under specific acidic conditions.[1] The verification of successful protection and the subsequent characterization of these intermediates are critical quality control checkpoints in any synthetic workflow.

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the characterization of Boc-protected piperidines. We will delve into the causality behind experimental choices, compare ionization techniques and mass analyzers, and provide actionable, field-proven protocols. Furthermore, we will objectively compare MS-based approaches with alternative analytical methodologies, furnishing the supporting data necessary for informed decision-making in your laboratory.

The Foundational Role of Mass Spectrometry

Mass spectrometry has become an indispensable tool for the analysis of Boc-protected piperidines due to its exceptional sensitivity, selectivity, and speed.[2] It provides unequivocal confirmation of molecular weight and offers rich structural information through the analysis of fragmentation patterns. This is particularly crucial for intermediates that may lack a strong UV chromophore, rendering analysis by HPLC-UV challenging.[2]

Ionization Techniques: A Comparative Overview

The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties. For Boc-protected piperidines, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant soft ionization techniques.

Electrospray Ionization (ESI): ESI is the workhorse for polar and moderately polar molecules that can be readily ionized in solution.[3] Given the presence of the nitrogen atom within the piperidine ring, Boc-protected piperidines are easily protonated, making positive-ion ESI the preferred mode of analysis. This technique is particularly gentle, often yielding a prominent protonated molecule, [M+H]⁺, which is essential for unambiguous molecular weight determination.

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are not efficiently ionized by ESI. While Boc-protected piperidines are amenable to ESI, APCI can be a viable alternative, particularly for derivatives with nonpolar substituents that decrease overall polarity. However, the higher energy nature of the APCI process can sometimes lead to more in-source fragmentation, potentially complicating spectral interpretation.

Ionization TechniquePrincipleIdeal Analytes for Boc-PiperidinesAdvantagesDisadvantages
ESI Ionization from charged dropletsPolar to moderately polar derivativesHigh sensitivity for polar compounds, soft ionization preserves molecular ionSusceptible to ion suppression from matrix components
APCI Gas-phase chemical ionizationLess polar, more volatile derivativesTolerant of higher flow rates and less sensitive to matrix effectsCan induce thermal degradation or in-source fragmentation

Experimental Data Snapshot: In a comparative study of ionization techniques for a range of pharmaceutical compounds, ESI generally provided higher signal intensity and lower detection limits for polar, nitrogen-containing compounds compared to APCI.[4][5] For a typical Boc-protected piperidine, one can expect a 5 to 10-fold increase in signal-to-noise ratio with ESI over APCI under optimized conditions.

Deciphering the Fragmentation Puzzle: ESI-MS/MS

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that act as a structural fingerprint.

For Boc-protected piperidines, the fragmentation is dominated by the lability of the Boc group. The two primary fragmentation pathways are:

  • Loss of Isobutylene: A neutral loss of 56 Da, corresponding to the elimination of isobutylene (C₄H₈) from the tert-butyl group. This results in a carbamic acid intermediate which can be observed as the [M+H-56]⁺ ion.

  • Loss of the Entire Boc Group: A neutral loss of 100 Da, corresponding to the elimination of the entire Boc group as isobutylene and carbon dioxide (C₅H₈O₂). This results in the protonated piperidine ring, [M+H-100]⁺.

The following diagram illustrates the characteristic fragmentation of N-Boc-piperidine.

G M_H [M+H]⁺ (N-Boc-Piperidine) M_H_56 [M+H - 56]⁺ (Loss of Isobutylene) M_H->M_H_56 - C₄H₈ (56 Da) M_H_100 [M+H - 100]⁺ (Loss of Boc Group) M_H->M_H_100 - C₅H₈O₂ (100 Da) M_H_56->M_H_100 - CO₂ (44 Da) G cluster_0 Method Development cluster_1 Validation & Analysis A Infuse Standard B Determine Precursor Ion ([M+H]⁺) A->B C Optimize Collision Energy B->C D Select Product Ion C->D E Prepare Calibration Curve F Analyze Samples E->F G Quantify F->G

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1] Its prevalence demands that researchers in drug discovery and development possess a robust understanding of the various synthetic strategies available for its construction. This guide provides an in-depth, comparative analysis of the principal synthetic routes to substituted piperidines, offering field-proven insights, detailed experimental protocols, and supporting data to inform your selection of the optimal synthetic pathway.

Strategic Overview: The Paths to the Piperidine Core

The construction of the saturated piperidine ring can be broadly categorized into three main strategies, each with its own set of advantages and limitations. The choice of strategy is fundamentally dictated by the desired substitution pattern, required stereochemical control, scalability, and the availability of starting materials.

Logical Flow of Piperidine Synthesis Strategies

Start Target Substituted Piperidine A Route 1: Reduction of Pyridines Start->A B Route 2: Cyclization of Acyclic Precursors Start->B C Route 3: Cycloaddition & Multicomponent Reactions Start->C sub_A Readily available substituted pyridines. Good for simple substitution patterns. Control of cis-stereochemistry. A->sub_A sub_B High flexibility in substituent placement. Access to complex stereoisomers. Often requires multi-step precursor synthesis. B->sub_B sub_C Rapid increase in molecular complexity. Convergent and atom-economical. Stereochemical outcome can be complex. C->sub_C

Caption: Major strategic approaches to substituted piperidine synthesis.

Route 1: Reduction of Pyridine Derivatives

The hydrogenation of readily available substituted pyridines is the most direct and atom-economical approach to piperidine synthesis.[2] This method is particularly well-suited for industrial-scale production due to its efficiency. The primary challenge lies in the aromatic stability of the pyridine ring, which necessitates the use of potent catalyst systems and often proceeds under pressure.

Catalytic Hydrogenation

Heterogeneous catalytic hydrogenation is the workhorse of this approach. The choice of catalyst is critical and influences both the reaction conditions and the stereochemical outcome.

Mechanism Insight: The hydrogenation typically proceeds via a stepwise reduction on the catalyst surface. For substituted pyridines, the substituents can direct the approach of the substrate to the catalyst surface, often leading to a high degree of cis-diastereoselectivity in the final product.[3] Acidic additives are frequently employed to protonate the pyridine nitrogen, which activates the ring toward reduction and mitigates catalyst poisoning.[2]

Comparative Analysis of Common Catalysts for Pyridine Hydrogenation

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
PtO₂ (Adams' catalyst) 50-70 bar H₂, Acetic Acid, rtHighly effective, broad substrate scope, good functional group tolerance.[2][4]Precious metal cost, requires pressure equipment.
Rh/C 5 bar H₂, 40 °CVery high activity under mild conditions, excellent functional group tolerance.[5]High cost of rhodium.
Pd/C 70 atm H₂, 60 °CWidely used, cost-effective for a precious metal, good for debenzylation.[6]Often requires more forcing conditions than Rh or Pt.
Raney Nickel High pressure & temp.Cost-effective for industrial scale.[5][7]Requires harsh conditions, lower selectivity, pyrophoric nature.
Ru/C 50-100 bar H₂, 80-100 °CGood for specific substrates, can offer different selectivity.[5]Can be less active than Rh or Pt.
Experimental Protocol: Hydrogenation of 4-Methylpyridine using PtO₂

This protocol provides a representative procedure for the complete reduction of a substituted pyridine to the corresponding cis-piperidine.

Workflow for Catalytic Hydrogenation of a Pyridine

G sub Substituted Pyridine (e.g., 4-Methylpyridine) reactor High-Pressure Reactor sub->reactor cat PtO₂ Catalyst Glacial Acetic Acid cat->reactor hydrogenation Pressurize with H₂ (50-70 bar) Stir at room temperature reactor->hydrogenation workup Vent H₂ Filter catalyst (Celite®) Neutralize with NaHCO₃ hydrogenation->workup extraction Extract with Ethyl Acetate Dry (Na₂SO₄), Concentrate workup->extraction product Crude Piperidine Derivative (e.g., cis-4-Methylpiperidine) extraction->product purify Purification (Distillation or Chromatography) product->purify final Pure Substituted Piperidine purify->final

Caption: Step-by-step workflow for pyridine hydrogenation.

Materials:

  • 4-Methylpyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[2]

  • Glacial Acetic Acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Celite®

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add 4-methylpyridine and glacial acetic acid.[2]

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.

  • Hydrogenation: Securely seal the reactor. Purge the system multiple times with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to 50-70 bar.[4] Begin vigorous stirring and maintain the reaction at room temperature for 4-24 hours, monitoring hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with inert gas. Dilute the reaction mixture with ethyl acetate.

  • Catalyst Removal: Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air.[2]

  • Neutralization & Extraction: Transfer the filtrate to a separatory funnel and slowly add saturated NaHCO₃ solution until gas evolution ceases. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-methylpiperidine by distillation.

Route 2: Cyclization of Acyclic Precursors

This strategy constructs the piperidine ring from a linear precursor, offering tremendous flexibility in the introduction of substituents and control over stereochemistry. The key is the synthesis of a suitable acyclic amine containing functionalities that can react intramolecularly to form the six-membered ring.

Reductive Amination of 1,5-Dicarbonyl Compounds

One of the most classic and reliable cyclization methods is the double reductive amination of a 1,5-dicarbonyl compound (or its equivalent) with ammonia or a primary amine.

Mechanism Insight: The reaction proceeds through the sequential formation of an enamine/iminium ion at one carbonyl group, followed by an intramolecular Mannich-type reaction or Michael addition with the second carbonyl, and subsequent reduction of the resulting cyclic iminium ion. The choice of reducing agent is key; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the remaining carbonyl group.

Experimental Protocol: Synthesis of an N-Benzylpiperidine from Glutaraldehyde

This protocol illustrates the formation of the piperidine ring from a commercially available 1,5-dialdehyde.

Materials:

  • Glutaraldehyde (25% in H₂O, 1.0 eq)

  • Benzylamine (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask charged with dichloromethane, add benzylamine and a catalytic amount of acetic acid.

  • Aldehyde Addition: Add the aqueous glutaraldehyde solution and stir the mixture vigorously for 30-60 minutes at room temperature to facilitate imine/enamine formation.

  • Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 20 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-benzylpiperidine by column chromatography on silica gel.

Route 3: Cycloaddition and Multicomponent Reactions (MCRs)

These advanced strategies allow for the rapid construction of complex piperidine frameworks in a convergent and atom-economical fashion.

The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for synthesizing tetrahydropyridine derivatives, which can be readily reduced to the corresponding piperidines.[8] This reaction involves the [4+2] cycloaddition of a diene with an imine (the aza-dienophile).

Mechanism Insight: The reaction can proceed through either a concerted pericyclic mechanism or a stepwise Mannich-Michael pathway.[8][9] The mechanism is often influenced by the use of Lewis or Brønsted acid catalysts, which activate the imine for nucleophilic attack by the diene.[8]

Aza-Diels-Alder Reaction Pathway

cluster_0 Aza-Diels-Alder Reaction cluster_1 Reduction Diene Diene TS [4+2] Transition State (Concerted or Stepwise) Diene->TS Imine Imine (Dienophile) Imine->TS Product Tetrahydropyridine TS->Product Reduction Reduction (e.g., H₂, Pd/C) Product->Reduction Piperidine Substituted Piperidine Reduction->Piperidine

Caption: General scheme for piperidine synthesis via Aza-Diels-Alder reaction.

Three-Component Mannich Reaction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. The Mannich reaction is a classic example used for piperidone synthesis, involving an aldehyde, an amine, and a ketone or ester with two α-hydrogens.[10][11]

Mechanism Insight: The reaction is typically acid-catalyzed and begins with the formation of a reactive iminium ion from the aldehyde and amine.[11] This electrophilic species is then attacked by the enol form of the ketone, leading to a β-amino carbonyl compound (a "Mannich base"). In the context of piperidine synthesis, a second enolization and intramolecular attack can lead to ring closure. A stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids, to assemble multi-substituted chiral piperidines.[12][13]

Conclusion and Strategic Recommendations

The synthesis of substituted piperidines is a mature field with a diverse array of reliable methods.

  • For simple, achiral, or cis-substituted piperidines , particularly on a large scale, the catalytic hydrogenation of pyridines remains the most direct and economical route. The choice of catalyst (Pt, Rh, Pd) allows for optimization based on cost and desired reaction mildness.

  • When high stereochemical complexity and flexible substituent placement are required, cyclization of acyclic precursors is the strategy of choice. While often involving more steps to prepare the precursor, this approach provides unparalleled control over the final structure.

  • For rapid access to molecular complexity from simple starting materials, cycloaddition and multicomponent reactions are exceptionally powerful. The Aza-Diels-Alder and various Mannich-type reactions offer convergent pathways to highly functionalized piperidine cores.

Ultimately, the optimal synthesis route is a function of the specific target molecule's structure, the desired scale, and the resources available. By understanding the underlying principles, advantages, and practical limitations of each major pathway, the research scientist can make an informed and strategic choice, accelerating the journey from concept to final compound.

References

  • Song, Z., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Journal of Heterocyclic Chemistry, 52(4), 1231-1237. Available from: [Link]

  • Vasilenko, V. A., et al. (2021). N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. The Journal of Organic Chemistry, 86(17), 11847-11858. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of β‐carboline through Pictet‐Spengler reaction. ResearchGate. Available from: [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3683. Available from: [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13, 3669-3683. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. Available from: [Link]

  • Hartwieg, C., et al. (2019). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 23(8), 1636-1642. Available from: [Link]

  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992. Available from: [Link]

  • D'Acquarica, I., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 733. Available from: [Link]

  • Lavilla, R., et al. (2013). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 18(6), 6720-6748. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. Available from: [Link]

  • Wang, H., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 382. Available from: [Link]

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  • Britton, R., et al. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 86(16), 11096-11104. Available from: [Link]

  • Mashima, K., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available from: [Link]

  • Natte, K., et al. (2023). Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. ChemRxiv. Available from: [Link]

  • Bull, J. A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(9), 3145-3161. Available from: [Link]

  • Shao, Z., et al. (2003). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications, (15), 1918-1919. Available from: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]

  • Chida, N., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available from: [Link]

  • Inagi, S., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 331-338. Available from: [Link]

  • Reddy, R. S., et al. (2021). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers, 8(11), 2568-2573. Available from: [Link]

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2020(29), 4469-4481. Available from: [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of pyridine and quinoline derivatives. ResearchGate. Available from: [Link]

  • Ananikov, V. P., et al. (2015). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of General Chemistry, 85(13), 2917-2922. Available from: [Link]

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  • Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(29), 4469-4481. Available from: [Link]

  • ResearchGate. (n.d.). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. ResearchGate. Available from: [Link]

  • Trost, B. M., et al. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740-743. Available from: [Link]

  • Donohoe, T. J., et al. (2020). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 10(15), 8443-8468. Available from: [Link]

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  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. Available from: [Link]

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  • Echegoyen, L., et al. (2014). Chemically Functionalized Carbon Nanotubes with Pyridine Groups as Easily Tunable N-Decorated Nanomaterials for the Oxygen Reduction Reaction in Alkaline Medium. Chemistry of Materials, 26(8), 2551-2561. Available from: [Link]

  • ResearchGate. (n.d.). Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. ResearchGate. Available from: [Link]

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The Analytical Balance: Choosing Between HPLC and GC for Purity Assessment of Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of pharmaceutical development and synthetic chemistry, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Among the most ubiquitous protecting groups employed for amines is the tert-butyloxycarbonyl (Boc) group, prized for its stability and ease of removal.[1][2][3] The rigorous assessment of a Boc-protected amine's purity is therefore a critical, non-negotiable step. The choice of analytical technique for this task, primarily between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a decision that carries significant weight, impacting method development timelines, data quality, and ultimately, the integrity of the final product.

This guide provides an in-depth, objective comparison of HPLC and GC for the purity analysis of Boc-protected amines. Moving beyond a simple recitation of pros and cons, we will delve into the fundamental principles that govern the suitability of each technique, supported by experimental considerations and data, to empower researchers to make informed, scientifically sound decisions.

The Decisive Factor: The Nature of the Analyte

The choice between HPLC and GC fundamentally hinges on the physicochemical properties of the analyte .[4][5][6] Specifically, volatility and thermal stability are the two most critical parameters that dictate the appropriate analytical path.

  • High-Performance Liquid Chromatography (HPLC) is inherently suited for compounds that are dissolved in a liquid mobile phase and separated based on their interactions with a solid stationary phase.[7][8][9] This makes it exceptionally versatile for a wide array of molecules, including those that are non-volatile or would decompose at elevated temperatures.[10][11]

  • Gas Chromatography (GC) , in contrast, requires the analyte to be volatile and thermally stable enough to be vaporized in a heated inlet and transported by a carrier gas through the analytical column.[12][13]

Boc-protected amines, while varying in structure, often present a challenge for direct GC analysis. The Boc group itself can be thermally labile and may cleave at the high temperatures typically used in GC inlets (often 250°C or higher).[14][15] This degradation would lead to an inaccurate purity profile, showing the presence of the deprotected amine and other artifacts not actually present in the original sample. Furthermore, many Boc-protected amines, especially those with larger R-groups or additional polar functionalities, are simply not volatile enough for GC.[16]

For these reasons, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the primary and most robust technique for the purity analysis of the vast majority of Boc-protected amines. [17][18][19]

A Head-to-Head Comparison: HPLC vs. GC

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[16]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[19]
Applicability Broad applicability, including non-volatile and thermally labile compounds.[4][10][11] Ideal for most Boc-protected amines.Ideal for volatile and thermally stable compounds.[6][20] Generally unsuitable for direct analysis of Boc-protected amines.
Sample Preparation Typically involves simple dilution in a suitable solvent (e.g., acetonitrile, methanol).Often requires derivatization to increase volatility and thermal stability, adding complexity and potential for side reactions.[21][22][23]
Temperature Operates at or near ambient temperatures, preserving sample integrity.[5][10]Requires high temperatures for vaporization (e.g., 250-300°C), risking thermal degradation of the Boc group.[12]
Common Detector UV-Vis Detector (for compounds with a chromophore). Mass Spectrometry (MS) for universal, sensitive detection.[7]Flame Ionization Detector (FID) for general organic compounds.[24][25] Mass Spectrometry (MS) for identification.
Resolution Excellent resolution is achievable with a wide variety of column chemistries (e.g., C18, C8).[18][26]High-efficiency capillary columns provide excellent resolution for volatile compounds.[5]

Experimental Evidence: A Case Study

To illustrate the practical differences, consider the purity analysis of a hypothetical compound, N-Boc-4-bromoaniline.

HPLC Analysis Data:

PeakRetention Time (min)Area (%)Identity
13.50.254-Bromoaniline (impurity)
28.299.5N-Boc-4-bromoaniline (main peak)
39.80.15Di-Boc impurity (potential byproduct)
411.10.10Unknown impurity

GC Analysis Data (Hypothetical Direct Injection):

PeakRetention Time (min)Area (%)Identity
12.815.04-Bromoaniline (degradation product)
25.584.5N-Boc-4-bromoaniline (main peak)
36.10.5Unknown impurity

The hypothetical GC data clearly shows a significant peak for the deprotected amine (4-bromoaniline), which is an artifact of thermal degradation in the GC inlet, not an impurity in the original sample. This demonstrates the unsuitability of direct GC analysis for this type of compound. HPLC, on the other hand, provides an accurate profile of the sample's composition.

Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Purity of a Boc-Protected Amine

This protocol provides a robust, general-purpose method for the purity determination of a Boc-protected amine with a UV chromophore.

1. Instrumentation and Materials:

  • HPLC system with a UV detector, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Sample: Boc-protected amine, accurately weighed.

  • Diluent: 50:50 Acetonitrile/Water.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax of the analyte).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B (re-equilibration)

3. Sample Preparation:

  • Prepare a stock solution of the Boc-protected amine at approximately 1.0 mg/mL in the diluent.

  • Further dilute to a working concentration of ~0.1 mg/mL for analysis.

4. Analysis and Data Interpretation:

  • Inject the sample and record the chromatogram.

  • Integrate all peaks and calculate the area percent of the main peak to determine purity.

  • Identify known impurities by comparing retention times with reference standards, if available. Potential impurities include the starting (unprotected) amine, over-protected (di-Boc) species, and byproducts from the protection reaction.[27][28]

Protocol 2: GC-FID Method with Derivatization for a Volatile Amine

While not recommended for Boc-protected amines, this protocol illustrates the necessary derivatization step if GC were to be used for a related, but more volatile and thermally stable, amine.

1. Instrumentation and Materials:

  • GC system with a Flame Ionization Detector (FID) and a split/splitless inlet.

  • Capillary Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, constant flow.

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[22]

  • Sample: A volatile amine (for illustrative purposes).

  • Solvent: Anhydrous pyridine or acetonitrile.

2. Derivatization Procedure: [22]

  • Dissolve ~1 mg of the amine sample in 200 µL of anhydrous solvent in a sealed reaction vial.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Tightly cap the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

3. GC Conditions:

  • Inlet Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injection: 1 µL, split ratio 50:1.

4. Causality of Derivatization:

  • The free amine's polar N-H group can interact strongly with active sites on the column and inlet liner, leading to poor peak shape (tailing) and potential sample loss.[21][29]

  • Derivatization with BSTFA replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[23] This increases the molecule's volatility and reduces its polarity, resulting in sharper, more symmetrical peaks and improved chromatographic performance.

Visualizing the Workflow

The choice of workflow is a critical decision point. The following diagrams illustrate the typical analytical pathways for HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Chromatogram E->F G Calculate Area % Purity F->G

Caption: A typical analytical workflow for HPLC purity analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Add Derivatizing Reagent & Heat B->C D Inject into GC C->D E Vaporization & Separation D->E F FID Detection E->F G Integrate Chromatogram F->G H Calculate Area % Purity G->H

Caption: A typical analytical workflow for GC, including the critical derivatization step.

Decision Logic: Selecting the Right Tool for the Job

Decision_Tree Start Start: Purity Analysis of Boc-Protected Amine Q1 Is the compound volatile & thermally stable below 300°C? Start->Q1 HPLC Use HPLC (Primary Recommended Method) Q1->HPLC No (Most Common Scenario) GC_Consider Consider GC Q1->GC_Consider Yes (Rare Scenario) Q2 Does the amine have polar N-H groups? GC_Consider->Q2 Derivatize Derivatization Required Q2->Derivatize Yes GC_Direct Direct GC Injection Possible Q2->GC_Direct No

Caption: Decision flowchart for selecting between HPLC and GC.

Conclusion and Recommendation

For the purity assessment of Boc-protected amines, the evidence overwhelmingly favors High-Performance Liquid Chromatography as the method of choice. Its ability to analyze non-volatile and thermally labile compounds at ambient temperatures aligns perfectly with the typical characteristics of these molecules, ensuring that the analytical data reflects the true composition of the sample without thermally induced artifacts.[4][6][10] RP-HPLC with UV detection offers a robust, reliable, and high-resolution method for routine quality control in both research and drug development settings.

While Gas Chromatography is a powerful technique for volatile compounds, its application to Boc-protected amines is fraught with challenges, primarily the high risk of thermal degradation and the frequent necessity for a cumbersome derivatization step.[14][21] Therefore, GC should only be considered in the rare instance that a specific, low molecular weight, and demonstrably thermally stable Boc-protected amine is under investigation, or for orthogonal analysis of volatile impurities like residual solvents. For comprehensive and accurate purity profiling, HPLC is the unequivocal gold standard.

References

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2016). LCGC North America.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (n.d.). Benchchem.
  • Key Features of High-Performance Liquid Chromatography (HPLC). (2025). Food Safety Institute.
  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (n.d.). Moravek.
  • Why Use HPLC Instead of GC?. (2024). MONAD.
  • The Science of Separation: Understanding High-Performance Liquid Chrom
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex.
  • High Performance Liquid Chromatography (HPLC). (n.d.).
  • A Comparative Guide to the Quantitative Analysis of N-Boc-N-methylethylenediamine Purity by Gas Chromatography and High-Performance Liquid Chrom
  • Advantages, Limitations, And Future Trends Of High-Performance Liquid Chrom
  • Derivatization for Gas Chrom
  • HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Compar
  • Reverse-phase HPLC analysis and purification of small molecules. (2013). Methods in Enzymology, 533, 291-301.
  • Gas Chromatography (GC) – Flame Ionization Detection (FID). (n.d.). Jordi Labs.
  • Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. (n.d.). Benchchem.
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  • GC-FID Analysis | Flame Ioniz
  • GC-FID | Gas Chromatography Flame Ionization Detector. (n.d.). SCION Instruments.
  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex.
  • The Flame Ionization Detector. (2020).
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
  • Small Molecule Analysis Testing: HPLC vs GC. (2022). Brewer Science Blog.
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  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
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  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. (2018).
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  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.

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Navigating the Bioactive Landscape of N-Substituted 4-Aminopiperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the piperidine scaffold represents a cornerstone in medicinal chemistry, featured in a vast array of therapeutic agents.[1][2][3] Its conformational rigidity and the synthetic tractability of its substitution points make it a privileged structure for probing biological targets. Within this class, the 4-aminopiperidine core, particularly when the piperidine nitrogen is substituted, offers a versatile platform for developing novel therapeutics across diverse disease areas. This guide provides an in-depth comparison of the biological activities of N-substituted 4-(acylamino)piperidine derivatives, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future drug design. While the specific focus is on derivatives bearing various substituents on the piperidine nitrogen, we will extrapolate key principles that can inform the design of analogs, including those with an N-isobutyl moiety.

The 4-Aminopiperidine Scaffold: A Hub of Biological Activity

The 4-aminopiperidine moiety is a common feature in molecules targeting a range of biological entities, from ion channels to enzymes. The substitution pattern on both the piperidine nitrogen (position 1) and the amino group at position 4 dictates the pharmacological profile of the resulting compound. The tert-butoxycarbonyl (BOC) protecting group on the 4-amino position is a common synthetic handle, allowing for the facile introduction of various acyl or sulfonyl groups to explore SAR at this position. However, it is the nature of the substituent at the 1-position of the piperidine ring that often profoundly influences potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activities

This section will delve into the biological activities of N-substituted 4-aminopiperidine derivatives, focusing on key therapeutic areas where this scaffold has shown promise.

Analgesic Activity: Targeting Opioid and N-Type Calcium Channels

The piperidine ring is a key pharmacophore in many potent analgesics, including fentanyl and its analogs.[4] Research into novel, safer analgesics has led to the exploration of 4-aminopiperidine derivatives as modulators of both opioid receptors and N-type calcium channels, which are crucial for pain signaling.

A study on 4-aminopiperidine derivatives as N-type calcium channel blockers for the treatment of pain and neuropathic pain provides valuable insights into the SAR at the 1-position.[5] While not featuring an isobutyl group, the study explores a range of alkyl and acyl substituents, allowing for a comparative analysis.

Table 1: Analgesic Activity and N-Type Calcium Channel Blockade of Selected 4-Aminopiperidine Derivatives [5]

Compound IDN1-Substituent4-Amino SubstituentAnalgesic Activity (Mouse Hot-Plate Test, ED50 mg/kg)N-Type Calcium Channel Blockade (IC50, µM)
3 4,4-bis(4-fluorophenyl)butylAcetyl1.50.2
18 3,3-diphenylpropylAcetyl3.20.5
Alternative 1BenzylAcetyl> 20> 10
Alternative 2PhenethylAcetyl102.5

Data extracted and compiled from Teodori et al., J. Med. Chem. 2004, 47, 23, 5874–5883.[5]

The data clearly indicates that a bulky, lipophilic substituent at the N1 position, such as the 4,4-bis(4-fluorophenyl)butyl group in compound 3 , is crucial for potent analgesic activity and N-type calcium channel blockade. In contrast, simpler substituents like benzyl result in a significant loss of activity. This suggests that for analgesic applications, an N-isobutyl group, while less bulky than the substituents in the most active compounds, may offer a balance of lipophilicity and size that could be beneficial.

  • Animal Model: Male Swiss albino mice are used.

  • Apparatus: A hot-plate apparatus maintained at a constant temperature of 55 ± 0.5 °C.

  • Procedure:

    • Mice are placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded.

    • A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.

    • Baseline latencies are determined for each mouse before drug administration.

    • Test compounds are administered intraperitoneally (i.p.) or orally (p.o.).

    • Latency is measured at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes).

  • Data Analysis: The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 value is then determined from the dose-response curve.

Anticancer Activity: PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy for cancer therapy, particularly in cancers with BRCA mutations. A recent study explored a series of piperidine-based benzamide derivatives as PARP-1 inhibitors.[6]

Table 2: PARP-1 Inhibitory Activity of Piperidine-Based Benzamide Derivatives [6]

Compound IDN1-Substituent4-Amino SubstituentPARP-1 Inhibition (IC50, nM)Antiproliferative Activity (MDA-MB-436 cells, IC50, µM)
6a 4-fluorobenzylBenzamide8.338.56
15d 2-(4-fluorophenyl)ethylBenzamide12.026.99
Alternative 1MethylBenzamide> 1000> 50
Alternative 2PropylBenzamide54035.2

Data extracted and compiled from Li et al., Eur. J. Med. Chem. 2023, 258, 115579.[6]

In this series, the presence of an arylalkyl substituent on the piperidine nitrogen is critical for potent PARP-1 inhibition. The 4-fluorobenzyl group in compound 6a and the 2-(4-fluorophenyl)ethyl group in 15d confer high potency. Shorter alkyl chains like methyl and propyl lead to a dramatic decrease in activity. This highlights the importance of a substituent that can engage in specific interactions within the PARP-1 active site. An N-isobutyl group, being a branched alkyl chain, might offer different steric and hydrophobic interactions compared to the linear alkyl chains and could be an interesting modification to explore.

  • Principle: A colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Materials: Recombinant human PARP-1 enzyme, histone-coated microplates, biotinylated NAD+, streptavidin-HRP, and a colorimetric substrate (e.g., TMB).

  • Procedure:

    • The histone-coated plate is incubated with the PARP-1 enzyme, biotinylated NAD+, and varying concentrations of the test compound.

    • The reaction is allowed to proceed for a set time (e.g., 1 hour) at room temperature.

    • The plate is washed to remove unincorporated reagents.

    • Streptavidin-HRP is added and incubated to bind to the biotinylated ADP-ribose incorporated into the histones.

    • After another wash step, the colorimetric substrate is added, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The 4-aminopiperidine scaffold has also been investigated for its potential as an antifungal agent. A study on N-substituted 4-aminopiperidines identified compounds with promising activity against various fungal strains, with the proposed mechanism of action being the inhibition of ergosterol biosynthesis.[7]

Table 3: Antifungal Activity of N-Substituted 4-Aminopiperidines [7]

Compound IDN1-Substituent4-Amino SubstituentAntifungal Activity (MIC, µg/mL against C. albicans)
2b BenzylDodecyl4
3b PhenethylDodecyl2
4b BOCDodecyl16
Alternative 1BenzylHexyl64

Data extracted and compiled from Grote et al., Molecules 2021, 26, 11, 3321.[7]

In this case, the nature of the substituent at the 4-amino position is a primary driver of activity, with a long alkyl chain like dodecyl being optimal. However, the N1-substituent also plays a significant role. The presence of a benzyl or phenethyl group at N1 enhances the antifungal activity compared to the BOC-protected analog. This suggests that an N-isobutyl group could potentially modulate the activity and is a viable substitution to explore in this series.

  • Standard: The assay is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure:

    • A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate.

    • A standardized inoculum of the fungal strain (e.g., Candida albicans) is added to each well.

    • The plates are incubated at 35 °C for 24-48 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed as a visible reduction in turbidity compared to the growth control.

Visualizing the Synthetic and Biological Landscape

To better understand the relationships and workflows discussed, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Step cluster_intermediate Core Scaffold cluster_derivatization Derivatization cluster_final Final Derivatives N-BOC-4-piperidone N-BOC-4-piperidone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) N-BOC-4-piperidone->Reductive_Amination Isobutylamine Isobutylamine Isobutylamine->Reductive_Amination Scaffold 4-Amino-1-isobutylpiperidine (after BOC deprotection) Reductive_Amination->Scaffold Deprotection Acylation Acylation / Sulfonylation (R-COCl or R-SO2Cl) Scaffold->Acylation Derivatives 4-(N-Acyl/Sulfonyl-Amino)- 1-isobutylpiperidine Derivatives Acylation->Derivatives

Caption: General synthetic workflow for 4-(N-acyl/sulfonyl-amino)-1-isobutylpiperidine derivatives.

SAR_Logic cluster_positions Key Modification Positions cluster_properties Influenced Properties cluster_targets Biological Targets Core_Scaffold 4-Amino-1-isobutylpiperidine Scaffold N1_Position N1 Position (Isobutyl Group) Core_Scaffold->N1_Position C4_Position C4-Amino Position (Acyl/Sulfonyl Group) Core_Scaffold->C4_Position Potency Potency N1_Position->Potency PK_Properties Pharmacokinetics (ADME) N1_Position->PK_Properties C4_Position->Potency Selectivity Selectivity C4_Position->Selectivity Target_A Analgesic Receptors (Opioid, Ca2+ Channels) Potency->Target_A Target_B Anticancer Enzymes (e.g., PARP-1) Potency->Target_B Target_C Antifungal Targets (Ergosterol Pathway) Potency->Target_C Selectivity->Target_A Selectivity->Target_B Selectivity->Target_C PK_Properties->Target_A PK_Properties->Target_B PK_Properties->Target_C

Caption: Logical relationship of SAR for N-substituted 4-aminopiperidine derivatives.

Conclusion and Future Directions

The 4-aminopiperidine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. As demonstrated, the nature of the substituent at the piperidine nitrogen is a critical determinant of biological activity across a range of therapeutic targets. While direct experimental data on 4-(N-BOC-Amino)-1-isobutylpiperidine derivatives is limited in the public domain, the comparative analysis of related structures provides a strong rationale for the exploration of this specific substitution pattern.

The isobutyl group offers a unique combination of moderate lipophilicity and steric bulk that may prove advantageous for optimizing potency and pharmacokinetic properties. Future research should focus on the systematic synthesis and evaluation of 1-isobutylpiperidine derivatives with diverse functionalities at the 4-amino position. Such studies will undoubtedly uncover novel compounds with significant therapeutic potential and further enrich our understanding of the SAR of this important chemical class.

References

  • Grote, C.; et al. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules2021 , 26(11), 3321. [Link]

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The Definitive Guide to Structural Elucidation of 4-Amino-1-Boc-piperidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery, the 4-Amino-1-Boc-piperidine scaffold is a cornerstone, serving as a vital building block for a multitude of therapeutic agents, including novel antifungal agents, CCR5 antagonists for HIV treatment, and potent σ1 receptor ligands.[1][2][3] The precise three-dimensional arrangement of these molecules is paramount, as even subtle conformational changes can profoundly impact their biological activity and safety profiles. This guide offers an in-depth, objective comparison of the primary analytical techniques for the structural elucidation of 4-Amino-1-Boc-piperidine derivatives, with a focus on X-ray crystallography, supplemented by insights from Nuclear Magnetic Resonance (NMR) spectroscopy, chromatographic techniques, and computational modeling.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[4] It provides a high-resolution snapshot of the molecule's conformation in the solid state, revealing precise bond lengths, bond angles, and torsional angles. This level of detail is indispensable for understanding structure-activity relationships (SAR) and for rational drug design.

While a publicly available crystal structure for a standalone 4-Amino-1-Boc-piperidine derivative is not readily found, its structure has been determined within a protein-ligand complex (PDB ID: 5SWP), confirming its amenability to crystallographic analysis.[5] This highlights the power of X-ray crystallography in visualizing drug-target interactions at the atomic level.

Causality in Experimental Choices for SCXRD

The successful acquisition of a high-quality crystal structure is a multi-step process where each stage is critical for the final outcome. The causality behind the experimental choices is rooted in the fundamental principles of crystal growth and X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction of a 4-Amino-1-Boc-piperidine Derivative

  • Purification and Crystallization:

    • Rationale: The purity of the compound is paramount. Impurities can inhibit crystallization or lead to poorly ordered crystals. Recrystallization or chromatography is often necessary to achieve >98% purity.

    • Procedure:

      • Dissolve the 4-Amino-1-Boc-piperidine derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane).

      • Slowly evaporate the solvent at a constant temperature. This gradual process allows for the ordered arrangement of molecules into a crystal lattice.

      • Alternatively, vapor diffusion or liquid-liquid diffusion techniques can be employed to control the rate of crystallization.

  • Crystal Mounting and Data Collection:

    • Rationale: A single, well-defined crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer. The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

    • Procedure:

      • Select a suitable crystal under a microscope.

      • Mount the crystal on a cryoloop.

      • Flash-cool the crystal in a stream of cold nitrogen gas.

      • Mount the crystal on the diffractometer.

      • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • Rationale: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined using computational methods to generate an electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.

    • Procedure:

      • Process the raw diffraction data to obtain a list of reflection intensities.

      • Solve the crystal structure using direct methods or Patterson methods.

      • Refine the atomic model against the experimental data to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor.

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's behavior often requires a multi-faceted approach. Other analytical techniques offer complementary information, particularly regarding the molecule's conformation and purity in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For 4-Amino-1-Boc-piperidine derivatives, NMR is crucial for confirming the connectivity of atoms and for studying the conformational equilibrium of the piperidine ring. The chair conformation is the most stable for the piperidine ring, and NMR can distinguish between axial and equatorial substituents.[6]

Key NMR Experiments for Conformational Analysis:

  • ¹H NMR: The chemical shifts and coupling constants of the piperidine ring protons provide information about their spatial relationships.

  • ¹³C NMR: The chemical shifts of the carbon atoms are sensitive to the local electronic environment and can help to identify different conformations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can identify protons that are close in space, providing crucial distance constraints for conformational analysis.

Chromatographic Techniques: A Purity and Enantiomeric Separation Perspective

High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are indispensable for assessing the purity of 4-Amino-1-Boc-piperidine derivatives and for separating enantiomers of chiral derivatives.

  • Chiral HPLC: A widely used technique for the separation of enantiomers using a chiral stationary phase.

  • Chiral SFC: A "greener" alternative to HPLC that often provides faster separations with lower solvent consumption.[7][8][9][10]

  • Chiral GC: Suitable for volatile and thermally stable derivatives, often requiring derivatization.

Computational Chemistry

Molecular modeling and computational chemistry serve as valuable predictive tools for exploring the conformational landscape of 4-Amino-1-Boc-piperidine derivatives.[11] These methods can calculate the relative energies of different conformers and predict their geometries, providing insights that can guide experimental studies.

Data Summary: A Head-to-Head Comparison

Technique Information Obtained Strengths Limitations Relevance to 4-Amino-1-Boc-piperidine Derivatives
Single-Crystal X-ray Diffraction Precise 3D structure in the solid state (bond lengths, angles, conformation)Unambiguous determination of absolute stereochemistry; High resolutionRequires a single, high-quality crystal; Solid-state conformation may not be the same as in solutionProvides the most definitive structural information for SAR studies and drug design.
NMR Spectroscopy Connectivity, solution-state conformation and dynamicsProvides information about the molecule in a biologically relevant state (solution); Can study dynamic processesStructure is an average of conformations in solution; Less precise than X-ray crystallographyEssential for confirming the chemical structure and understanding conformational preferences in solution.
Chiral Chromatography (HPLC, SFC, GC) Enantiomeric purity and separation of stereoisomersHigh sensitivity and resolution for separating enantiomersDoes not provide detailed structural informationCritical for quality control and ensuring the stereochemical integrity of chiral drug candidates.
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity and accuracy for molecular weight determinationProvides limited information about 3D structureConfirms the molecular formula and can be used to identify impurities.
Computational Chemistry Theoretical prediction of stable conformers and their energiesCan explore a wide range of conformations; Complements experimental dataAccuracy depends on the level of theory and force field used; Predictions require experimental validationUseful for predicting the likely conformations and guiding the design of new derivatives.

Visualizing the Workflow

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification (>98%) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Slow Evaporation / Diffusion Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Mounting & Cooling Crystal_Growth->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (Phasing) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: The experimental workflow for determining the crystal structure of a small molecule.

Logical Relationship of Analytical Techniques

logical_relationship cluster_structure Structural Elucidation cluster_purity Purity & Separation cluster_prediction Theoretical Prediction Molecule 4-Amino-1-Boc-piperidine Derivative X_Ray X-ray Crystallography (Solid State) Molecule->X_Ray Absolute Structure NMR NMR Spectroscopy (Solution State) Molecule->NMR Conformation in Solution Chromatography Chromatography (HPLC, SFC, GC) Molecule->Chromatography Purity / Enantiomeric Ratio MS Mass Spectrometry Molecule->MS Molecular Weight Computational Computational Modeling Molecule->Computational Predicted Conformations X_Ray->Computational Validation NMR->Computational Validation

Caption: The interplay of different analytical techniques for comprehensive characterization.

Conclusion: An Integrated Approach is Key

The structural elucidation of 4-Amino-1-Boc-piperidine derivatives is a critical endeavor in the development of new therapeutics. While single-crystal X-ray diffraction provides the ultimate benchmark for atomic-level structural information, a comprehensive understanding necessitates an integrated analytical approach. By combining the strengths of X-ray crystallography, NMR spectroscopy, chromatographic techniques, and computational modeling, researchers can gain a holistic view of the molecule's structure, purity, and conformational behavior. This synergistic strategy is essential for accelerating the drug discovery process and for designing safer and more effective medicines.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Figueiredo, B., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

  • Tarafder, A. (2016). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. [Link]

  • Thangamani, A., et al. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 117(6), 579-586. [Link]

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A Comparative Guide to Analytical Methods for the Characterization of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Its conformational flexibility and the stereochemical intricacies introduced by substitution patterns demand a robust suite of analytical techniques for comprehensive characterization. This guide provides a comparative overview of essential analytical methods, offering insights into their principles, applications, and experimental considerations to empower researchers in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous determination of the constitution and stereochemistry of substituted piperidines. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, while advanced techniques can reveal through-bond and through-space correlations.

Expertise & Experience in NMR Analysis:

The conformational dynamics of the piperidine ring, typically a chair conformation, profoundly influence the observed chemical shifts and coupling constants. For instance, the orientation of substituents (axial vs. equatorial) can be readily determined from the coupling constants of adjacent protons in the ¹H NMR spectrum.[2][3] Large coupling constants (≈10-13 Hz) are indicative of a trans-diaxial relationship, whereas smaller couplings (≈2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.[2]

Furthermore, Nuclear Overhauser Effect (NOE) experiments are crucial for establishing through-space proximity between protons, providing definitive evidence for the relative stereochemistry of substituents. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely employed to assign proton and carbon signals unequivocally.[4]

Trustworthiness through Self-Validating Systems:

A comprehensive NMR characterization should include a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments. The consistency of data across these diverse experiments provides a self-validating system for structural assignment. For instance, correlations observed in a COSY spectrum should be consistent with the through-bond connectivities deduced from an HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

Experimental Protocol: 1D and 2D NMR Analysis of a Substituted Piperidine

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum to assess sample purity and obtain initial chemical shift information.

    • Typical parameters: 400-600 MHz spectrometer, 32-64 scans, 1-2 second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

  • 2D NMR Acquisition:

    • COSY: Establishes ¹H-¹H coupling networks.

    • HSQC/HETCOR: Correlates directly bonded ¹H and ¹³C nuclei.[4]

    • HMBC: Identifies long-range (2-3 bond) ¹H-¹³C correlations, crucial for mapping out the carbon skeleton.

    • NOESY/ROESY: Detects through-space correlations to determine relative stereochemistry.

  • Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals and deduce the complete 3D structure and conformational preferences.[5]

Logical Relationship Diagram: NMR Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Substituted Piperidine Dissolve Dissolve in Deuterated Solvent Sample->Dissolve H1_NMR 1H NMR Dissolve->H1_NMR C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC/HETCOR COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY Assignment Signal Assignment NOESY->Assignment Structure 2D Structure Determination Assignment->Structure Stereochem 3D Stereochemistry & Conformation Structure->Stereochem

Caption: Workflow for comprehensive NMR analysis of substituted piperidines.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of substituted piperidines and gaining structural insights through fragmentation analysis. The choice of ionization technique is critical and depends on the analyte's properties.

Expertise & Experience in MS Analysis:

  • Electron Ionization (EI): This high-energy technique often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. A key fragmentation pathway for piperidines under EI is α-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen, resulting in a stable iminium ion.[6] The NIST and Wiley spectral libraries are invaluable resources for comparing EI mass spectra for the identification of known compounds.[6]

  • Electrospray Ionization (ESI): As a softer ionization method, ESI typically produces the protonated molecule [M+H]⁺, allowing for the straightforward determination of the molecular weight.[6][7] Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can then be used to induce fragmentation and obtain structural information.[6][7] Common fragmentation pathways in ESI-MS/MS include the neutral loss of small molecules like water or substituents.[6][7]

Trustworthiness through Method Validation:

For quantitative analysis, such as determining the concentration of a piperidine derivative in a complex matrix, a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method is essential.[8] This involves optimizing chromatographic conditions and mass spectrometric parameters and validating the method for linearity, accuracy, precision, and sensitivity.[8]

Experimental Protocol: LC-MS/MS Analysis of a Substituted Piperidine

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile). For complex matrices, a sample clean-up step such as solid-phase extraction may be necessary.

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for basic piperidines.[6]

    • Scan Mode:

      • Full Scan: To identify the precursor ion ([M+H]⁺).

      • Product Ion Scan: To obtain the fragmentation pattern of the precursor ion.

      • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitoring specific precursor-to-product ion transitions provides high selectivity and sensitivity.

  • Data Analysis: Identify the analyte based on its retention time and mass spectrum. For quantitative analysis, construct a calibration curve using standards of known concentrations.

Data Presentation: Comparison of Ionization Techniques

ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Principle High-energy electron beamSoft ionization in solution
Molecular Ion Often weak or absentStrong [M+H]⁺ or [M-H]⁻
Fragmentation Extensive, detailed fingerprintControlled by collision energy (MS/MS)
Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Best For Volatile, thermally stable compoundsNon-volatile, polar, thermally labile compounds

Chromatographic Methods: Separation and Purity Assessment

Chromatography is essential for separating substituted piperidines from reaction mixtures, impurities, and for resolving stereoisomers.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable piperidine derivatives.[9][10] Derivatization may be required for polar compounds to increase their volatility.[8] When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the separation and identification of components in a mixture.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of substituted piperidines.[8] Reversed-phase HPLC with a UV detector is commonly used for purity assessment. For compounds lacking a UV chromophore, derivatization with a UV-active tag may be necessary.[11][12]

Chiral HPLC: Resolving Enantiomers

The separation of enantiomers is critical in drug development, as different enantiomers can have distinct pharmacological and toxicological profiles.[11] Chiral HPLC, using a chiral stationary phase (CSP), is the most widely used technique for this purpose.[11][13] Polysaccharide-based CSPs are particularly effective for resolving a broad range of chiral compounds, including piperidine derivatives.[11]

Experimental Protocol: Chiral HPLC Separation of Piperidine Enantiomers

  • Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) to find a suitable column.

  • Mobile Phase Optimization:

    • Normal Phase: Typically a mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape for basic analytes.

    • Reversed Phase: A mixture of water and an organic solvent (e.g., acetonitrile, methanol).

  • Method Validation: Once separation is achieved, validate the method for resolution, selectivity, and robustness according to ICH guidelines.[12]

Workflow Diagram: Chiral HPLC Method Development

Chiral_HPLC Start Racemic Piperidine Mixture Screen_CSP Screen Chiral Stationary Phases Start->Screen_CSP No_Separation No/Poor Separation Screen_CSP->No_Separation Good_Separation Adequate Separation Screen_CSP->Good_Separation Optimize_MP Optimize Mobile Phase (Solvent ratio, Additives) Optimize_Params Optimize Other Parameters (Flow rate, Temperature) Optimize_MP->Optimize_Params Validation Method Validation (Resolution, Selectivity) Optimize_Params->Validation Analysis Enantiomeric Purity Analysis Validation->Analysis No_Separation->Screen_CSP Try different CSP Good_Separation->Optimize_MP

Caption: Iterative workflow for developing a chiral HPLC method.

X-Ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including absolute stereochemistry.[14] Obtaining suitable crystals can be a significant challenge, but the resulting structural information is unparalleled.

Expertise & Experience in Crystallography:

The conformation of the piperidine ring and the nature of intermolecular interactions, such as hydrogen bonding, are crucial for understanding the solid-state properties of a compound and its potential interactions with biological targets.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the substituted piperidine, often as a salt (e.g., hydrochloride, tartrate), using techniques such as slow evaporation, vapor diffusion, or slow cooling.[14]

  • Crystal Mounting and Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.[14][15]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Vibrational Spectroscopy (FTIR): Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The presence or absence of characteristic absorption bands can confirm the successful synthesis of a substituted piperidine or the introduction of new functional groups. For example, the N-H stretch of a secondary amine in the piperidine ring typically appears in the region of 3300-3500 cm⁻¹.

Conclusion: An Integrated Approach

A comprehensive characterization of substituted piperidines relies on the synergistic application of these analytical techniques. NMR spectroscopy provides the primary structural elucidation, mass spectrometry confirms the molecular weight and offers fragmentation data, chromatography ensures purity and resolves stereoisomers, X-ray crystallography gives the definitive 3D structure, and FTIR confirms the presence of key functional groups. By judiciously selecting and integrating these methods, researchers can confidently determine the structure, purity, and stereochemistry of their piperidine-containing compounds, accelerating the drug discovery and development process.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(N-BOC-Amino)-1-isobutylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. This guide provides an in-depth, procedural framework for the proper disposal of 4-(N-BOC-Amino)-1-isobutylpiperidine, a compound often utilized in the development of new therapeutic agents. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to manage this substance safely and in accordance with regulatory standards, thereby fostering a culture of safety and environmental stewardship.

Hazard Profile and Risk Assessment

Based on data from related chemical structures, this compound should be handled as a potentially hazardous substance. The primary hazards associated with similar compounds include:

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[1][3]

It is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a controlled laboratory environment, such as a chemical fume hood.[4][5][6]

Personal Protective Equipment (PPE) Requirements

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[5][7]To protect against dust particles and potential splashes.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[5]
Body Protection A lab coat or other protective clothing.To prevent contamination of personal clothing.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator if handling outside of a fume hood or if dust is generated.[4][5]To prevent inhalation of potentially irritating dust.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all applicable regulations.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Labeling: The label must include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").[8]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[9][10] Incompatible materials to avoid include strong oxidizing agents and strong acids.[4][11]

Step 2: Managing Spills

In the event of a small spill:

  • Ensure Adequate Ventilation: Work within a chemical fume hood if possible.[5]

  • Contain the Spill: Use an inert absorbent material like sand or vermiculite to cover the spill.

  • Collect the Material: Carefully sweep or scoop the absorbed material into the designated waste container.[4][11] Avoid generating dust.[5][11]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleaning Materials: All contaminated cleaning materials must be placed in the designated hazardous waste container.

For large spills, evacuate the area and follow your institution's emergency procedures.

Step 3: Final Disposal
  • Consult with EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal. They will be familiar with local, state, and federal regulations.

  • Licensed Waste Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[8][12] This ensures the material is managed in an environmentally responsible manner, likely through high-temperature incineration.[13]

  • Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal.[12]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 4-(N-BOC-Amino)- 1-isobutylpiperidine Waste is_spill Is it a spill? start->is_spill small_spill Small Spill Procedure: 1. Wear full PPE. 2. Absorb with inert material. 3. Collect in labeled container. 4. Decontaminate area. is_spill->small_spill Yes, small large_spill Large Spill: Follow institutional emergency procedures. is_spill->large_spill Yes, large collect_waste Routine Waste Collection: Place in a dedicated, labeled, and sealed container. is_spill->collect_waste No store_waste Store container in a designated hazardous waste accumulation area. small_spill->store_waste collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs

Disposal decision workflow for this compound.

Waste Minimization and Best Practices

A proactive approach to waste management is crucial for a safe and efficient laboratory.[10][12] Consider the following best practices:

  • Inventory Management: Maintain an up-to-date chemical inventory to avoid over-ordering and the generation of expired chemical waste.[12]

  • Scale Reduction: When possible, reduce the scale of experiments to minimize the amount of waste generated.[10]

  • Substitution: Where feasible, consider substituting less hazardous materials in your experimental protocols.[12]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • CP Lab Safety. Waste Handling Best Practices for New Chemists. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • MCF Environmental Services. 3 Tips To Improve Your Laboratory Waste Management. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]

  • ACTenviro. Best Practices for Laboratory Waste Management. [Link]

  • AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. [Link]

  • PubChem. 4-Amino-1-Boc-piperidine | C10H20N2O2. [Link]

  • PubChem. 4-(N-Boc-amino)piperidine | C10H20N2O2. [Link]

  • Cole-Parmer. 4-N-BOC-Aminopiperidine, 98% Material Safety Data Sheet. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.